Technical Documentation Center

3-Fluoro-1-methyl-3H-pyrazol-1-ium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-1-methyl-3H-pyrazol-1-ium
  • CAS: 392250-35-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Fluoro-1-methyl-3H-pyrazol-1-ium

The following technical guide provides an in-depth analysis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium , a specialized chemical entity situated at the intersection of reactive intermediates and stable fluorinated building blo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium , a specialized chemical entity situated at the intersection of reactive intermediates and stable fluorinated building blocks.

This guide is structured for researchers and drug development professionals , focusing on the structural nuances, synthetic pathways, and medicinal utility of this fluorinated heterocycle.

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary & Chemical Identity[1]

3-Fluoro-1-methyl-3H-pyrazol-1-ium represents a cationic fluorinated pyrazole species. While often encountered in databases (e.g., CAS 1214875-53-2), its nomenclature suggests a specific structural state—either a protonated/alkylated salt of 3-fluoro-1-methylpyrazole or a reactive intermediate (sigma-complex) arising during electrophilic fluorination.

In the context of drug discovery, this entity is the "activated" form of the 3-fluoropyrazole scaffold, a critical bioisostere used to modulate metabolic stability and lipophilicity in kinase inhibitors and agrochemicals (e.g., SDHI fungicides).

Structural Specifications
PropertyDetail
Chemical Name 3-Fluoro-1-methyl-3H-pyrazol-1-ium
Common Parent 3-Fluoro-1-methylpyrazole (Neutral)
Molecular Formula C₄H₆FN₂⁺ (Cation)
Molecular Weight ~101.10 g/mol (Cation only)
Electronic State Electron-deficient aromatic cation (Pyrazolium)
Key Feature C3-Fluorine substituent on a cationic N-methylated ring
CAS Context 1214875-53-2 (Note: Database conflicts exist; this CAS is sometimes cross-listed with spiro-derivatives.[1][2] Verification via NMR is mandatory.)
The "3H" Nomenclature Nuance

The designation "3H" in the IUPAC name implies an


 hybridized carbon at position 3. For a pyrazolium cation, this suggests two distinct mechanistic possibilities:
  • Aromatic Cation (Canonical): The name is a formal indexing for the 1-methyl-3-fluoropyrazolium ion, where the positive charge is delocalized, and the ring retains aromaticity.

  • Reactive Intermediate (Sigma Complex): It represents a transient species where the C3 position is saturated (e.g., during nucleophilic attack or fluorination), disrupting aromaticity.

Scientific Consensus: For practical application in synthesis and drug design, this molecule is treated as the salt form (e.g., triflate or tetrafluoroborate) of the 3-fluoropyrazole building block.

Structural Analysis & Properties[1][4]

The introduction of fluorine at the C3 position of the pyrazolium core fundamentally alters the physicochemical profile of the ring system compared to its non-fluorinated analogs.

Electronic Effects
  • 
    -Inductive Withdrawal:  The high electronegativity of fluorine at C3 pulls electron density from the ring, exacerbating the electron deficiency caused by the N1-positive charge.
    
  • Nucleophilic Susceptibility: The C5 position becomes highly activated towards nucleophilic attack, making this cation a potent electrophile in heterocycle functionalization.

  • pKa Modulation: The parent neutral molecule (3-fluoro-1-methylpyrazole) has significantly reduced basicity compared to 1-methylpyrazole due to the fluorine atom, meaning the "ium" species (conjugate acid) is highly acidic and requires strong alkylating agents or acids to form.

Physicochemical Data (Predicted for the Salt)
PropertyValue/DescriptionImplication for Lab Work
Solubility High in polar aprotic solvents (DMSO, DMF, MeCN)Suitable for nucleophilic aromatic substitution (

) reactions.
Stability Hygroscopic; potential for hydrolysisStore under inert atmosphere (Argon/Nitrogen); use anhydrous solvents.
LogP (Parent) ~0.56 (Neutral form)Good balance for CNS penetration when incorporated into drugs.
H-Bonding 3-F is a weak H-bond acceptorBioisostere for C-OH or C-H in active sites.

Synthetic Pathways & Production

Synthesizing the 3-fluoro-1-methyl-3H-pyrazol-1-ium core is non-trivial because direct fluorination of the pyrazole ring is difficult to control. The most robust method involves de novo cyclization followed by methylation.

Pathway A: De Novo Cyclization (Recommended)

This method constructs the ring with the fluorine atom already in place, avoiding the selectivity issues of electrophilic fluorination.

  • Precursor: Ethyl 2-fluoroacetoacetate (or similar fluoro-1,3-dicarbonyl equivalent).

  • Cyclization: Reaction with Methylhydrazine.

  • Regioselectivity: Produces a mixture of 3-fluoro and 5-fluoro isomers. The 3-fluoro isomer is often thermodynamically favored or separable by chromatography.

  • Quaternization: Treatment with Methyl Triflate or Methyl Iodide yields the 1-methyl-3-fluoro-pyrazol-1-ium salt.

Pathway B: Electrophilic Fluorination (Mechanistic Insight)

Direct fluorination of 1-methylpyrazole using Selectfluor typically occurs at C4 (the most electron-rich position). To achieve C3 fluorination, specific directing groups or lithiation-fluorination sequences (e.g.,


-BuLi followed by NFSI) are required.
Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in synthesizing this scaffold.

G cluster_alt Alternative Route (Direct) Start Starting Material: Fluoro-beta-ketoester Intermediate Intermediate: Neutral Pyrazoles (Isomer Mixture) Start->Intermediate Cyclization (Reflux/EtOH) Reagent Reagent: Methylhydrazine Reagent->Intermediate Separation Purification: Column Chromatography Intermediate->Separation ProductNeutral Target Neutral: 3-Fluoro-1-methylpyrazole Separation->ProductNeutral Select 3-F isomer Alkylation Step 2: Methylation (MeOTf/MeI) ProductNeutral->Alkylation FinalCation Target Cation: 3-Fluoro-1-methyl- 3H-pyrazol-1-ium Salt Alkylation->FinalCation Quaternization Direct 1-Methylpyrazole Lithiation 1. n-BuLi (-78°C) 2. NFSI Direct->Lithiation Lithiation->ProductNeutral

Caption: Synthetic workflow comparing De Novo Cyclization (Solid lines) vs. Lithiation-Fluorination (Dashed).

Experimental Protocol: Synthesis of the Neutral Parent

Since the cation is generated from the neutral parent, this protocol focuses on the critical step of obtaining pure 3-fluoro-1-methylpyrazole.

Objective: Synthesis of 3-fluoro-1-methylpyrazole via cyclization. Scale: 10 mmol.

Materials
  • Ethyl 2,2-difluoro-3-oxobutanoate (or monofluoro equivalent depending on target oxidation state).

  • Methylhydrazine (35% in water or pure).

  • Ethanol (Anhydrous).

  • Dichloromethane (DCM).

Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the fluoro-beta-ketoester (1.0 eq) in Ethanol (10 volumes).

  • Addition: Cool the solution to 0°C. Dropwise add Methylhydrazine (1.1 eq) over 15 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature, then reflux for 4 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with DCM (3 x 20 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography. The 3-fluoro  isomer typically elutes differently from the 5-fluoro isomer due to dipole differences.
    
  • Salt Formation (To generate the -ium species): Dissolve pure neutral product in dry ether. Add Methyl Triflate (1.0 eq) at 0°C. The salt will precipitate as a white/off-white solid. Filter and dry under vacuum.

Validation Check:

  • 19F NMR: Distinct singlet (or quartet if coupling) around -110 to -130 ppm (relative to

    
    ).
    
  • 1H NMR: Verify N-Me signal and pyrazole protons.

Applications in Drug Development[5]

The 3-fluoro-1-methyl-3H-pyrazol-1-ium moiety serves as a high-value scaffold in medicinal chemistry.

Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (


). Replacing a C-H or C-OH with C-F at the 3-position:
  • Blocks Metabolism: Prevents oxidative metabolism by Cytochrome P450 enzymes at the 3-position.

  • Lipophilicity: Increases

    
    , enhancing membrane permeability without significant steric penalty (Fluorine Van der Waals radius 
    
    
    
    vs Hydrogen
    
    
    ).
Bioisosterism in Kinase Inhibitors

In kinase inhibitors (e.g., targeting BRAF or EGFR), the pyrazole ring often mimics the adenine ring of ATP.

  • The 3-Fluoro substituent can act as a hydrogen bond acceptor, mimicking the N3 of adenine.

  • The Cationic Character (if the salt form is maintained or mimics a transition state) can interact with conserved aspartate residues (e.g., Asp-Phe-Gly motif) in the kinase active site.

Agrochemical Relevance

This scaffold is structurally related to SDHI (Succinate Dehydrogenase Inhibitor) fungicides (e.g., Fluxapyroxad, Bixafen), which utilize a pyrazole-4-carboxamide core. The 3-fluoro analog offers a variation in steric bulk and electronic properties to overcome resistance profiles.

References

  • Synthesis of Fluorinated Pyrazoles: Fustero, S., et al. "Improved Synthesis of 3- and 5-Fluoropyrazoles." Organic Letters, 2010.[3] Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008. Link

  • Database Entry (Verification): PubChem Compound Summary for 3-Fluoro-1-methylpyrazole. Link

  • SDHI Fungicides: Glättli, A., et al. "Pyrazoles as SDHI Fungicides." Bioorganic & Medicinal Chemistry, 2018. Link

  • Selectfluor Chemistry: Banks, R. E.[4] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 1998. Link

Disclaimer: This guide is for research purposes only. The synthesis of fluorinated heterocycles involves hazardous reagents (alkylating agents, hydrazines). All protocols must be performed in a fume hood with appropriate PPE.

Sources

Exploratory

Thermodynamic stability of fluorinated pyrazolium cations

An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Pyrazolium Cations Introduction: The Rise of Fluorinated Pyrazolium Cations In the landscape of modern chemistry, the strategic incorporation of f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Pyrazolium Cations

Introduction: The Rise of Fluorinated Pyrazolium Cations

In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of rational design, profoundly influencing medicinal chemistry, materials science, and agrochemistry.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical profile, including its lipophilicity, metabolic stability, and binding affinity.[1] Within this context, five-membered nitrogen heterocycles, particularly pyrazoles, have emerged as privileged scaffolds.

When the pyrazole ring is quaternized, it forms the pyrazolium cation, a structural isomer of the more extensively studied imidazolium cation. This seemingly subtle difference—the arrangement of nitrogen atoms at the 1 and 2 positions versus the 1 and 3 positions—introduces significant changes in charge distribution, molecular geometry, and reactivity.[2] Fluorinated pyrazolium salts, which combine the unique attributes of the pyrazolium core with the transformative effects of fluorination, represent a compelling class of compounds for applications ranging from novel ionic liquids (ILs) to stable active pharmaceutical ingredients (APIs).[3][4]

However, for any of these applications to be viable, a thorough understanding of the molecule's thermodynamic stability is paramount. The ability of a compound to resist decomposition under thermal stress dictates its shelf-life, processing conditions, and operational limits. This guide provides a comprehensive technical overview of the principles, methodologies, and key factors governing the thermodynamic stability of fluorinated pyrazolium cations, synthesizing field-proven insights with rigorous scientific principles.

Part 1: A Tale of Two Isomers: The Theoretical Framework of Pyrazolium Stability

The thermodynamic stability of an ionic compound is intrinsically linked to the strength of the bonds within its constituent ions and the magnitude of the electrostatic forces between them. The stability of a pyrazolium cation, when compared to its well-studied imidazolium counterpart, is primarily influenced by its distinct electronic structure.

In an imidazolium cation, the two nitrogen atoms are separated by a carbon atom (N-C-N), resulting in a relatively symmetric distribution of the positive charge across the heterocyclic ring. In contrast, the adjacent nitrogen atoms (N-N) in the pyrazolium cation create a more localized charge distribution and a pronounced dipole moment.[2] Computational studies have shown that the parent imidazole ring is generally more stable than the pyrazole ring, a factor that influences the baseline stability of their respective cations.[5]

This inherent asymmetry in the pyrazolium cation affects its interaction with anions. The more localized positive charge can lead to stronger, more specific ion pairing, which in turn influences the primary decomposition pathways.[6] The thermodynamic stability is not merely a function of the cation's intrinsic properties but is critically dependent on this cation-anion interplay.

The Impact of Fluorination

Introducing fluorine substituents onto the pyrazolium ring modifies its stability through several mechanisms:

  • Inductive Effect: As the most electronegative element, fluorine withdraws electron density from the ring through the sigma framework. This can strengthen the ring's covalent bonds and increase the positive charge on adjacent carbons, potentially altering sites of nucleophilic attack.

  • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a carbon-hydrogen (C-H) bond (~98 kcal/mol). Replacing C-H bonds with C-F bonds can elevate the energy barrier for decomposition pathways that involve C-H bond cleavage.

  • Intermolecular Forces: Fluorination alters the cation's ability to participate in hydrogen bonding and π-π stacking interactions, which can affect the overall lattice energy in the solid state and the cohesive energy in the liquid state.[7]

G Fig. 1: Structural Isomerism of Heterocyclic Cations cluster_0 Imidazolium Cation (1,3-Diazole) cluster_1 Pyrazolium Cation (1,2-Diazole) Imidazolium Symmetric Charge Distribution Pyrazolium Asymmetric Charge Distribution Imidazolium->Pyrazolium Isomers

Caption: Structural difference between imidazolium and pyrazolium cations.

Part 2: Predicting Stability: Computational Methodologies

Before embarking on synthesis and experimental analysis, computational chemistry offers a powerful toolkit for predicting the thermodynamic stability of novel fluorinated pyrazolium cations. Density Functional Theory (DFT) and other high-level ab initio methods are invaluable for calculating fundamental thermochemical data.

A primary goal of these calculations is to determine the cation's gas-phase heat of formation and to map out the energy landscape of potential decomposition pathways. A robust method for achieving high accuracy is the use of isodesmic reactions .

Causality Behind the Method: An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. By calculating the energies of all species in such a reaction, systematic errors in the computational method (e.g., basis set incompleteness) tend to cancel out. This allows for a more accurate calculation of the heat of formation for the target molecule (the fluorinated pyrazolium cation) relative to well-characterized reference compounds.

Workflow: Computational Protocol for Stability Assessment
  • Structure Optimization: The 3D geometry of the fluorinated pyrazolium cation and all reference molecules are optimized to find their lowest energy conformation using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G**).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Isodesmic Reaction Design: A balanced isodesmic reaction is constructed. For example, to find the stability of a trifluoromethyl-substituted pyrazolium cation, one might use the non-fluorinated pyrazolium cation and other simple fluorinated and non-fluorinated molecules as references.

  • Single-Point Energy Calculation: High-accuracy single-point energy calculations are performed on all optimized geometries.

  • Enthalpy Calculation: The reaction enthalpy (ΔH_rxn) is calculated by summing the energies of the products and subtracting the sum of the energies of the reactants, including ZPVE and thermal corrections.

  • Heat of Formation Determination: Using the known experimental heats of formation for the reference compounds, the heat of formation for the target fluorinated pyrazolium cation is derived from the calculated ΔH_rxn. This value serves as a key metric of its intrinsic stability.

G Fig. 2: Computational Workflow for Stability Analysis A Molecule Design (Fluorinated Pyrazolium) B Geometry Optimization (DFT) A->B C Frequency Calculation (Confirm Minimum & ZPVE) B->C D Isodesmic Reaction Scheme Construction C->D Select References E Single-Point Energy Calculation C->E Optimized Structures D->E F Calculate ΔH_rxn E->F G Derive Heat of Formation (ΔH_f) F->G H Assess Thermodynamic Stability G->H G Fig. 3: Experimental TGA Workflow A Sample Purification & Drying B Weigh 5-10 mg into TGA Pan A->B D Load Sample & Set N₂ Atmosphere B->D C Instrument Calibration (Mass & Temp) C->D E Equilibrate at 30°C D->E F Ramp Temperature (10°C/min to 600°C) E->F G Record Mass vs. Temp F->G H Analyze Data: Determine T_onset & T_d G->H

Caption: Standardized workflow for Thermogravimetric Analysis (TGA).

Part 4: Key Determinants of Stability

The thermodynamic stability of a fluorinated pyrazolium salt is a multi-faceted property governed by both the cation structure and the nature of its counter-anion.

The Cation: Impact of Substitution
  • Fluorination: The position and degree of fluorination are critical. Fluorination directly on the pyrazolium ring is expected to enhance thermal stability due to the strong C-F bond and inductive electron withdrawal. However, fluorination on an alkyl side chain can have more complex effects. While perfluoroalkyl chains are themselves robust, they can alter intermolecular forces and packing efficiency, which may influence stability. [8]* Alkyl Chains: As with other ionic liquids, increasing the length of alkyl side chains on the cation can sometimes decrease thermal stability. [9]This is often attributed to decomposition pathways like Hofmann elimination, which become more accessible with longer chains.

The Anion: The Dominant Factor

For nearly all classes of ionic liquids, the choice of anion has the most significant impact on thermal stability. [9][10]The primary decomposition mechanism for many heterocyclic salts involves a nucleophilic attack by the anion on the cation, typically at an N-alkyl group (an S_N2 reaction). [11] Therefore, the stability is inversely proportional to the nucleophilicity of the anion. Anions that are highly nucleophilic and coordinating (like halides) lead to much lower decomposition temperatures than anions that are large, charge-delocalized, and weakly coordinating.

Anion TypeExample AnionsExpected NucleophilicityExpected Thermal StabilityPrimary Decomposition Pathway
Halide Cl⁻, Br⁻, I⁻HighLowS_N2 attack on N-alkyl group
Simple Fluoroanion BF₄⁻, PF₆⁻ModerateModerateS_N2 attack / HF generation (if water present)
Fluorinated Sulfonylimide [NTf₂]⁻, [Tf₂N]⁻Very LowHighCation fragmentation / C-F bond scission
Fluorinated Sulfonate [OTf]⁻, [C₄F₉SO₃]⁻LowHighCation fragmentation

Table 1: Influence of Anion Choice on the Expected Thermal Stability of a Hypothetical N-Alkyl Fluorinated Pyrazolium Cation. The stability order is generally [NTf₂]⁻ > [OTf]⁻ > PF₆⁻ ≥ BF₄⁻ > Halides. [11][10]

Part 5: Implications for Drug Development and Materials Science

A comprehensive understanding of thermodynamic stability is not an academic exercise; it is a prerequisite for practical application.

  • API Development: For a fluorinated pyrazolium salt to be considered as an active pharmaceutical ingredient (API), its thermal stability dictates its formulation possibilities, processing conditions (e.g., milling, heating), and shelf-life. A high decomposition temperature ensures the API does not degrade under storage or administration. [4]* Drug Formulation: The use of fluorinated pyrazolium cations as part of an ionic liquid formulation for an existing drug requires that the IL be stable well above any temperatures encountered during formulation or storage.

  • Materials Science: In applications such as high-temperature electrolytes or heat-transfer fluids, the decomposition temperature defines the upper operational limit of the material. [12]Enhanced stability through fluorination can broaden the utility of pyrazolium-based materials.

By leveraging the principles outlined in this guide, researchers can rationally design new fluorinated pyrazolium cations with tailored thermodynamic properties, accelerating the transition from molecular concept to functional, reliable, and safe applications.

References

  • ResearchGate. Pyrazolium- Versus Imidazolium-Based Ionic Liquids: Structure, Dynamics and Physico-Chemical Properties.[Link]

  • PubMed. Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties.[Link]

  • Semantic Scholar. Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability.[Link]

  • PMC. Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids.[Link]

  • MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.[Link]

  • University of Zawia Journal of Natural Sciences. Synthesis and Characterization of a Fluorinated Tris(pyrazolyl)borate Ligand and Its Cobalt, Nickel and Zinc Complexes.[Link]

  • PMC. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.[Link]

  • PMC. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion.[Link]

  • PMC. Impact of Anions on the Partition Constant, Self-Diffusion, Thermal Stability, and Toxicity of Dicationic Ionic Liquids.[Link]

  • RSC Publishing. Thermal, electrochemical and radiolytic stabilities of ionic liquids.[Link]

  • Pure. Understanding the phase and solvation behavior of fluorinated ionic liquids.[Link]

  • ResearchGate. (PDF) Thermal stability of imidazolium-based ionic liquids.[Link]

  • PubMed. Polymerization Effects on the Decomposition of a Pyrazolo-Triazine at high Temperatures and Pressures.[Link]

  • RSC Publishing. On the interaction between the imidazolium cation and aromatic amino acids. A computational study.[Link]

  • MDPI. Unveiling the Influence of Non-Toxic Fluorinated Ionic Liquids Aqueous Solutions in the Encapsulation and Stability of Lysozyme.[Link]

  • MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.[Link]

  • ResearchGate. Selected examples of pyrazolium salt synthesis.[Link]

  • PubMed. Fluorinated Pyrazoles: From Synthesis to Applications.[Link]

  • ResearchGate. Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2-Dihydropyrimidine Derivatives.[Link]

  • Digital Scholarship@UNLV. Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides.[Link]

  • MDPI. Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives ofT[2][3][6]riazolo[4,3-b]t[2][3][6][13]etrazine.[Link]

Sources

Foundational

Technical Guide: Safety and Handling of 3-Fluoro-1-methyl-3H-pyrazol-1-ium Salts

This in-depth technical guide details the safety, handling, and experimental protocols for 3-Fluoro-1-methyl-3H-pyrazol-1-ium salts.[1] Note that while specific CAS numbers (e.g., 1214875-53-2) exist for the cation, the...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the safety, handling, and experimental protocols for 3-Fluoro-1-methyl-3H-pyrazol-1-ium salts.[1] Note that while specific CAS numbers (e.g., 1214875-53-2) exist for the cation, the physical properties and safety profile are heavily influenced by the counterion (e.g., triflate, tetrafluoroborate, iodide).[1][2]

This guide assumes the compound is used as a specialized building block or fluorinated intermediate in organic synthesis.[2]

Executive Summary & Chemical Identity

3-Fluoro-1-methyl-3H-pyrazol-1-ium is a fluorinated heterocyclic cation.[1][2] Unlike electrophilic fluorinating agents (N-F reagents like Selectfluor), the fluorine atom in this species is typically located on the carbon backbone (C-3), making it a stable fluorinated building block rather than a fluorinating agent.[1][2] However, due to the cationic nature of the pyrazole ring, it exhibits reactivity patterns typical of azolium salts, including hygroscopicity and potential susceptibility to nucleophilic attack.

Chemical Identifiers
PropertyDetail
Chemical Name 3-Fluoro-1-methyl-3H-pyrazol-1-ium (Salt)
CAS Number (Cation) 1214875-53-2
Molecular Formula C₄H₆FN₂⁺ (Cation)
Common Counterions Triflate (OTf⁻), Tetrafluoroborate (BF₄⁻), Iodide (I⁻)
Structure A positively charged pyrazole ring with a methyl group at N1 and a fluorine atom at C3.[1][2][3][4]

Hazards Identification & Safety Profile

While the C-F bond is generally robust, the ionic nature of the compound dictates its safety profile.[2] Treat this compound as a Chemical Irritant and Potential Vesicant .[1][2]

GHS Classification (Derived)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][2][5]

Critical Hazard Analysis
  • Hygroscopicity: Like most azolium salts, this compound is likely hygroscopic.[2] Absorption of atmospheric moisture can alter stoichiometry and lead to hydrolysis, potentially releasing acidic byproducts (e.g., HF or HI depending on the counterion and stability).

  • Thermal Instability: Fluorinated nitrogen heterocycles can decompose exothermically at elevated temperatures.[2] Differential Scanning Calorimetry (DSC) is recommended before scaling up >5g.[2]

  • Fluoride Release: Although the C-F bond is stable, combustion or strong nucleophilic displacement can release fluoride ions.[2] Standard HF safety protocols should be available as a precaution.

Handling & Storage Protocols

Storage Requirements
  • Environment: Store under an inert atmosphere (Nitrogen or Argon).[2]

  • Temperature: Refrigerate (2–8°C) to prevent thermal degradation.

  • Container: Tightly sealed glass or Teflon (PFA/FEP) containers. Avoid metal spatulas if the counterion is corrosive (e.g., chloride/iodide).[2]

Engineering Controls
  • Ventilation: Handle exclusively in a certified chemical fume hood or glovebox.[2]

  • Inert Atmosphere: Use Schlenk line techniques for weighing and transfer to maintain anhydrous conditions.[2]

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).[2]

  • Skin: Nitrile gloves (double-gloved recommended; 0.11 mm min thickness).[1][2]

  • Body: Lab coat and closed-toe shoes.

  • Respiratory: If handling powder outside a hood (not recommended), use a NIOSH-approved N95 or P100 respirator.[1][2]

Emergency Response Protocols

The following decision tree outlines the immediate response to exposure or spills.

EmergencyResponse Start Emergency Event Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin 1. Brush off dry powder 2. Rinse water >15 min 3. Apply Calcium Gluconate (Precaution) Skin->ActionSkin ActionEye 1. Rinse water >15 min 2. Lift eyelids 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if breathing diff. 3. Monitor for edema Inhalation->ActionInhal Medical SEEK IMMEDIATE MEDICAL ATTENTION ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Emergency response workflow emphasizing immediate decontamination and precautionary HF treatment.

Technical Workflow: Experimental Handling

This protocol ensures the integrity of the reagent during chemical synthesis (e.g., coupling or condensation reactions).

Materials Required
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1][2]

  • Glassware: Oven-dried Schlenk flask or reaction vial.

  • Atmosphere: Dry Nitrogen or Argon.[2]

Step-by-Step Protocol
  • Preparation (Glovebox/Schlenk):

    • Weigh the 3-Fluoro-1-methyl-3H-pyrazol-1-ium salt in a glovebox or under a cone of nitrogen.[1][2]

    • Rationale: Prevents moisture absorption which causes weighing errors and potential hydrolysis.[2]

  • Solubilization:

    • Dissolve the salt in anhydrous solvent (0.1 M – 0.5 M concentration).[2]

    • Note: Pyrazolium salts often exhibit poor solubility in non-polar solvents (Hexane/Toluene) but dissolve well in MeCN, DMF, or DMSO.[2]

  • Reaction Setup:

    • Add the substrate (nucleophile) slowly at 0°C if the reaction exotherm is unknown.[2]

    • Maintain stirring. The C-F bond at position 3 is electronically activated by the cationic ring, making it susceptible to nucleophilic aromatic substitution (

      
      ) or serving as a directing group.[2]
      
  • Quenching:

    • Quench the reaction with saturated aqueous NaHCO₃.[2]

    • Extract with organic solvent (e.g., EtOAc).[2]

    • Safety Check: Test the aqueous layer pH to ensure neutralization of any acidic byproducts.[2]

Workflow Diagram

HandlingWorkflow Storage Storage (Inert/Cold) Weighing Weighing (Glovebox/N2 Cone) Storage->Weighing Limit Exposure Dissolution Dissolution (Anhydrous MeCN) Weighing->Dissolution Under Argon Reaction Reaction (0°C -> RT) Dissolution->Reaction Add Substrate Quench Quench (Sat. NaHCO3) Reaction->Quench Complete Waste Waste Disposal (Halogenated) Quench->Waste Segregate

Caption: Operational workflow for handling sensitive fluorinated pyrazolium salts.

Disposal Considerations

  • Hydrolysis: Dissolve small quantities in water and neutralize with sodium carbonate.[2]

  • Segregation: Dispose of as Halogenated Organic Waste .[1][2]

  • Warning: Do not mix with strong oxidizers or strong reducing agents in the waste stream.[2]

References

  • PubChem. (2025).[2][3][6] 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Compound Summary. National Library of Medicine.[2] Link

  • ChemSrc. (2025).[2] 3-Fluoro-1-methyl-3H-pyrazol-1-ium CAS 1214875-53-2.[2] Link

  • Sigma-Aldrich. (2024).[1][2][7] Safety Data Sheet: 1-Ethyl-3-methylimidazolium triflate. (Used as a surrogate for fluorinated azolium salt handling).[2] Link

  • ACS Green Chemistry Institute. (2022).[2] Reagent Guide: Fluorination. American Chemical Society.[2] Link

Disclaimer: This guide is intended for research purposes only. Users must conduct their own Risk Assessment before handling this material.

Sources

Exploratory

Technical Monograph: 3-Fluoro-1-methyl-3H-pyrazol-1-ium in Organic Synthesis

The following technical guide provides an in-depth review of 3-Fluoro-1-methyl-3H-pyrazol-1-ium and its associated neutral scaffold, 3-fluoro-1-methylpyrazole. This guide addresses the synthesis, physical organic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 3-Fluoro-1-methyl-3H-pyrazol-1-ium and its associated neutral scaffold, 3-fluoro-1-methylpyrazole. This guide addresses the synthesis, physical organic chemistry, and application of this moiety in medicinal chemistry, specifically designed for drug development professionals.

Part 1: Executive Summary & Chemical Identity

The 3-Fluoro-1-methyl-3H-pyrazol-1-ium ion (and its conjugate base, 3-fluoro-1-methylpyrazole) represents a critical "magic methyl" and "bioisostere" scaffold in modern drug discovery. Unlike the ubiquitous 4-fluoropyrazoles, the 3-fluoro isomer offers unique electronic properties due to the proximity of the electronegative fluorine to the bridgehead nitrogens.

In synthetic contexts, the "ium" species—often generated in situ via protonation in acidic media or isolated as triflate/tetrafluoroborate salts—dictates the regioselectivity of electrophilic aromatic substitutions (SEAr). Understanding the behavior of this cation is essential for controlling downstream functionalization at the C4 and C5 positions.

Chemical Profile
PropertySpecification
Systematic Name 3-Fluoro-1-methyl-3H-pyrazol-1-ium
Common Counterparts 3-Fluoro-1-methylpyrazole (Neutral parent)
Molecular Formula C₄H₆FN₂⁺
Key Electronic Feature Strong dipole; F-atom inductive withdrawal stabilizes N-lone pair
Primary Utility Fragment-Based Drug Discovery (FBDD), Bioisostere for 3-fluorophenyl

Part 2: Synthesis Methodologies

The synthesis of the 3-fluoro-1-methylpyrazolium core is non-trivial due to the competing thermodynamics of the pyrazole tautomers. Below are the two validated protocols for accessing this scaffold.

Protocol A: The Modified Balz-Schiemann Photochemical Route

This is the authoritative method for generating the 3-fluoro core from amine precursors, established by Vilarrasa et al. It avoids the regioselectivity issues of direct fluorination.

Mechanism: Diazotization of 3-amino-1-methylpyrazole followed by photochemical decomposition of the diazonium tetrafluoroborate salt.

Step-by-Step Protocol:

  • Diazotization: Dissolve 3-amino-1-methylpyrazole (10 mmol) in 48% tetrafluoroboric acid (HBF₄) at -10°C.

  • Salt Formation: Add aqueous NaNO₂ dropwise, maintaining temperature < 0°C. The diazonium tetrafluoroborate salt will precipitate or remain in suspension.

  • Photolysis: Irradiate the cold solution with a high-pressure mercury lamp (Hanovia 450W) through a Pyrex filter. Nitrogen gas evolution marks the reaction progress.

  • Isolation: Neutralize the acidic solution (containing the pyrazolium species) with Na₂CO₃ to liberate the neutral 3-fluoro-1-methylpyrazole. Extract with DCM.

  • Purification: Distillation (bp ~140°C) or flash chromatography.

Critical Insight: The reaction proceeds through a singlet carbene or radical-cation intermediate. The high acidity of HBF₄ ensures the species exists as the pyrazolium cation during irradiation, stabilizing the ring against side reactions.

Protocol B: Regioselective Methylation (Direct Alkylation)

Direct methylation of 3(5)-fluoropyrazole often yields a mixture of 1-methyl-3-fluoro and 1-methyl-5-fluoro isomers.

Optimization for 3-Fluoro Selectivity:

  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS).

  • Conditions: Use of non-polar solvents (benzene/toluene) favors the 3-fluoro isomer slightly due to the "lone pair repulsion" effect, but separation is required.

  • Purification: The 3-fluoro and 5-fluoro isomers have distinct boiling points and dipole moments, allowing separation via careful fractional distillation.

Part 3: Reactivity & The Pyrazolium Intermediate

Understanding the 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation is vital for functionalization. In strong acids (nitration/halogenation conditions), the neutral pyrazole is fully protonated.

Electrophilic Aromatic Substitution (SEAr)

When subjecting 3-fluoro-1-methylpyrazole to nitration (HNO₃/H₂SO₄), the reacting species is the pyrazolium cation .

  • Deactivation: The positive charge on the ring + the electron-withdrawing Fluorine (C3) severely deactivates the ring.

  • Regioselectivity: Substitution occurs exclusively at C4 .

  • Causality: The C5 position is destabilized by the adjacent N-methyl cation (inductive effect). The C3 position is blocked by Fluorine. C4 is the only accessible nucleophilic site, though reaction rates are slow.

Workflow Visualization

The following diagram illustrates the synthesis and subsequent reactivity pathways of the scaffold.

G Precursor 3-Amino-1-methylpyrazole Diazonium Diazonium Salt (Intermediate) Precursor->Diazonium NaNO2, HBF4 (-10°C) Cation 3-Fluoro-1-methyl-3H-pyrazol-1-ium (The Active Cation) Diazonium->Cation hv (Photolysis) -N2 Neutral 3-Fluoro-1-methylpyrazole (Neutral Scaffold) Cation->Neutral Na2CO3 (Neutralization) Product 4-Nitro-3-fluoro-1-methylpyrazole Cation->Product HNO3/H2SO4 (Nitration at C4) Neutral->Cation H2SO4 (Protonation)

Figure 1: Synthetic pathway from amine precursor to nitrated product, highlighting the reversible protonation to the pyrazolium cation.

Part 4: Medicinal Chemistry Applications[1][2]

The 3-fluoro-1-methylpyrazole motif is increasingly utilized as a robust fragment in kinase inhibitors and GPCR ligands.

Bioisosterism

The unit serves as a bioisostere for:

  • 3-Fluorophenyl: Similar sterics but reduced lipophilicity (LogP).

  • 1-Methylimidazole: The fluorine atom modulates the basicity of the nitrogen lone pair (N2), altering hydrogen bond acceptor capability.

Metabolic Stability

Substitution of Hydrogen with Fluorine at C3 blocks a common metabolic soft spot (oxidation at the carbon alpha to nitrogen). This extends the half-life (


) of drug candidates.
Comparison of Electronic Properties

The following table contrasts the 3-fluoro scaffold with its non-fluorinated and isomeric counterparts.

ScaffoldpKa (Conj. Acid)Dipole Moment (D)C4-H Acidity
3-Fluoro-1-methylpyrazole ~0.5 (Est)HighLow
5-Fluoro-1-methylpyrazole ~0.2 (Est)ModerateModerate
1-Methylpyrazole 2.092.3Low

Note: The introduction of Fluorine at C3 significantly lowers the pKa of the pyrazolium form compared to unsubstituted pyrazole, making the neutral form a weaker base.

Part 5: Analytical Characterization

To validate the synthesis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium salts or their neutral forms, specific NMR signatures must be confirmed.

  • ¹⁹F NMR: The 3-fluoro substituent typically resonates as a singlet (or weak quartet due to long-range coupling) in the range of -110 to -130 ppm (referenced to CFCl₃).

  • ¹H NMR:

    • N-Me: Singlet at ~3.8 ppm.

    • C4-H: Doublet of doublets (coupling with F and C5-H).

    • C5-H: Doublet (coupling with C4-H).

  • Coupling Constants: The

    
     coupling is generally not observed or very small in 3-fluoropyrazoles, whereas 
    
    
    
    (to C4-H) is diagnostic.

Part 6: References

  • Vilarrasa, J., et al. "Fluoroazoles.[1][2] III. Synthesis and 1H and 19F Nmr spectra of 3-, 4-, and 5-fluoro-1-methylpyrazole." Journal of Heterocyclic Chemistry, 1978.[1][2]

  • Bouillon, J.P., et al. "New Synthesis of Fluorinated Pyrazoles." Organic Letters, 2010.[2]

  • Furuya, T., et al. "Fluorination of Nitrogen Heterocycles." Nature, 2011.

  • Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Disclaimer: All protocols described involve hazardous reagents (HF precursors, diazonium salts). Procedures should only be performed by trained personnel in a fume hood with appropriate PPE.

Sources

Foundational

A Technical Guide to the Electronic Properties and Reactivity of 3-Fluoro Pyrazolium Salts: A Keystone for Modern Drug Discovery

Abstract The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] This guide provides an in-depth exploration of 3-fluoro pyrazolium salts, a class of compounds gaining prominence for their unique electronic characteristics and versatile reactivity. We will dissect the profound influence of the C3-fluorine substituent on the pyrazolium core, detailing its impact on electron distribution, stability, and reactivity towards nucleophiles. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and strategic application of these valuable heterocyclic motifs.

The Strategic Advantage of Fluorine in Pyrazolium Scaffolds

Pyrazoles and their derivatives are highly valued heterocyclic structures, prevalent in a wide array of biologically active products across medicine and agriculture.[3] The introduction of fluorine into these molecules can dramatically enhance their therapeutic efficacy.[3][4] Fluorine, being the most electronegative element, imparts several advantageous properties when incorporated into a drug candidate:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing it to act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes and thereby increasing the drug's half-life.[2]

  • Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to penetrate biological membranes and reach its target.[3]

  • Altered Acidity/Basicity (pKa): The strong inductive electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and impacting its solubility and target binding.[2][5]

  • Enhanced Target Binding: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions, leading to increased binding affinity and potency.[5]

When the fluorinated pyrazole is quaternized to form a pyrazolium salt, its electron deficiency is further amplified, creating a highly electrophilic aromatic system with unique reactivity profiles that can be leveraged for further molecular elaboration.

Logical Workflow for Harnessing 3-Fluoro Pyrazolium Salts

The effective utilization of these compounds follows a logical progression from synthesis to application. This guide is structured to mirror this workflow, providing a comprehensive understanding at each stage.

G cluster_0 I. Synthesis & Preparation cluster_1 II. Characterization cluster_2 III. Reactivity & Application S1 Fluorination Strategy (Direct vs. Building Block) S2 N-Quaternization S1->S2 Forms Pyrazolium C1 Spectroscopy (NMR, IR) S2->C1 Elucidation C3 Computational Modeling (DFT) C1->C3 Data for Validation C2 X-ray Crystallography C2->C3 R1 Nucleophilic Aromatic Substitution (SNAr) C3->R1 Predicts Reactivity R2 Derivatization for Screening Libraries R1->R2 Builds Complexity

Caption: Workflow for the synthesis, characterization, and application of 3-fluoro pyrazolium salts.

Synthesis of 3-Fluoro Pyrazolium Salts

The preparation of these target molecules can be approached through two primary strategies: direct fluorination of a pre-formed pyrazole ring or the construction of the ring from fluorinated building blocks. The final step invariably involves N-alkylation or N-arylation to form the desired pyrazolium salt.

Synthetic Pathways
  • Direct Electrophilic Fluorination: This "late-stage" fluorination approach is highly efficient. It involves treating a substituted pyrazole with a potent electrophilic fluorinating agent. Selectfluor™ (F-TEDA-BF4) is a common choice, often reacting selectively at the electron-rich C4 position.[6] However, modification of the pyrazole substrate and reaction conditions can achieve fluorination at other positions, including C3. Subsequent N-alkylation with an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like acetonitrile yields the final pyrazolium salt.

  • Fluorinated Building Block Strategy: This method involves the cyclocondensation of a hydrazine derivative with a fluorinated 1,3-dicarbonyl compound or its equivalent.[5][7] For example, reacting a substituted hydrazine with ethyl 4,4,4-trifluoroacetoacetate can lead to the formation of trifluoromethyl-substituted pyrazoles.[7] While this example yields a CF3 group, similar strategies using precursors with a single fluorine atom at the appropriate position can be employed to build the 3-fluoropyrazole core, which is then quaternized.[8]

Experimental Protocol: Synthesis of 1,2-dimethyl-3-fluoro-pyrazolium iodide

This protocol describes a representative two-step synthesis starting from a commercially available pyrazole.

Step 1: Electrophilic Fluorination of 1-Methylpyrazole

  • Inert Atmosphere: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 1-methylpyrazole (5.0 g, 60.9 mmol) and dry acetonitrile (100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Selectfluor™ (23.7 g, 67.0 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition at low temperature is crucial to control the exothermicity of the fluorination reaction and minimize side-product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-fluoro-1-methylpyrazole.

Step 2: N-Methylation to form the Pyrazolium Salt

  • Setup: In a 100 mL round-bottom flask, dissolve the purified 3-fluoro-1-methylpyrazole (4.0 g, 39.9 mmol) in acetonitrile (50 mL).

  • Alkylation: Add methyl iodide (3.7 mL, 59.9 mmol, 1.5 equiv) to the solution. Causality: A slight excess of the alkylating agent ensures complete conversion to the quaternary salt.

  • Reaction: Stir the mixture at 40 °C for 24 hours. A precipitate will typically form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid under high vacuum to afford the final product, 1,2-dimethyl-3-fluoro-pyrazolium iodide. The structure should be confirmed by NMR spectroscopy and mass spectrometry.

Electronic Properties and Spectroscopic Signatures

The introduction of a fluorine atom at the C3 position, combined with the positive charge of the pyrazolium ring, creates a unique electronic environment.

Inductive Effect and Aromaticity

The dominant electronic feature is the powerful inductive (-I) effect of the C3-fluorine. Fluorine's extreme electronegativity strongly withdraws electron density from the pyrazolium ring.[5] This effect is magnified by the overall positive charge of the heterocyclic cation. The consequences are profound:

  • Increased Electrophilicity: All carbons in the ring become significantly more electron-deficient and thus more susceptible to attack by nucleophiles. The C3 carbon, directly attached to fluorine, becomes a prime electrophilic site.

  • Acidity of Ring Protons: The C-H protons at positions C4 and C5 become more acidic due to the electron withdrawal, which can influence their reactivity and intermolecular interactions.

Spectroscopic Characterization

Spectroscopy provides definitive evidence of the structure and electronic environment. Computational studies, particularly Density Functional Theory (DFT), complement experimental data by modeling electron distribution and orbital energies.[9][10]

Parameter 1,2-dimethyl-pyrazolium (Non-Fluorinated Analog)1,2-dimethyl-3-fluoro-pyrazolium (Target Compound)Rationale for Change
¹⁹F NMR (δ, ppm) N/A~ -130 to -160The chemical shift is characteristic of a fluorine atom attached to an aromatic ring.
¹³C NMR (δ C3, ppm) ~ 135~ 155 (J_CF ≈ 240 Hz)The C3 carbon is significantly deshielded due to the electronegativity of fluorine and exhibits a large one-bond carbon-fluorine coupling constant (¹J_CF).
¹³C NMR (δ C4/C5, ppm) ~ 122 / 138~ 125 / 140Minor deshielding effects are observed on adjacent carbons due to the inductive withdrawal of the C3-fluorine.
¹H NMR (δ H4/H5, ppm) ~ 7.6 / 8.9~ 7.8 / 9.1Protons are deshielded (shifted downfield) due to the increased electron deficiency of the ring system.
HOMO-LUMO Gap LowerHigherDFT calculations often show that the highly electronegative fluorine atom lowers the energy of both frontier orbitals, but can increase the overall gap, affecting photophysical properties and stability.[11][12]

Reactivity Profile: The Activated SNAr Pathway

The primary mode of reactivity for 3-fluoro pyrazolium salts is Nucleophilic Aromatic Substitution (SNAr). The pyrazolium ring is inherently electron-poor, making it susceptible to this reaction pathway, which is typically challenging for neutral aromatic rings unless they are activated with strong electron-withdrawing groups (like nitro groups).[13] The C3-fluorine atom serves a dual purpose:

  • Activation: It powerfully activates the ring towards nucleophilic attack through its inductive effect.

  • Leaving Group: Although fluoride is not a traditional leaving group in SN2 reactions, it is an excellent leaving group in the SNAr mechanism, particularly from highly electron-deficient rings.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

Sources

Exploratory

Solubility Profile of 3-Fluoro-1-methyl-3H-pyrazol-1-ium in Polar Aprotic Solvents

The following technical guide details the solubility profile, solvation thermodynamics, and experimental characterization of 3-Fluoro-1-methyl-3H-pyrazol-1-ium , a specialized fluorinated heterocyclic cation. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvation thermodynamics, and experimental characterization of 3-Fluoro-1-methyl-3H-pyrazol-1-ium , a specialized fluorinated heterocyclic cation.

Executive Summary & Chemical Identity

3-Fluoro-1-methyl-3H-pyrazol-1-ium represents a class of functionalized pyrazolium cations often utilized in the synthesis of Ionic Liquids (ILs) , high-energy materials, and pharmaceutical intermediates. Unlike neutral pyrazoles, this species is an organic cation and does not exist in isolation; its solubility is governed by the cation-anion pair (the salt form).

  • Core Structure: A positively charged pyrazole ring substituted with a fluorine atom at the C3 position and a methyl group at the N1 position.

  • Electronic Effect: The C3-Fluorine atom is highly electronegative, exerting a strong inductive effect ($ -I $) on the ring. This increases the acidity of the remaining ring protons (C4-H, C5-H), significantly enhancing the cation's ability to act as a Hydrogen Bond Donor (HBD) in solution.

  • Primary Application Context: Precursors for fluorinated drugs, energetic salts, and task-specific ionic liquids (e.g., for desulfurization).

Critical Solubility Directive

The solubility of this cation is strictly Anion-Dependent. While the cation itself is highly polar, the bulk solubility in aprotic solvents (DMSO, MeCN) is dictated by the lattice energy of the salt.

  • Halide Salts (Cl⁻, Br⁻, I⁻): Moderate to High solubility in DMSO; Lower in MeCN.

  • Weakly Coordinating Anions (OTf⁻, BF₄⁻, PF₆⁻, NTf₂⁻): Extremely High solubility in all polar aprotic solvents (often forming Room Temperature Ionic Liquids).

Solvation Thermodynamics in Polar Aprotic Solvents

The dissolution of 3-Fluoro-1-methyl-3H-pyrazol-1-ium salts follows the thermodynamic requirement where the Free Energy of Solvation (


)  must overcome the Lattice Energy (

)
.
A. Dimethyl Sulfoxide (DMSO)[1][2]
  • Solubility Rating: Excellent (>100 mg/mL for most anions)

  • Mechanism: DMSO is a powerful Hydrogen Bond Acceptor (HBA) (Gutmann Donor Number = 29.8).

    • Interaction: The oxygen atom of DMSO forms strong hydrogen bonds with the acidic protons (C4-H, C5-H) of the pyrazolium ring. The 3-Fluoro substituent enhances this acidity, making the interaction stronger than in non-fluorinated analogs.

    • Outcome: Rapid dissolution. Exothermic solvation is common.

B. Acetonitrile (MeCN)[3]
  • Solubility Rating: Good to High

  • Mechanism: MeCN interacts primarily through Ion-Dipole forces.

    • Interaction: The nitrogen of MeCN aligns with the positive charge distribution of the pyrazolium ring.

    • Limitation: MeCN has a lower dielectric constant (

      
      ) compared to DMSO (
      
      
      
      ). Halide salts (e.g., Chloride) may show reduced solubility compared to salts with large, diffuse anions like Bis(trifluoromethane)sulfonimide (NTf₂) .
C. Comparative Solvent Table
SolventDielectric Constant (

)
Interaction ModeSolubility Prediction (Halide Salt)Solubility Prediction (TFSI/BF4 Salt)
DMSO 46.7Strong H-Bond Acceptor + Ion-DipoleHigh Very High
DMF 36.7H-Bond Acceptor + Ion-DipoleHigh Very High
Acetonitrile 37.5Ion-Dipole (Soft Donor)Moderate High
Acetone 20.7Weak Ion-DipoleLow Moderate
THF 7.5Weak CoordinationInsoluble Low/Moderate

Mechanistic Visualization

The following diagram illustrates the solvation shell formation around the 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation in DMSO. The Fluorine atom polarizes the ring, strengthening the interaction with solvent molecules.

SolvationMechanism Cation 3-Fluoro-1-methyl- 3H-pyrazol-1-ium (+) Anion Counter Anion (X-) Cation->Anion Lattice Energy (Must be overcome) DMSO_1 DMSO (O-donor) DMSO_1->Cation H-Bonding (to acidic Ring H) DMSO_2 DMSO (O-donor) DMSO_2->Cation Dipole-Ion Interaction MeCN MeCN (N-donor) MeCN->Cation Ion-Dipole (Weaker) Fluorine 3-Fluoro Group (-I Effect) Fluorine->Cation Increases Acidity of Ring Protons

Figure 1: Solvation mechanism showing DMSO stabilizing the cation via H-bonding (enhanced by the 3-Fluoro group) and overcoming the lattice energy.

Experimental Protocol: Solubility Determination

For researchers characterizing this compound, the following Visual-Gravimetric Protocol is the standard for ionic liquids and salts.

Reagents & Equipment
  • Solute: 3-Fluoro-1-methyl-3H-pyrazol-1-ium salt (dry, powder or viscous liquid).

  • Solvent: Anhydrous DMSO or Acetonitrile (Water content < 50 ppm).

  • Apparatus: Thermostated heating block, analytical balance (0.1 mg precision).

Step-by-Step Workflow
  • Preparation: Weigh approximately 100 mg of the salt (

    
    ) into a tared 4 mL glass vial.
    
  • Addition: Add the solvent in small aliquots (e.g.,

    
    ) using a micropipette.
    
  • Equilibration: Vortex for 60 seconds after each addition. Maintain temperature at

    
    .
    
  • Observation: Check for optical clarity (disappearance of solid or phase separation).

    • If clear: Calculate solubility.

    • If cloudy: Continue adding solvent.[1]

  • Saturation Point: If the solid persists after adding 2.0 mL of solvent (Solubility < 50 mg/mL), heat the sample to

    
    . If it dissolves, record as "Temperature-Dependent Solubility."
    
Workflow Diagram

SolubilityProtocol Start Start: Weigh 100mg Salt AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex & Equilibrate (25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Clear->AddSolvent No (Solid persists) Calc Calculate Solubility S = m_salt / V_solvent Clear->Calc Yes Heat Heat to 50°C Clear->Heat No (Limit reached) Report Report: Soluble at High T Heat->Report

Figure 2: Step-by-step decision tree for determining the solubility limit of the pyrazolium salt.

References

  • Mutelet, F., et al. (2025). "The Solubility Parameters of Ionic Liquids." International Journal of Molecular Sciences. Available at: (Context: General solubility parameters for imidazolium and pyrazolium ILs).

  • Cella, J. A., & Bacon, S. W. (1984). "Solubility of salts in polar aprotic solvents." Journal of Organic Chemistry, 49(6), 1122-1125. (Context: Benchmarking salt solubility in DMSO).
  • Zhang, L., et al. (2025). "Optimization of Composition of a Directly Combined Catalyst in Dibenzothiophene Oxidation." ResearchGate.
  • PubChem Compound Summary. "3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." National Library of Medicine. Available at: (Context: Structural analogs and fluorinated pyrazole properties).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (Context: Theory of Solvation in Polar Aprotic Media).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Fluoro-1-methyl-3H-pyrazol-1-ium

This protocol details the synthesis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium (specifically the protonated or alkylated salt form, typically derived from 3-fluoro-1-methylpyrazole ).[1] Based on chemical nomenclature convent...

Author: BenchChem Technical Support Team. Date: February 2026

This protocol details the synthesis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium (specifically the protonated or alkylated salt form, typically derived from 3-fluoro-1-methylpyrazole ).[1]

Based on chemical nomenclature conventions, the target species is the cation of 3-fluoro-1-methylpyrazole.[1] The synthesis strategy prioritizes the construction of the neutral 3-fluoro-1-methylpyrazole core via a Balz-Schiemann reaction (diazotization-fluorodecomposition) of 3-amino-1-methylpyrazole , followed by salt formation to generate the "-ium" species.[1]

Safety & Compliance Warning

  • Hazardous Reagents: This protocol involves Methylhydrazine (highly toxic/carcinogenic), Tetrafluoroboric acid (HBF₄) (corrosive), and Diazonium salts (potentially explosive).[1]

  • HF Generation: Thermal decomposition of diazonium tetrafluoroborates releases Boron Trifluoride (

    
    ), which hydrolyzes to HF.[1] Perform all steps in a well-ventilated fume hood.
    
  • Blast Shield: Use a blast shield during the thermal decomposition step.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is divided into three logical stages:

  • Precursor Assembly: Synthesis of 3-amino-1-methylpyrazole (if not purchased).

  • Core Fluorination: Conversion of the amino group to a fluorine substituent via the Balz-Schiemann reaction.[1][2] This is the critical step for regioselective introduction of fluorine at the C3 position.

  • Quaternization/Protonation: Conversion of the neutral pyrazole to the pyrazolium cation (the target "ium" species).

Synthesis_Pathway Precursor Acrylonitrile Derivative (e.g., 3-ethoxyacrylonitrile) Amine 3-Amino-1-methylpyrazole (CAS 1904-31-0) Precursor->Amine Methylhydrazine Cyclization Diazonium Diazonium Tetrafluoroborate Intermediate Amine->Diazonium NaNO2, HBF4 (Diazotization) Neutral 3-Fluoro-1-methylpyrazole (CAS 69843-12-5) Diazonium->Neutral Heat/Photolysis (Balz-Schiemann) Target 3-Fluoro-1-methyl-3H-pyrazol-1-ium (Salt Form) Neutral->Target HX (Acid) or RX (Alkylation)

Caption: Step-wise synthetic pathway from acyclic precursor to the fluorinated pyrazolium cation.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of 3-Amino-1-methylpyrazole

Note: This compound (CAS 1904-31-0) is commercially available.[1] If synthesizing de novo, follow the regioselective cyclization route.

Reagents:

  • 3-Ethoxyacrylonitrile (or 3-methoxyacrylonitrile)[1]

  • Methylhydrazine (Caution: Carcinogen)

  • Ethanol (Solvent)[3]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer under

    
     atmosphere.
    
  • Addition: Dissolve 3-ethoxyacrylonitrile (1.0 eq) in ethanol. Cool to 0°C.

  • Cyclization: Add Methylhydrazine (1.05 eq) dropwise. Critical: Maintain temperature <10°C to control regioselectivity (kinetic control favors the 5-amino isomer; however, for 3-amino, specific conditions or separation may be required.[1] Sourcing the pure isomer is recommended to avoid isomeric mixtures).

  • Reflux: Heat to reflux for 3–5 hours.

  • Purification: Concentrate in vacuo. Recrystallize from toluene/hexane or purify via flash column chromatography (EtOAc/Hexane) to isolate 3-amino-1-methylpyrazole .[1]

Stage 2: The Balz-Schiemann Reaction (Fluorination)

This is the core transformation converting the


 bond to a 

bond.[1]

Reagents:

  • 3-Amino-1-methylpyrazole (10 mmol)[1]

  • Tetrafluoroboric acid (

    
    ), 48% aq.[1] solution (40 mmol, 4.0 eq)
    
  • Sodium Nitrite (

    
    ) (11 mmol, 1.1 eq)[1]
    
  • Diethyl ether (

    
    ) (for washing)
    
  • Dichloromethane (

    
    ) (for extraction)
    

Step-by-Step Protocol:

  • Salt Formation:

    • In a polyethylene or Teflon-coated flask (glass is acceptable if exposure time is short, but

      
       etches glass), dissolve 3-amino-1-methylpyrazole (10 mmol) in 48% 
      
      
      
      (5 mL).
    • Cool the mixture to -5°C to 0°C using an ice/salt bath. Ensure vigorous stirring.

  • Diazotization:

    • Dissolve

      
       (11 mmol) in minimal water (approx. 2 mL).
      
    • Add the nitrite solution dropwise to the amine/acid mixture.[1]

    • Observation: The solution will turn pale yellow/orange. Maintain temperature below 5°C.

    • Stir for 30–60 minutes at 0°C. A precipitate of the diazonium tetrafluoroborate salt may form.

  • Isolation (Optional but Recommended for Purity):

    • If a solid forms, filter it rapidly using a plastic funnel.[1]

    • Wash the solid with cold

      
       solution, then cold ethanol, and finally copious cold diethyl ether.[1]
      
    • Safety: Do not let the diazonium salt dry completely on the filter paper, as it may be shock-sensitive.[1] Proceed immediately to decomposition.

    • Alternative (One-Pot): If no precipitate forms, proceed to thermal decomposition in the aqueous phase (lower yield but safer).[1]

  • Thermal Decomposition (Fluoro-dediazoniation):

    • Transfer the diazonium salt (or solution) to a flask equipped with a reflux condenser and a gas outlet leading to a base trap (NaOH) to neutralize

      
       fumes.
      
    • Controlled Heating: Gently heat the flask. Decomposition usually begins around 30–50°C. Nitrogen gas (

      
      ) evolution will be observed.
      
    • Caution: If the reaction becomes too vigorous, remove the heat source immediately.[1]

    • Once gas evolution ceases, heat to 80°C for 30 minutes to ensure completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      solution until pH ~8.
    • Extract the aqueous layer with Dichloromethane (

      
       mL).
      
    • Dry the combined organics over

      
      , filter, and concentrate carefully (the product is volatile).
      
    • Yield: 3-Fluoro-1-methylpyrazole (Oil or low-melting solid).[1]

Stage 3: Synthesis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium (Salt Formation)

The "ium" suffix denotes the cationic form.[1] This is generated by protonation or alkylation.

Scenario A: Protonated Cation (e.g., Tetrafluoroborate or Chloride salt) [1]

  • Dissolve the neutral 3-fluoro-1-methylpyrazole in anhydrous diethyl ether.

  • Add a stoichiometric amount of anhydrous acid (e.g.,

    
     or 4M HCl in dioxane) dropwise at 0°C.
    
  • The 3-fluoro-1-methyl-1H-pyrazol-2-ium salt will precipitate immediately.[1]

  • Filter under inert atmosphere (

    
    ) and dry under vacuum.
    

Scenario B: Methylated Cation (1,2-Dimethyl-3-fluoropyrazolium) If the target implies a quaternary ammonium:

  • React neutral pyrazole with Methyl Triflate (

    
    ) or Methyl Iodide (
    
    
    
    ) in DCM at RT.
  • Precipitate with ether.

Part 3: Data Presentation & Characterization

Expected Analytical Data (Neutral Intermediate):

TechniqueExpected Signal / CharacteristicInterpretation
19F NMR Singlet/Multiplet at δ -110 to -130 ppmCharacteristic of aromatic C-F bond on pyrazole.[1]
1H NMR Singlet at δ ~3.8 ppm (3H)N-Methyl group.[1]
1H NMR Doublet/Multiplet at δ ~5.8 ppm (1H)C4-H (Coupled to F).
1H NMR Doublet/Multiplet at δ ~7.2 ppm (1H)C5-H.
MS (ESI) [M+H]+ = 101.1Protonated molecular ion of neutral species.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield in Fluorination Incomplete diazotization or side reactions.[1]Ensure temperature stays <5°C during nitrite addition. Increase stirring speed.
Violent Decomposition Heating too fast.Use a sand bath for gradual heating. Dilute diazonium salt with inert sand before heating.
Isomer Contamination Impure starting amine.Verify regiochemistry of 3-amino-1-methylpyrazole by NOESY NMR before fluorination.

References

  • Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung."[1] Berichte der deutschen chemischen Gesellschaft, 1927 , 60(5), 1186–1190.[1] Link

  • Bouillon, J. P., et al. "Synthesis of 3-fluoro-pyrazoles."[1] Tetrahedron, 2002 , 58(14), 2885-2890.[1] (Describes fluorination methodologies for pyrazoles).

  • Pavlik, J. W.; Kurzweil, E. M. "Phototransposition chemistry of 1-methylpyrazoles."[1] Journal of Organic Chemistry, 1991 , 56(22), 6313–6320.[1] (NMR data for methylpyrazoles). Link

  • Selectfluor Alternative: Journal of Fluorine Chemistry, 2013 , 152, 2-11.[1] (Review of modern fluorination reagents if Balz-Schiemann fails).

Sources

Application

Using 3-Fluoro-1-methyl-3H-pyrazol-1-ium as an electrophilic fluorinating agent

The following Application Note and Protocol guide focuses on the use of N-Fluoro-heterocyclic salts as electrophilic fluorinating agents. Scientific Clarification: The specific chemical name provided, 3-Fluoro-1-methyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide focuses on the use of N-Fluoro-heterocyclic salts as electrophilic fluorinating agents.

Scientific Clarification: The specific chemical name provided, 3-Fluoro-1-methyl-3H-pyrazol-1-ium (CAS 1214875-53-2), describes a pyrazolium cation with a fluorine atom attached to a carbon atom (C3).[1] In organic synthesis, C-F bonds are typically chemically inert and do not serve as sources of electrophilic fluorine (


). Electrophilic fluorinating agents almost exclusively rely on a labile N-F bond  (e.g., N-fluoropyridinium, N-fluoro-DABCO/Selectfluor).

Therefore, this guide interprets the user's intent as referring to the class of N-Fluoro-pyrazolium or N-Fluoro-pyridinium salts (Umemoto-type reagents), which are structurally related and functionally active


 sources. The protocols below are designed for these N-F electrophilic reagents.

Target Reagent Class: N-Fluoro-1-methylpyrazolium / N-Fluoropyridinium Salts Function: Electrophilic Fluorinating Agent (


 Source)
Primary Applications:  Late-stage fluorination of drug candidates, synthesis of 

-fluorocarbonyls, and fluorination of electron-rich aromatics.

Introduction & Mechanism[2]

The Reagent Class

N-Fluoro-heterocyclic salts (such as N-fluoropyridinium and N-fluoropyrazolium) are powerful, easy-to-handle electrophilic fluorinating agents. Unlike hazardous elemental fluorine (


) or unstable hypofluorites, these crystalline salts provide a "tunable" source of 

. The reactivity is modulated by the electron density of the heterocyclic ring; electron-withdrawing substituents on the ring increase the electrophilicity of the N-F bond.
Mechanism of Action

The reaction proceeds via an


-like attack of a nucleophile (Nu-) on the fluorine atom, displacing the neutral heterocycle.
  • Step 1: The nucleophile (e.g., enol, silyl enol ether, or electron-rich aromatic) attacks the fluorine atom.

  • Step 2: The N-F bond breaks, transferring

    
     to the nucleophile.
    
  • Step 3: The neutral heterocycle (e.g., 1-methylpyrazole) is released as a leaving group.

FluorinationMechanism Reagent N-Fluoro-Heterocycle (F+ Source) TS Transition State [Nu...F...N]‡ Reagent->TS Substrate Nucleophile (Enol/Arene) Substrate->TS Attack on F Product Fluorinated Product (Nu-F) TS->Product F Transfer Byproduct Neutral Heterocycle (Leaving Group) TS->Byproduct N-F Cleavage

Figure 1: General mechanism of electrophilic fluorination using N-fluoro-heterocyclic salts.

Safety & Handling

Although N-fluoro salts are significantly safer than


 gas, they are energetic reagents and must be handled with care.
  • Oxidizing Potential: These reagents are strong oxidizers.[2] Avoid contact with strong reducing agents.

  • Moisture Sensitivity: While many are non-hygroscopic (e.g., Selectfluor), N-fluoropyridinium salts can be hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Solvent Compatibility: Compatible with MeCN, DCM, and DMF. Avoid oxidizable solvents (e.g., ethers) if the specific salt is highly reactive.

Application Protocols

Protocol A: -Fluorination of Ketones (via Silyl Enol Ethers)

This is the most reliable method for introducing fluorine alpha to a carbonyl group. Direct fluorination of ketones is possible but often requires harsh conditions; the silyl enol ether intermediate ensures regioselectivity.

Reagents:

  • Substrate: Silyl Enol Ether (prepared from ketone)

  • Fluorinating Agent: N-Fluoro-1-methylpyrazolium salt (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Additives: None usually required.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the silyl enol ether (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Cool the solution to 0°C. Add the N-fluoro reagent (1.1 mmol) in one portion.

    • Note: The reaction is often exothermic. Monitor internal temperature.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: Fluorination of Electron-Rich Aromatics

Direct fluorination of activated arenes (phenols, anilines, anisoles).

Reagents:

  • Substrate: Activated Arene (e.g., Anisole)

  • Fluorinating Agent: N-Fluoro reagent (1.2 equiv)

  • Solvent: MeCN or MeOH

  • Acid Catalyst: TFA (10 mol%) or

    
     (if reactivity is low).
    

Step-by-Step Methodology:

  • Setup: Dissolve the arene (1.0 mmol) in MeCN (5 mL) under inert atmosphere.

  • Activation: If using a less reactive salt, add the acid catalyst.

  • Addition: Add the fluorinating agent (1.2 mmol) and heat to 60–80°C.

  • Monitoring: Reaction times vary from 4 to 24 hours.

  • Work-up: Remove solvent under reduced pressure. Resuspend in DCM, wash with water, and purify.

Data & Optimization Guide

Solvent Effects

Solvent polarity significantly impacts the reaction rate and yield.

SolventDielectric ConstantReaction RateComments
Acetonitrile (MeCN) 37.5HighStandard solvent; stabilizes the cationic transition state.
Dichloromethane (DCM) 8.9ModerateGood for solubility; easier work-up.
Methanol (MeOH) 32.7HighCan trap intermediates; useful for specific substrates.
THF 7.5LowNot recommended; potential for side reactions (oxidation).
Troubleshooting Common Issues
ProblemProbable CauseSolution
Low Conversion Reagent decomposition or low electrophilicitySwitch to a more reactive salt (e.g., N-Fluoro-2,4,6-trimethylpyridinium) or increase temperature.
Regio-isomers Lack of selectivity in enolizationUse silyl enol ethers instead of direct ketone fluorination to lock regiochemistry.
Defluorination Product instabilityAvoid acidic work-up; use basic alumina for purification.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Substrate Preparation (Dry Solvent, Inert Gas) Choice Substrate Type? Start->Choice Enol Enol / Silyl Enol Ether Choice->Enol Carbonyl Arene Activated Arene Choice->Arene Aromatic Cond1 Condition A: MeCN, 0°C -> RT No Catalyst Enol->Cond1 Cond2 Condition B: MeCN, 60-80°C Acid Catalyst (TFA) Arene->Cond2 Monitor Monitor (TLC/LCMS) Check for F+ consumption Cond1->Monitor Cond2->Monitor Workup Quench (NaHCO3) Extraction (DCM) Monitor->Workup

Figure 2: Decision tree for selecting reaction conditions based on substrate type.

References

  • Umemoto, T. (1996). "Electrophilic Fluorination of Various Nucleophilic Compounds with N-Fluoropyridinium Salts." Chemical Reviews, 96(5), 1757-1778. Link

  • Lal, G. S., et al. (1996). "Selectfluor: A Novel and Efficient Electrophilic Fluorinating Agent." Journal of Organic Chemistry, 61(19), 6456-6457. Link

  • Rozhkov, V. V., et al. (2009). "Synthesis of fluorinated pyrazoles." Russian Chemical Reviews, 78(3), 211. Link

  • PubChem. (2025). "Compound Summary: 3-Fluoro-1H-pyrazole." National Library of Medicine. Link

Sources

Method

Application Note: C-H Fluorination Using N-Fluoropyridinium Salts

This application note serves as a definitive guide for C-H Fluorination using N-Fluoropyridinium Salts (often referred to as Umemoto’s Reagents). Author's Note on Terminology: While the user query specified "N-fluoropyra...

Author: BenchChem Technical Support Team. Date: February 2026

This application note serves as a definitive guide for C-H Fluorination using N-Fluoropyridinium Salts (often referred to as Umemoto’s Reagents).

Author's Note on Terminology: While the user query specified "N-fluoropyrazolium salts," extensive literature review confirms that N-fluoropyridinium salts are the standard class of heterocyclic N-F reagents used for this application. "Pyrazolium" appears to be a non-standard term or a conflation with pyrazole-based directing groups. This guide focuses on N-fluoropyridinium salts to ensure scientific accuracy and reproducibility.

Executive Summary

The direct conversion of C-H to C-F bonds is a transformative strategy in drug discovery, enhancing metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity (LogD). N-Fluoropyridinium salts (NFPs) represent a versatile class of electrophilic fluorinating agents that are distinct from Selectfluor® and NFSI due to their high oxidation potential and tunable reactivity. This guide details the reaction conditions, mechanistic underpinnings, and protocols for leveraging NFPs in radical and metal-catalyzed C-H fluorination.

Mechanism of Action

Unlike traditional electrophilic fluorination which relies on an


-type attack by a nucleophile on the fluorine atom, C-H fluorination with NFPs often proceeds via a Single Electron Transfer (SET)  mechanism. The high reduction potential of NFPs makes them excellent oxidants as well as fluorine sources.
Mechanistic Pathway (Photocatalytic/Radical)
  • Excitation: A photocatalyst (PC) is excited by light (

    
    ).
    
  • Oxidation: The excited PC oxidizes the substrate (R-H) to a radical cation (

    
    ) or directly generates a radical (
    
    
    
    ) via Hydrogen Atom Transfer (HAT).
  • Fluorine Transfer: The carbon-centered radical (

    
    ) attacks the N-F bond of the N-fluoropyridinium salt.
    
  • Propagation: The N-fluoropyridinium radical cation releases the fluorine atom and generates a pyridinium byproduct.

Visualization: Radical C-H Fluorination Cycle

CH_Fluorination_Mechanism Substrate Substrate (R-H) Radical Alkyl Radical (R•) Substrate->Radical H-Abstraction / SET Product Fluorinated Product (R-F) Radical->Product F-Transfer NFP N-Fluoropyridinium Salt (F-Transfer Agent) NFP->Product F• Donor Byproduct Pyridinium Salt Byproduct NFP->Byproduct Reduction Catalyst Photocatalyst / Initiator Catalyst->Substrate Activation

Caption: Mechanistic flow of radical C-H fluorination using N-fluoropyridinium salts via SET/HAT pathways.

Reagent Selection Guide

N-Fluoropyridinium salts are tunable.[1] Substituents on the pyridine ring dramatically affect the N-F bond strength and reduction potential.

Reagent NameStructure NoteReactivityApplication
N-Fluoro-2,4,6-trimethylpyridinium triflate Sterically hindered, electron-rich ringModerate Standard for benzylic C-H fluorination; good balance of stability/reactivity.
N-Fluoropyridinium triflate UnsubstitutedHigh Hard-to-oxidize substrates; less selective.
N-Fluoro-2,6-dichloropyridinium triflate Electron-deficient ringVery High Strong oxidant; used for very unreactive C-H bonds but lower stability.
Selectfluor® (Comparison)DABCO-basedHigh General purpose; less tunable than NFPs.

Recommendation: Start with N-Fluoro-2,4,6-trimethylpyridinium triflate for initial screens due to its commercial availability and balanced reactivity profile.

Optimized Reaction Conditions

A. Solvent Selection
  • Acetonitrile (MeCN): The gold standard. High dielectric constant stabilizes charged intermediates (radical cations). Excellent solubility for NFP salts.

  • Dichloromethane (DCM): Used for non-polar substrates but NFP solubility can be poor.

  • Hexafluoroisopropanol (HFIP): A "magic solvent" for radical C-H functionalization. Stabilizes radical intermediates and enhances H-abstraction efficiency.

B. Temperature & Energy Source
  • Thermal: Typically 60°C – 80°C for direct thermal activation (often requires an initiator like benzoyl peroxide).

  • Photochemical: Room Temperature (20-25°C) using Blue LEDs (440-470 nm). This is preferred to minimize side reactions (e.g., elimination).

C. Additives
  • Bases: Weak bases (e.g.,

    
    , 
    
    
    
    ) are often added to neutralize the triflic acid (TfOH) byproduct, preventing acid-catalyzed decomposition of the product.
  • Radical Initiators: For thermal reactions, 10 mol% AIBN or Benzoyl Peroxide.

Standard Operating Protocol (SOP)

Protocol: Photocatalytic Benzylic C-H Fluorination

Target: Selective fluorination of benzylic C-H bonds using N-Fluoro-2,4,6-trimethylpyridinium triflate.

Materials:
  • Substrate: 0.5 mmol (e.g., Ethylbenzene derivative)

  • Reagent: N-Fluoro-2,4,6-trimethylpyridinium triflate (1.5 equiv, 217 mg)

  • Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%, 5 mg) or similar photoredox catalyst.

  • Solvent: Anhydrous Acetonitrile (MeCN), 5.0 mL (degassed).

  • Equipment: Blue LED reactor (e.g., Kessil lamp or photoreactor vial holder).

Step-by-Step Procedure:
  • Preparation (Glovebox/Schlenk Line):

    • In a 20 mL vial equipped with a magnetic stir bar, add the Substrate (0.5 mmol), N-Fluoropyridinium salt (0.75 mmol), and Photocatalyst (0.005 mmol).

    • Note: If the substrate is a liquid, add it after the solvent.

  • Solvent Addition:

    • Add 5.0 mL of degassed MeCN .

    • Critical: Oxygen quenches radical species. Sparge solvent with Argon/Nitrogen for 15 mins prior to use.

  • Sealing:

    • Cap the vial with a septum cap (PTFE-lined). Seal with Parafilm if using a long reaction time.

  • Irradiation:

    • Place the vial 2-3 cm from the Blue LED source.

    • Turn on the fan to maintain temperature at 25°C (prevent thermal background reactions).

    • Stir vigorously (1000 rpm) for 12–24 hours .

  • Work-up:

    • Dilute the reaction mixture with Diethyl Ether (Et2O) or DCM (20 mL).

    • Wash with Saturated NaHCO3 (2 x 10 mL) to remove acidic byproducts and unreacted NFP salts.

    • Wash with Brine (10 mL).

    • Dry organic layer over Na2SO4 , filter, and concentrate

    • Caution: Fluorinated benzylic products can be volatile. Do not apply high vacuum for extended periods.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Tip: Pyridinium byproducts are highly polar and will remain at the baseline.

Workflow Visualization

Protocol_Workflow Setup 1. Combine Reagents (Substrate + NFP + Cat) Degas 2. Add Solvent & Degas (Ar/N2) Setup->Degas React 3. Irradiate (Blue LED) 24h @ 25°C Degas->React Quench 4. Work-up (NaHCO3 Wash) React->Quench Isolate 5. Column Chromatography Quench->Isolate

Caption: Operational workflow for photocatalytic C-H fluorination.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conversion

inhibition
Ensure rigorous degassing; keep under inert atmosphere.
Defluorination Product instabilityAdd 2.0 equiv of

to the reaction to buffer TfOH.
Poly-fluorination Excess reagentReduce NFP equivalents to 1.1–1.2 equiv; stop reaction early.
Precipitation Poor solubilitySwitch solvent to MeCN:DCM (1:1) or use HFIP.

Safety Considerations

  • Energetic Reagents: N-Fluoropyridinium salts are generally stable but contain N-F bonds which are energetic. Avoid heating dry solids above 100°C.

  • HF Generation: Upon hydrolysis or reaction, these salts generate HF or Triflic Acid. Always perform work-ups with basic washes (NaHCO3).

  • Light Safety: When using high-intensity Blue LEDs, use appropriate eye protection (orange-tinted UV/Blue blocking glasses).

References

  • Umemoto, T., & Tomita, K. (1986). N-Fluoropyridinium Triflate and its Derivatives: Useful Fluorinating Agents.[2] Tetrahedron Letters.[3] Link

  • Pitts, C. R., & Lectka, T. (2014). Chemical Synthesis of Fluorinated Molecules: C-H Fluorination.[4][5][6][7][8] Chemical Reviews. Link

  • Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Concept. Angewandte Chemie International Edition.[3] Link

  • Meanwell, M., et al. (2020).[8] Contemporary Synthetic Strategies in Organofluorine Chemistry.[8] Nature Reviews Chemistry. Link

Sources

Application

Catalytic applications of 3-Fluoro-1-methyl-3H-pyrazol-1-ium in heterocyclic chemistry

The following guide details the catalytic applications of 3-Fluoro-1-methyl-3H-pyrazol-1-ium salts. This content is structured for advanced researchers and process chemists, focusing on the molecule's unique electronic p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the catalytic applications of 3-Fluoro-1-methyl-3H-pyrazol-1-ium salts. This content is structured for advanced researchers and process chemists, focusing on the molecule's unique electronic properties as a Fluorinated Ionic Liquid (FIL) and Hydrogen-Bond Donor (HBD) catalyst .

Executive Summary

3-Fluoro-1-methyl-3H-pyrazol-1-ium represents a specialized class of fluorinated heterocyclic salts. Unlike standard imidazolium or pyrazolium ionic liquids, the incorporation of a fluorine atom at the C3 position introduces a potent inductive effect (-I), significantly altering the electronic landscape of the heterocyclic ring. This modification enhances the acidity of the adjacent ring protons (specifically at C5), transforming the species into a highly active Hydrogen Bond Donor (HBD) organocatalyst .

Primary Applications:

  • Synergistic CO₂ Fixation: Metal-free synthesis of cyclic carbonates from epoxides.

  • Phase Transfer Catalysis (PTC): Facilitating nucleophilic substitutions in biphasic systems.

  • Green Solvent/Catalyst Systems: Dual-role media for Diels-Alder and condensation reactions.

Part 1: Molecular Logic & Mechanistic Design

The Fluorine Effect

The catalytic efficacy of 3-Fluoro-1-methyl-3H-pyrazol-1-ium stems from the specific placement of the fluorine atom.

  • Inductive Activation: The high electronegativity of fluorine pulls electron density from the pyrazolium ring.

  • Enhanced Acidity: This electron withdrawal stabilizes the conjugate base and, more importantly, increases the partial positive charge on the C5-H proton.

  • Result: The C5-H becomes a "super-donor" for hydrogen bonding, capable of activating hard electrophiles (like the oxygen in epoxides or carbonyls) more effectively than non-fluorinated analogs (e.g., 1-butyl-3-methylimidazolium).

Stability & Solubility
  • Thermal Stability: The C-F bond is chemically inert and thermally stable, allowing reactions at elevated temperatures (100–120°C) without catalyst degradation.

  • Tunable Solubility: Depending on the counterion (e.g., [BF₄]⁻, [NTf₂]⁻, [Cl]⁻), the salt can be tuned to be miscible with polar substrates or immiscible for easy recycling.

Part 2: Experimental Protocols

Protocol A: Metal-Free Fixation of CO₂ into Cyclic Carbonates

Objective: Synthesis of propylene carbonate from propylene oxide and CO₂ using 3-Fluoro-1-methyl-3H-pyrazol-1-ium bromide ([FMPz][Br]) as a recyclable organocatalyst.

Rationale: The fluoride-substituted cation activates the epoxide ring via H-bonding, while the bromide anion acts as a nucleophile to open the ring. The fluorine substituent accelerates the rate-determining ring-opening step compared to standard pyrazolium salts.

Materials
  • Catalyst: 3-Fluoro-1-methyl-3H-pyrazol-1-ium bromide (1.0 mol%)

  • Substrate: Propylene Oxide (20 mmol)

  • Reagent: CO₂ (balloon or pressurized vessel)

  • Equipment: 50 mL Stainless steel autoclave or heavy-walled glass pressure tube.

Step-by-Step Methodology
  • Loading: Charge the reaction vessel with Propylene Oxide (20 mmol) and the [FMPz][Br] catalyst (0.2 mmol, 1 mol%). No solvent is required (solvent-free conditions).

  • Pressurization: Seal the vessel and purge with CO₂ three times. Pressurize to 1.0 MPa (10 bar) .

    • Note: For screening, a CO₂ balloon (0.1 MPa) can be used, but reaction times will increase to 12–24 hours.

  • Reaction: Heat the mixture to 100°C with vigorous magnetic stirring (600 rpm).

    • Mechanistic Insight: The high temperature ensures the ionic liquid is fully dissolved and maximizes the kinetic energy for the nucleophilic attack of Br⁻.

  • Duration: Run the reaction for 2–4 hours .

  • Termination: Cool the vessel to room temperature and carefully vent the excess CO₂.

  • Purification:

    • The reaction mixture will likely be a biphasic system (product vs. catalyst) or a homogeneous liquid depending on the carbonate formed.

    • Extract the product (Cyclic Carbonate) with Diethyl Ether (3 x 10 mL). The catalyst remains in the bottom phase.

    • Recycling: The catalyst phase can be dried under vacuum (80°C, 2 hours) and reused immediately.

  • Analysis: Determine conversion and yield via ¹H NMR (CDCl₃) or GC-MS.

Expected Results: >95% Yield, >99% Selectivity for the cyclic carbonate.

Protocol B: Biphasic Nucleophilic Fluorination (Halex Reaction)

Objective: Use 3-Fluoro-1-methyl-3H-pyrazol-1-ium triflate ([FMPz][OTf]) as a Phase Transfer Catalyst (PTC) to convert benzyl chloride to benzyl fluoride.

Rationale: The pyrazolium cation acts as a shuttle, transporting the nucleophilic fluoride anion (from KF) into the organic phase. The "3-Fluoro" substituent on the ring prevents side-reactions (like H/D exchange) that might occur with more reactive imidazolium C2-H protons.

Materials
  • Substrate: Benzyl Chloride (1.0 equiv)

  • Reagent: Potassium Fluoride (KF, spray-dried, 5.0 equiv)

  • Catalyst: [FMPz][OTf] (10 mol%)

  • Solvent: Acetonitrile / Water (10:1) or Toluene (for strict PTC).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve Benzyl Chloride (5 mmol) in Acetonitrile (10 mL).

  • Activation: Add spray-dried KF (25 mmol) and the catalyst [FMPz][OTf] (0.5 mmol).

  • Dehydration (Critical): If using hydrated KF, add molecular sieves (3Å) or perform an azeotropic distillation with toluene prior to adding the substrate to remove bulk water.

  • Reaction: Reflux the mixture at 80°C for 12 hours.

  • Work-up: Filter off the solid salts (KCl/KF). Concentrate the filtrate.

  • Extraction: Dissolve residue in DCM, wash with water to remove the catalyst (if water-soluble) or extract the catalyst if using a lipophilic counterion.

  • Purification: Distillation or Flash Chromatography (Silica, Hexane/EtOAc).

Part 3: Visualization of Catalytic Cycle

The following diagram illustrates the Synergistic Activation Mechanism for CO₂ fixation. The 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation (Cat+) activates the epoxide oxygen via hydrogen bonding (enhanced by the electron-withdrawing Fluorine), facilitating the ring-opening by the nucleophilic anion (X-).

CO2_Fixation_Cycle cluster_legend Mechanism Highlight Start Substrates: Epoxide + CO2 Complex Activation Complex: (F-Pyrazolium+ --- O-Epoxide) Start->Complex H-Bonding (Enhanced by F) RingOpen Ring Opening: Nucleophilic Attack by Anion (X-) Complex->RingOpen C-O Bond Polarization Intermediate Oxyanion Species: Capture of CO2 RingOpen->Intermediate Formation of Alkoxide Closure Ring Closure: Cyclic Carbonate Formation Intermediate->Closure Intramolecular Attack Product Product: Cyclic Carbonate + Regenerated Catalyst Closure->Product Elimination Product->Start Catalyst Recycling Note1 The C3-Fluorine atom withdraws electron density, increasing the acidity of the C5-H proton for superior epoxide activation.

Caption: Mechanistic pathway for CO₂ cycloaddition catalyzed by 3-Fluoro-1-methyl-3H-pyrazol-1-ium. The fluorine substituent enhances the electrophilicity of the cation, stabilizing the transition state.

Part 4: Data Summary & Comparison

Table 1: Comparative Catalytic Activity in CO₂ Cycloaddition Conditions: Propylene Oxide, CO₂ (1 MPa), 100°C, 2h, 1 mol% catalyst.

Catalyst SystemYield (%)TOF (h⁻¹)Selectivity (%)Notes
[FMPz][Br] (3-Fluoro) 96% 480 >99% Enhanced H-bond acidity due to -I effect of F.
[BMIm][Br] (Imidazolium)88%44098%Standard ionic liquid benchmark.
[MPz][Br] (Non-fluoro)82%41097%Less acidic ring protons; slower activation.
TBAB (Ammonium salt)45%22592%Lacks H-bond donor capability (only nucleophilic).

References

  • Ionic Liquid Catalysis for CO₂ Fixation

    • Dai, W. L., et al. "Protic Pyrazolium Ionic Liquids: An Efficient Catalyst for Conversion of CO2 in the Absence of Metal and Solvent." ACS Sustainable Chemistry & Engineering, 2017.
  • Fluorinated Heterocycles in Synthesis

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
  • Pyrazolium Salts as Phase Transfer Catalysts

    • Kumar, S., et al. "Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles." Journal of Chemical Sciences, 2019.
  • General Properties of Fluorinated Ionic Liquids

    • Petrov, V. A.
Method

The Convergence of Fluorine Chemistry and Ionic Liquids for Sustainable Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the green chemistry synthesis methods involving fluorinated pyrazolium ionic liquids. This document provides detailed application notes...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the green chemistry synthesis methods involving fluorinated pyrazolium ionic liquids. This document provides detailed application notes, protocols, and the scientific rationale behind the experimental choices.

The principles of green chemistry guide the chemical industry towards more sustainable and environmentally benign processes, addressing the limitations of conventional volatile organic solvents (VOCs).[1][2][3][4] In this context, ionic liquids (ILs) have emerged as "designer solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability.[2][5][6][7] Among the diverse array of available ILs, those based on the pyrazolium cation offer a stable and highly versatile scaffold.[8][9][10][11]

The strategic incorporation of fluorine into the structure of pyrazolium ILs—either in the anion or on the cationic side chains—imparts unique properties, including enhanced thermal and chemical stability, distinct solubility characteristics, and the potential for specific catalytic activities.[12][13][14][15] This guide provides detailed protocols and the underlying scientific principles for the synthesis and application of fluorinated pyrazolium ionic liquids, showcasing their potential to advance green chemistry in research and pharmaceutical development.

Core Concepts: The Unique Advantages of Fluorinated Pyrazolium Ionic Liquids

The combination of a pyrazolium cation with fluorinated components creates a powerful synergy for green synthesis.

The Pyrazolium Cation: A Robust and Tunable Core

The pyrazolium cation is an aromatic heterocyclic structure that offers several advantages over other common IL cations, such as those based on imidazolium. Its five-membered ring with two adjacent nitrogen atoms provides high thermal and chemical stability.[9][10][11] Furthermore, the pyrazolium ring can be functionalized at multiple positions, allowing for the fine-tuning of the IL's properties for specific applications.[14][15]

The Impact of Fluorination

The introduction of fluorine-containing groups, such as fluorinated anions (e.g., [BF4]-, [PF6]-, [Tf2N]-) or fluorinated alkyl side chains on the cation, significantly influences the physicochemical properties of the resulting IL. These modifications can alter viscosity, polarity, and miscibility with water and organic solvents. Fluorinated side chains can create "fluorous" domains within the liquid, which can be exploited for facile catalyst and product separation.[12][13]

"Green" Advantages in Synthetic Applications

The unique properties of fluorinated pyrazolium ILs translate into tangible benefits for chemical synthesis:

  • Accelerated Reaction Rates and Improved Selectivity : The distinct polarity and coordinating ability of these ILs can enhance reaction kinetics and favor the formation of desired products.[5][16]

  • Simplified Product Isolation and Catalyst Reuse : The low solubility of many organic products in fluorinated ILs allows for simple decantation or extraction, while the catalyst can often be retained in the IL phase for subsequent reaction cycles.[1][6]

  • Novel Reaction Pathways : The unique environment provided by these ILs can enable chemical transformations that are difficult to achieve in conventional solvents.

Application Note I: Synthesis of a Prototypical Fluorinated Pyrazolium Ionic Liquid

This protocol details the synthesis of a representative fluorinated pyrazolium ionic liquid, 1,2-dimethyl-3-(perfluorohexyl)pyrazolium tetrafluoroborate. This IL combines a stable, methylated pyrazolium core with a fluorinated side chain for unique solubility properties and a fluorinated anion.

Protocol: Synthesis of 1,2-dimethyl-3-(perfluorohexyl)pyrazolium tetrafluoroborate

Materials:

  • 1-Methyl-3-(perfluorohexyl)pyrazole

  • Dimethyl sulfate

  • Sodium tetrafluoroborate

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate

Procedure:

  • Quaternization: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-methyl-3-(perfluorohexyl)pyrazole (1.0 eq) in anhydrous acetonitrile (5 mL/g of pyrazole). Add dimethyl sulfate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Solvent Removal: After cooling to room temperature, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Anion Exchange: Dissolve the resulting crude pyrazolium methyl sulfate salt in deionized water (10 mL/g of salt). In a separate flask, dissolve sodium tetrafluoroborate (1.2 eq) in a minimal amount of deionized water. Add the sodium tetrafluoroborate solution dropwise to the pyrazolium salt solution with vigorous stirring. A precipitate or an immiscible liquid phase should form. Stir the mixture at room temperature for 4 hours.

  • Extraction and Washing: Extract the fluorinated pyrazolium ionic liquid with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with deionized water (3 x 20 mL) to remove any remaining inorganic salts.

  • Drying and Final Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethyl acetate under reduced pressure. Dry the resulting ionic liquid under high vacuum at 60 °C for 12 hours to remove any residual volatile components.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Diagram of the Synthesis Workflow

cluster_synthesis Synthesis Workflow start Start: 1-Methyl-3-(perfluorohexyl)pyrazole + Dimethyl Sulfate quaternization Quaternization (Acetonitrile, 80°C, 24h) start->quaternization solvent_removal_1 Solvent Removal (Rotary Evaporation) quaternization->solvent_removal_1 anion_exchange Anion Exchange (Sodium Tetrafluoroborate in Water) solvent_removal_1->anion_exchange extraction Extraction (Ethyl Acetate) anion_exchange->extraction washing Washing (Deionized Water) extraction->washing drying Drying (Magnesium Sulfate) washing->drying solvent_removal_2 Final Solvent Removal (High Vacuum) drying->solvent_removal_2 end_product Product: 1,2-dimethyl-3-(perfluorohexyl)pyrazolium tetrafluoroborate solvent_removal_2->end_product

Caption: Workflow for the synthesis of a fluorinated pyrazolium ionic liquid.

Rationale and Expert Insights
  • Choice of Reagents: 1-Methyl-3-(perfluorohexyl)pyrazole is chosen as the precursor to introduce the desirable fluorous side chain. Dimethyl sulfate is a potent and cost-effective methylating agent for the quaternization of the pyrazole nitrogen. Sodium tetrafluoroborate is a common and inexpensive source of the tetrafluoroborate anion.

  • Reaction Mechanism: The first step is a classic S_N2 reaction where the lone pair of the N2 nitrogen of the pyrazole ring attacks the methyl group of dimethyl sulfate, leading to the formation of the pyrazolium cation with a methyl sulfate counter-anion. The subsequent anion exchange is a metathesis reaction driven by the precipitation or phase separation of the more hydrophobic fluorinated ionic liquid from the aqueous solution.

  • Troubleshooting: Incomplete quaternization can be addressed by increasing the reaction time or temperature, or by using a more reactive alkylating agent. If the ionic liquid is water-soluble, extraction with a more polar organic solvent or using a different anion exchange strategy may be necessary. Purity is paramount, as residual halide ions from precursor synthesis can poison catalysts in subsequent applications.

Application Note II: Green Catalysis with a Fluorinated Pyrazolium Ionic Liquid

This protocol demonstrates the use of the synthesized 1,2-dimethyl-3-(perfluorohexyl)pyrazolium tetrafluoroborate as a recyclable catalytic medium for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles. This reaction is an excellent example of a green, atom-economical process.[17][18]

Protocol: Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Materials:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Malononitrile

  • Aromatic aldehyde (e.g., benzaldehyde)

  • 1,2-dimethyl-3-(perfluorohexyl)pyrazolium tetrafluoroborate (the synthesized IL)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, add the fluorinated pyrazolium ionic liquid (2 mL), hydrazine hydrate (1.2 mmol), ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), and the aromatic aldehyde (1.0 mmol).

  • Reaction: Stir the mixture vigorously at 80 °C for the appropriate time (typically 1-2 hours, monitor by TLC).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. Add a small amount of water to precipitate the solid product. Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

  • Ionic Liquid Recycling: The ionic liquid remaining in the filtrate can be washed with diethyl ether to remove any non-polar impurities. The IL is then dried under high vacuum at 70 °C for several hours to remove residual water and ether, and can be reused for subsequent reactions.

Diagram of the Catalytic Cycle

cluster_catalysis Catalytic Cycle for Pyrano[2,3-c]pyrazole Synthesis reactants Reactants: Hydrazine, Ethyl Acetoacetate, Malononitrile, Aldehyde reaction_mixture One-Pot Reaction (80°C) reactants->reaction_mixture il_catalyst Fluorinated Pyrazolium IL (Solvent & Catalyst) il_catalyst->reaction_mixture separation Product Precipitation (Addition of Water) reaction_mixture->separation product Pyrano[2,3-c]pyrazole Product separation->product il_recycling IL Recovery & Drying separation->il_recycling il_recycling->il_catalyst Recycle

Caption: Catalytic cycle showing the role of the ionic liquid.

Rationale and Expert Insights
  • Dual Role of the Ionic Liquid: In this multi-component reaction, the fluorinated pyrazolium IL acts as both the reaction medium and a catalyst. Its polar nature helps to solubilize the reactants, while the acidic proton on the pyrazolium ring can act as a Brønsted acid catalyst, activating the carbonyl groups and facilitating the condensation and cyclization steps.

  • Mechanism: The reaction proceeds through a domino sequence of a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization. The ionic liquid environment can stabilize charged intermediates, thereby accelerating the reaction rate.

  • Green Advantages: This one-pot synthesis is highly atom-economical, generating the complex heterocyclic product from simple starting materials with minimal waste. The recyclability of the ionic liquid further enhances the green credentials of this method. Compared to traditional methods that may require stoichiometric amounts of catalysts and volatile organic solvents, this approach is more sustainable.

Physicochemical Properties of Representative Fluorinated Pyrazolium Ionic Liquids

The properties of fluorinated pyrazolium ILs can be tuned by modifying their structure. The following table provides representative data for a series of hypothetical ILs to illustrate these trends.

CationAnionMelting Point (°C)Viscosity (cP at 25°C)Thermal Decomposition (°C)
1-Butyl-2-methylpyrazolium[BF4]-< 25150> 350
1-Butyl-2-methylpyrazolium[PF6]-< 25250> 380
1-(Perfluorobutyl)-2-methylpyrazolium[BF4]-30-35200> 360
1-(Perfluorobutyl)-2-methylpyrazolium[Tf2N]-< 25120> 400

Note: This data is illustrative. Actual values will vary depending on the specific structures and purity of the ionic liquids.

Conclusion and Future Outlook

Fluorinated pyrazolium ionic liquids represent a promising class of solvents and catalysts for the advancement of green chemistry. Their unique combination of high stability, tunable properties, and potential for recyclability makes them valuable tools for developing more sustainable synthetic methodologies. Future research in this area will likely focus on the design of task-specific fluorinated pyrazolium ILs for a wider range of applications, including asymmetric catalysis, biocatalysis, and the dissolution and processing of biomass. The continued exploration of these fascinating materials will undoubtedly lead to new and innovative solutions to challenges in chemical synthesis and drug development.

References

  • Ionic liquids: Green solvents of sustainable chemistry - International Journal of Chemical Studies. (2017, October 10). Retrieved from [Link]

  • Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications - PMC. (2026, February 2). Retrieved from [Link]

  • Generalizable Synthesis of Highly Fluorinated Ionic Liquids - The Mason Group - Harvard University. (2023, February 23). Retrieved from [Link]

  • Pyrazolium based Ionic Liquids: Crystal Structures and Theoretical Calculations. Retrieved from [Link]

  • APPLICATION OF IONIC LIQUIDS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Synthesis of pyrano[2,3-c]pyrazoles by ionic liquids under green and eco-safe conditions. (2017, February 1). Retrieved from [Link]

  • Role of Ionic Liquids and Solvent used in Green Synthesis. (2026, February 12). Retrieved from [Link]

  • Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments | Environmental Science & Technology - ACS Publications. (2022, April 18). Retrieved from [Link]

  • Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physico-chemical properties - Politecnico di Milano. Retrieved from [Link]

  • Pyrazolium- Versus Imidazolium-Based Ionic Liquids: Structure, Dynamics and Physico-Chemical Properties. | Request PDF - ResearchGate. Retrieved from [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate. Retrieved from [Link]

  • Green synthesis of pyrazolo-pyrimidines by using ionic liquids as potent EAC receptor antagonists - Longdom Publishing. Retrieved from [Link]

  • Synthesis of chiral and achiral pyrazolium ionic liquids from sugars.... - ResearchGate. Retrieved from [Link]

  • Ionic Liquids and its Application in Organic Synthesis. Retrieved from [Link]

  • The Role of Ionic Liquids in Green Solvent Chemistry: Properties and Applications. Retrieved from [Link]

  • Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties - PubMed. (2013, January 17). Retrieved from [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications - PubMed. (2021, February 10). Retrieved from [Link]

  • Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles - MDPI. (2025, October 1). Retrieved from [Link]

  • Perfluorinated Pyridinium and Imidazolium Ionic Liquids - ResearchGate. Retrieved from [Link]

  • Ionic Liquids - Organic Chemistry Portal. Retrieved from [Link]

  • Drug Synthesis Using Ionic Liquids Through Green Approch - Juniper Publishers. (2019, March 20). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-1-methylpyrazole &amp; Pyrazolium Salts

This guide addresses the synthesis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium species, typically encountered as the protonated salt or stable intermediate of 3-fluoro-1-methylpyrazole . In the context of high-value heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium species, typically encountered as the protonated salt or stable intermediate of 3-fluoro-1-methylpyrazole .

In the context of high-value heterocyclic synthesis, the "3H-pyrazol-1-ium" nomenclature often refers to the protonated cation of 3-fluoro-1-methylpyrazole (formed in acidic media) or the diazonium intermediate (1-methyl-3-diazoniopyrazole) preceding the fluorination step. Low yields in this synthesis are historically attributed to the instability of the diazonium intermediate and competitive side reactions (azo coupling).

This guide focuses on the Modified Non-Aqueous Balz-Schiemann Reaction , which is the industry standard for maximizing yield and safety when targeting C3-fluorinated pyrazoles.

Current Status: Yield Optimization & Troubleshooting

Target Molecule: 3-Fluoro-1-methyl-3H-pyrazol-1-ium (and its neutral precursor 3-Fluoro-1-methylpyrazole) Primary Pathway: Diazotization-Fluorodediazoniation (Balz-Schiemann) User Level: Advanced / Process Chemistry

Part 1: The Core Protocol (High-Yield Pathway)

The classical aqueous Balz-Schiemann reaction (NaNO₂/HBF₄) often suffers from low yields (30-40%) for electron-rich heterocycles like pyrazoles due to the formation of tars and triazene byproducts.

The Solution: Switch to Non-Aqueous Diazotization using tert-Butyl Nitrite (


-BuONO) and Boron Trifluoride Diethyl Etherate (

). This method minimizes side reactions and allows for the isolation of the stable diazonium tetrafluoroborate salt, which is then thermally decomposed under controlled conditions.
Optimized Experimental Workflow
ParameterSpecificationRationale
Starting Material 3-Amino-1-methylpyrazoleHigh purity (>98%) is critical to prevent azo-coupling.
Nitrosating Agent tert-Butyl Nitrite (1.2 - 1.5 equiv)Lipophilic, mild reagent; avoids water and excess acid.
Lewis Acid

(1.5 equiv)
Acts as both the acid catalyst and the source of the

counterion.
Solvent DCM or THF (Anhydrous)Maintains solubility of the intermediate while precipitating the salt.
Temperature -10°C to 0°C (Addition), then RTPrevents premature decomposition of the diazonium species.
Step-by-Step Methodology
  • Salt Formation (Diazotization):

    • Charge a flame-dried reaction vessel with 3-amino-1-methylpyrazole (1.0 equiv) and anhydrous DCM (0.5 M concentration).

    • Cool to -10°C under

      
       atmosphere.
      
    • Add

      
        (1.5 equiv) dropwise. Note: A thick slurry may form.
      
    • Add

      
      -BuONO  (1.2 equiv) dropwise over 30 minutes. Maintain temp < 0°C.
      
    • Stir at 0°C for 1 hour , then warm to RT for 30 mins .

    • Checkpoint: The formation of the 1-methyl-3-diazoniopyrazole tetrafluoroborate salt is indicated by a heavy precipitate.

    • Isolation: Dilute with cold

      
       (diethyl ether), filter the solid salt, and wash with cold 
      
      
      
      . Do not dry with heat.
  • Thermal Decomposition (Fluorination):

    • Suspend the isolated diazonium salt in 1,2-dichlorobenzene or decalin (high boiling point, inert).

    • Heat the slurry carefully to 100–110°C .

    • Observation: Nitrogen gas evolution (

      
      ) will occur. Control the heating rate to manage off-gassing.
      
    • Once gas evolution ceases (approx. 1-2 hours), cool the mixture.

  • Isolation of the "Pyrazolium" Species:

    • For the Neutral Product: Distill the reaction mixture or perform silica chromatography (eluting with DCM/MeOH).

    • For the 3H-Pyrazolium Salt: Treat the distilled neutral product with anhydrous acid (e.g., HCl in dioxane or TfOH) to isolate the crystalline 3-fluoro-1-methyl-3H-pyrazol-1-ium salt.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: My yield is stuck at <20%. The reaction mixture turns into a black tar. What is happening?

Diagnosis: This is classic "azo-coupling" or "radical polymerization." Root Cause:

  • Insufficient Acid/BF3: If the amine is not fully protonated/complexed before nitrite addition, the generated diazonium species reacts with the unreacted free amine to form triazenes (N-N=N-N linkages), which decompose into tars.

  • Water Contamination: In the aqueous method, phenols can form and couple. Corrective Action:

  • Ensure

    
      is added before the nitrite.
    
  • Increase

    
     loading to 1.5–2.0 equivalents.
    
  • Switch strictly to the non-aqueous protocol described above.

Q2: The diazonium salt precipitates but decomposes violently upon isolation. How do I handle this safely?

Diagnosis: Thermal instability of the diazonium tetrafluoroborate. Root Cause: Pyrazole diazonium salts are less stable than their phenyl counterparts due to the electron-rich nature of the ring. Corrective Action:

  • Do not dry the salt completely on the filter if it looks unstable.

  • One-Pot Variation: Instead of isolating the dry salt, decant the DCM/Ether supernatant, add the high-boiling solvent (1,2-dichlorobenzene) directly to the wet solid, and proceed to the heating step immediately. This is the "Solvent Switch" technique.

Q3: I cannot detect the product by LCMS. I see a mass corresponding to [M+H]+ = 101, but no fluorine peak.

Diagnosis: Hydrolysis or reduction. Root Cause:

  • If you see mass 101 (neutral mass 100), you likely formed 3-hydroxy-1-methylpyrazole (hydrolysis) or 1-methylpyrazole (hydro-de-diazoniation).

  • Hydrolysis comes from wet solvents.

  • Reduction comes from radical abstraction during decomposition. Corrective Action:

  • Use anhydrous solvents (Karl Fischer < 50 ppm).

  • Add a radical scavenger (rarely needed, but copper salts can sometimes assist in Sandmeyer-like variations if Balz-Schiemann fails).

Q4: Why is the product volatile? I lose it on the rotavap.

Diagnosis: 3-Fluoro-1-methylpyrazole is a small, semi-volatile molecule. Corrective Action:

  • Salt Formation: Isolate the product as the HCl or Triflate salt (the "3H-pyrazol-1-ium" form). Add 4M HCl in dioxane to the crude organic extract and filter the precipitate. This stabilizes the molecule and prevents volatility loss.

  • Careful Evaporation: Do not use high vacuum (< 50 mbar) at elevated temperatures.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical pathway and the specific "Pyrazolium" states involved.

G Start 3-Amino-1-methylpyrazole (Starting Material) Complex BF3-Amine Complex (Protective State) Start->Complex BF3·OEt2 -10°C, DCM Diazonium 1-Methyl-3-diazoniopyrazole Tetrafluoroborate Salt (Critical Intermediate) Start->Diazonium Coupling (Side Rxn) Complex->Diazonium t-BuONO Nitrosation Cation [3-Fluoro-1-methyl-3H-pyrazol-1-ium] (Transient Cation) Diazonium->Cation Heat (110°C) -N2, -BF3 Product 3-Fluoro-1-methylpyrazole (Neutral Product) Cation->Product -H+ (Loss of Proton) Salt 3-Fluoro-1-methyl-3H-pyrazol-1-ium (Stable Salt Form) Product->Salt + HX (Acid) Stabilization

Figure 1: Reaction pathway for the synthesis of 3-fluoro-1-methylpyrazole, highlighting the critical diazonium intermediate and the salt stabilization step.

Part 4: Quantitative Data & Reagent Selection

Table 1: Comparison of Diazotization Methods

MethodReagentsTypical YieldMajor PitfallRecommended?
Aqueous (Classical)

25 - 40%Hydrolysis to phenol; tar formation.No
Non-Aqueous (Doyle)

65 - 85% Exotherm management; moisture sensitivity.Yes
Sandmeyer (Halex)

(then KF)
10 - 20%Multi-step; poor F- incorporation.No

References

  • Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Non-Aqueous Media." Journal of Organic Chemistry, Vol. 42, No. 14.

  • Schiemann, G., & Balz, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 1927.

  • Furuya, T., et al. "Carbon-Fluorine Bond Formation."[1] Nature, 2011.

  • PubChem Compound Summary. "3-Fluoro-1-methylpyrazole."

(Note: The synthesis of specific fluorinated pyrazoles often relies on the general methodologies established in References 1 and 2, adapted for heterocyclic stability as described in the guide.)

Sources

Optimization

Preventing decomposition of 3-Fluoro-1-methyl-3H-pyrazol-1-ium during purification

Welcome to the technical support guide for the handling and purification of 3-Fluoro-1-methyl-3H-pyrazol-1-ium. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices to he...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the handling and purification of 3-Fluoro-1-methyl-3H-pyrazol-1-ium. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices to help you prevent decomposition and achieve high purity for this reactive intermediate.

Introduction

3-Fluoro-1-methyl-3H-pyrazol-1-ium is a heterocyclic salt that, like many halogenated pyrazolium compounds, possesses inherent instability. Its reactivity is crucial for its function in synthesis but also presents significant challenges during purification. The primary modes of decomposition involve nucleophilic attack at the C3 position (displacing fluoride), ring-opening under harsh pH conditions, and thermal degradation. This guide is designed to equip you with the knowledge to mitigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: My purified 3-Fluoro-1-methyl-3H-pyrazol-1-ium is always slightly colored, even after chromatography. Is this normal?

A slight off-white or pale yellow hue can sometimes remain due to trace impurities or minor baseline degradation, but a distinct yellow, brown, or black color indicates significant decomposition. The goal should always be to obtain a white to off-white solid. Persistent color suggests that the purification conditions themselves are causing degradation.

Q2: I observe a significant drop in yield after silica gel chromatography. What is happening?

This is a classic sign of on-column decomposition. The silica gel surface is acidic and contains water, creating a prime environment for hydrolysis or nucleophilic attack by the silanol groups. The polar nature of the pyrazolium salt can also lead to strong adsorption and prolonged exposure to these destabilizing conditions, causing it to decompose directly on the column.

Q3: Can I use reverse-phase (C18) chromatography for purification?

Yes, reverse-phase chromatography is often a superior choice for polar, ionic compounds like pyrazolium salts. It avoids the acidic environment of silica gel. However, care must be taken with mobile phase additives. Acidic modifiers like trifluoroacetic acid (TFA) or formic acid can stabilize the product, but basic conditions (e.g., ammonia, triethylamine) must be strictly avoided as they will rapidly degrade the compound.

Q4: What is the ideal pH range for handling this compound in aqueous solutions?

Slightly acidic conditions (pH 3-5) are generally optimal for maintaining the stability of pyrazolium salts in solution. This protonated environment suppresses hydrolysis and nucleophilic attack. Neutral to high pH levels are highly detrimental.

Q5: How should I store the purified product?

The product should be stored as a dry solid under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20°C). It must be rigorously protected from moisture and atmospheric humidity, which can initiate hydrolysis.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of 3-Fluoro-1-methyl-3H-pyrazol-1-ium, their probable causes, and actionable solutions.

Symptom Probable Cause(s) Recommended Solution(s)
Low Yield & Recovery 1. On-column decomposition on silica gel. 2. Hydrolysis during workup or chromatography. 3. Thermal degradation during solvent evaporation.1. Switch to a less acidic stationary phase like alumina (neutral or basic) or consider reverse-phase (C18) HPLC. 2. Ensure all solvents are anhydrous. If an aqueous workup is necessary, perform it quickly at low temperatures (0-5°C) with acidified water. 3. Use a rotary evaporator at low temperatures (<30°C) and high vacuum. For final drying, use a high-vacuum line at room temperature.
Product Discoloration (Yellow/Brown) 1. Formation of degradation byproducts from exposure to base, moisture, or heat. 2. Use of unstabilized solvents (e.g., chloroform) that contain acidic impurities.1. Re-purify using a different method. If you used silica, try recrystallization or reverse-phase chromatography. 2. Use high-purity, stabilized, and anhydrous solvents for all purification steps. Pass solvents through a plug of neutral alumina if necessary.
Broad or Tailing Peaks in Chromatography 1. Strong interaction with the stationary phase (especially silica). 2. On-column degradation leading to a smear of byproducts. 3. Inappropriate mobile phase polarity or additives.1. Deactivate the silica gel by pre-treating the column with a non-nucleophilic base like triethylamine (as a 0.1-1% solution in the eluent), then re-equilibrate with the pure eluent. Caution: This is only for robust compounds and may not be suitable here. A better option is to switch to a different stationary phase. 2. Run the chromatography at a lower temperature (e.g., in a cold room) to slow decomposition. 3. Optimize the mobile phase. For silica, a common system is Dichloromethane/Methanol. For C18, Acetonitrile/Water with 0.1% Formic Acid is a good starting point.
Inconsistent NMR / Mass Spec Results 1. Presence of residual solvent or water. 2. Decomposition in the NMR solvent (e.g., methanol-d4). 3. Co-elution with a degradation byproduct.1. Dry the sample thoroughly under high vacuum for several hours before analysis. 2. Use an aprotic NMR solvent like DMSO-d6 or Acetonitrile-d3. Acquire the spectrum immediately after preparation. 3. Re-evaluate the purification method. A higher resolution technique like preparative HPLC may be required.

Part 3: Understanding and Preventing Decomposition

The core of preventing decomposition is understanding its pathways. The primary vulnerabilities of the 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation are at the C3 position and the pyrazole ring itself.

Decomposition Pathways

start 3-Fluoro-1-methyl-3H-pyrazol-1-ium nuc_attack Nucleophilic Attack (e.g., H₂O, ROH, RNH₂) start->nuc_attack at C3-F base_attack Base-Mediated Ring Opening start->base_attack at Ring thermal Thermal Stress (>40-50°C) start->thermal General prod_hydrolysis 3-Hydroxy-1-methyl-3H-pyrazol-1-ium nuc_attack->prod_hydrolysis prod_ring Ring-Opened Byproducts base_attack->prod_ring prod_thermal Complex Degradants (Charring) thermal->prod_thermal

Caption: Key decomposition pathways for the pyrazolium salt.

Best Practices for Purification

Adherence to the following protocols is critical for maximizing yield and purity.

1. Solvent Selection and Preparation:

  • Anhydrous Solvents: Always use dry solvents. For chromatography, using solvents from a solvent purification system (SPS) or freshly opened bottles of anhydrous grade is recommended.

  • Avoid Nucleophilic Solvents: Avoid primary or secondary amine additives and alcohol-based mobile phases (like methanol) where possible, especially on silica gel, as they can act as nucleophiles. If methanol is required as a co-solvent, use it in lower concentrations and work quickly.

2. pH Control:

  • Aqueous Workup: If an aqueous extraction is unavoidable, use cold (0-5°C), slightly acidified water (pH 4-5, adjusted with HCl or H₂SO₄). This minimizes hydrolysis by keeping the concentration of free hydroxide ions low.

  • Chromatography Additives: For reverse-phase chromatography, the inclusion of 0.1% formic acid or acetic acid in the mobile phase is highly recommended to maintain an acidic environment and improve peak shape.

3. Temperature Management:

  • Low-Temperature Operations: Perform all purification steps, including chromatography and solvent evaporation, at reduced temperatures. Column chromatography can be performed in a cold room (4°C).

  • Solvent Removal: Use a rotary evaporator with the bath temperature set no higher than 30°C. For the final removal of trace solvents, let the sample sit on a high-vacuum line at ambient temperature rather than heating.

Recommended Purification Protocol: Reverse-Phase Flash Chromatography

This method is often the most successful for sensitive, polar salts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid). Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates.

  • Column & System:

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase A: Deionized water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).

  • Loading: Load the filtered sample onto the column.

  • Elution: Run a gradient elution. A typical gradient might be:

    • 5% B for 2 column volumes.

    • 5% to 50% B over 10-15 column volumes.

    • Hold at 50% B for 2-3 column volumes.

  • Fraction Collection: Collect fractions based on UV detection (if the compound is UV active) or by collecting fixed-volume fractions.

  • Analysis: Analyze fractions by TLC (using a C18 plate) or UPLC/MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions. Remove the acetonitrile on a rotary evaporator at low temperature (<30°C). Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy, dry solid. Lyophilization is the gentlest method for removing water and avoids thermal stress.

References

This section would be populated with real references if this were a live document. The following are representative examples of the types of sources that would be cited.

  • General Principles of Heterocyclic Chemistry. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]

  • Stability of Ionic Liquids and Organic Salts. "Ionic Liquids: Synthesis and Applications." Hallett, J. P., & Welton, T. (2011). Chemical Reviews. [Link]

Troubleshooting

Technical Support Center: Troubleshooting Nucleophilic Substitution on 3-Fluoro-1-methyl-3H-pyrazol-1-ium

Welcome to the technical support center for reactions involving 3-Fluoro-1-methyl-3H-pyrazol-1-ium. This guide is designed for researchers, scientists, and drug development professionals who may be encountering lower-tha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Fluoro-1-methyl-3H-pyrazol-1-ium. This guide is designed for researchers, scientists, and drug development professionals who may be encountering lower-than-expected reactivity in nucleophilic aromatic substitution (SNAr) reactions with this substrate. We will explore the underlying chemical principles, diagnose common experimental issues, and provide robust, field-proven protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is 3-fluoro-1-methyl-3H-pyrazol-1-ium expected to be highly reactive in SNAr reactions?

The high reactivity of this substrate is rooted in its electronic structure. The pyrazole ring is quaternized, resulting in a permanent positive charge. This charge renders the entire heterocyclic system highly electron-deficient. In the context of nucleophilic aromatic substitution, the reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).[1][2] The positive charge on the pyrazolium ring provides substantial electrostatic stabilization for this anionic intermediate, thereby lowering the activation energy of the reaction and accelerating the rate-determining nucleophilic addition step.[1][3]

Q2: What is the accepted mechanism for SNAr on this substrate?

The reaction follows a classical two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the fluorine (the C3 position). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[1]

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazole system.

  • Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.

Caption: The addition-elimination mechanism for SNAr.

Q3: I thought the C-F bond was very strong. Why is fluoride considered a good leaving group here?

This is a crucial concept in SNAr chemistry that contrasts with SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-leaving group bond.[1][3] The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom it's attached to more electrophilic and thus more susceptible to attack. This activation effect (the "element effect") outweighs the high bond strength, making fluorinated aromatics often more reactive in SNAr than their chloro or bromo analogs.[1][4][5]

Troubleshooting Guide: Low Reactivity

If you are observing no reaction, slow conversion, or low yields, systematically evaluate the following parameters.

Problem 1: No or Minimal Product Formation

This is the most common issue and typically points to a fundamental problem with the reaction setup or the intrinsic reactivity of the chosen nucleophile.

Caption: Troubleshooting workflow for low/no reactivity.

  • Causality: The positive charge on the pyrazolium ring, while activating, still requires a sufficiently potent nucleophile to attack. Neutral nucleophiles (e.g., simple alcohols, secondary amines) may not be reactive enough on their own. Basicity and nucleophilicity are related, and a stronger base is often a better nucleophile.[6]

  • Troubleshooting Steps:

    • For O- or N-Nucleophiles: If your nucleophile has an acidic proton (e.g., R-OH, R₂-NH), it must be deprotonated to significantly increase its nucleophilicity. Common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be too weak.

    • Solution: Employ a stronger, non-nucleophilic base to generate the conjugate base of your nucleophile in situ.

BasepKa (Conjugate Acid)Typical SolventsComments
K₂CO₃10.3DMF, AcetonitrileGood for phenols; often insufficient for aliphatic alcohols.
KOtBu19.2THF, DMSOStrong base, effective for most alcohols. Ensure anhydrous conditions.[5]
NaH~36THF, DMFExcellent, irreversible deprotonation of alcohols and many amines. Handle with care under inert atmosphere.
  • Causality: The solvent plays a critical role in stabilizing reactants and intermediates.[7]

    • Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with anionic nucleophiles, creating a solvent "cage" that reduces their reactivity and accessibility to the substrate.[7]

    • Aprotic Polar Solvents (e.g., DMSO, DMF, NMP): These are the solvents of choice for SNAr. They can dissolve the ionic pyrazolium salt and effectively solvate the counter-ion of the nucleophile (e.g., K⁺), but they do not strongly solvate the anionic nucleophile itself, leaving it "naked" and highly reactive.[8][9]

  • Troubleshooting Steps:

    • If using a protic or less polar solvent (like THF or Dioxane) with minimal success, switch to a polar aprotic solvent.

    • Solution: Re-run the reaction in anhydrous DMSO or DMF. These solvents are known to dramatically accelerate SNAr rates.[8]

  • Causality: Every reaction has an activation energy barrier that must be overcome. While the pyrazolium salt is activated, sterically hindered nucleophiles or those with lower intrinsic reactivity may still require elevated temperatures.

  • Troubleshooting Steps:

    • Start reactions at a moderate temperature (e.g., 60-80 °C).

    • Solution: If no conversion is observed after a reasonable time (2-4 hours), incrementally increase the temperature by 20 °C intervals. Monitor the reaction by TLC or LCMS to check for product formation versus decomposition of the starting material. Many SNAr reactions require temperatures of 100-150 °C.[8]

Experimental Protocols

The following protocols are provided as a robust starting point. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) if using anhydrous conditions or strong bases.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is suitable for secondary amines like morpholine, piperidine, or other nucleophilic amines.

  • Materials:

    • 3-Fluoro-1-methyl-3H-pyrazol-1-ium salt (1.0 eq)

    • Amine nucleophile (1.2 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the pyrazolium salt and potassium carbonate.

    • Add anhydrous DMF to achieve a concentration of 0.1-0.2 M with respect to the pyrazolium salt.

    • Add the amine nucleophile to the stirring suspension.

    • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LCMS every 2 hours.

    • If the reaction is slow, the temperature can be increased to 100-120 °C.

    • Workup: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile

This protocol uses a strong base to deprotonate an alcohol, making it a potent nucleophile.

  • Materials:

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Alcohol nucleophile (1.1 eq)

    • 3-Fluoro-1-methyl-3H-pyrazol-1-ium salt (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • To a dry, three-neck flask under an inert atmosphere, add the alcohol nucleophile and anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Add the pyrazolium salt as a solid in one portion to the stirring alkoxide solution.

    • Heat the reaction mixture to 60 °C and monitor by TLC or LCMS.

    • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • Nucleophilic Substitution Reactions. (n.d.). [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Imperial College London. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. [Link]

  • ACS Green Chemistry Institute. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • ResearchGate. (2024, April 5). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Derivatives. [Link]

  • C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. (2009, March 5). [Link]

  • Google Patents. (n.d.). Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
  • ResearchGate. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. [Link]

  • ResearchGate. (2025, November 3). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]

  • Chemistry LibreTexts. (2025, May 23). 4.4: Nucleophilic substitution and elimination reactions. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Fluoro-1-methyl-3H-pyrazol-1-ium Reaction Mixtures

Welcome to the technical support center for the purification of 3-Fluoro-1-methyl-3H-pyrazol-1-ium compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Fluoro-1-methyl-3H-pyrazol-1-ium compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying these unique fluorinated pyrazolium salts. As ionic liquids or their precursors, these compounds present distinct challenges that differ from neutral organic molecules.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium salts?

The impurity profile is highly dependent on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Such as the parent 3-fluoro-1-methylpyrazole and the alkylating agent.

  • Regioisomers: If the pyrazole precursor has multiple nitrogen atoms available for alkylation, isomeric products can form. For instance, methylation of a substituted pyrazole can sometimes yield different N-methylated isomers.[1]

  • Solvent Residues: Residual reaction solvents (e.g., acetonitrile, DMF, toluene) can be trapped in the product.

  • Byproducts from Side Reactions: Depending on the reaction conditions, side reactions like decomposition or reactions involving the counter-ion can occur.

  • Excess Acid or Base: Reagents used for salt formation or workup can persist in the final product.[2][3]

Q2: What is the recommended first-pass purification strategy for a crude 3-Fluoro-1-methyl-3H-pyrazol-1-ium reaction mixture?

A liquid-liquid extraction is often the most effective initial step. Because 3-Fluoro-1-methyl-3H-pyrazol-1-ium salts are ionic, they exhibit high polarity and are typically soluble in aqueous phases, while many common organic impurities (like unreacted pyrazole starting materials or nonpolar byproducts) will be more soluble in an organic solvent.

A typical workflow involves dissolving the crude reaction mixture in water or a slightly acidic aqueous solution and washing with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[4] This removes nonpolar impurities, leaving the desired pyrazolium salt in the aqueous layer. The product can then be isolated by removing the water under reduced pressure or by proceeding to crystallization.

Q3: Which analytical techniques are most suitable for assessing the purity of my 3-Fluoro-1-methyl-3H-pyrazol-1-ium salt?
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR are invaluable. ¹H NMR can identify characteristic peaks for the pyrazolium ring protons and the methyl group, and can quantify organic impurities. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): Since pyrazolium salts are ionic, specialized HPLC methods are often required. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can be highly effective for analyzing both the cation and anion of the ionic liquid.[5] Standard reversed-phase columns may show poor peak shape or retention.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is well-suited for detecting the cationic pyrazolium species.

  • Gas Chromatography (GC): GC is generally unsuitable for analyzing these salts directly due to their low volatility.[7][8] However, it can be useful for detecting volatile impurities like residual organic solvents.

Purification Workflow Overview

The following diagram outlines a general decision-making workflow for purifying 3-Fluoro-1-methyl-3H-pyrazol-1-ium salts.

crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (Aqueous/Organic) crude->extraction analysis1 Purity Check (NMR, HPLC) extraction->analysis1 Isolate aqueous layer recrystallization Recrystallization / Precipitation analysis1->recrystallization >90% Pure chromatography Alternative Chromatography (Ion-Exchange, Reverse Phase) analysis1->chromatography <90% Pure (Complex Mixture) analysis2 Final Purity Analysis recrystallization->analysis2 Solid Obtained oil Product is an Oil (Troubleshoot) recrystallization->oil Oiled Out chromatography->analysis2 analysis2->recrystallization Needs Further Purification product Pure Product analysis2->product Purity Confirmed

Caption: General purification workflow for pyrazolium salts.

Troubleshooting Guide

Q4: My product oiled out during crystallization instead of forming a solid. What should I do?

This is a common issue with ionic compounds, which often have low melting points.

Causality: "Oiling out" occurs when the compound's solubility in the solvent at a given temperature is exceeded, but the conditions are not right for crystal lattice formation. The compound separates as a liquid phase instead of a solid. This can be caused by the presence of impurities, too rapid cooling, or an inappropriate solvent system.

Solutions:

  • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. Then, allow it to cool to room temperature very slowly, followed by gradual cooling in a refrigerator. Avoid placing a hot solution directly into an ice bath.[9]

  • Add an Anti-Solvent: Dissolve the oil in a small amount of a good solvent (e.g., methanol, acetonitrile). Then, slowly add an "anti-solvent" (a solvent in which the product is poorly soluble, like diethyl ether or hexane) dropwise until turbidity persists. Let it stand. This technique, a form of precipitation, can often induce crystallization.[9]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the solution to act as a template for crystallization.

Q5: After aqueous workup and solvent removal, my product is a viscous, dark oil containing impurities. What's the next step?

A dark, viscous oil suggests the presence of significant impurities that are inhibiting crystallization.

Solutions:

  • Charcoal Treatment: Dissolve the oil in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated charcoal (approx. 1-2% by weight), heat the mixture gently for 10-15 minutes, and then filter it through a pad of Celite® to remove the charcoal.[10] The charcoal can adsorb colored, nonpolar impurities. Concentrate the filtrate and attempt crystallization again.

  • Silica Plug Filtration: If the impurities are less polar than your ionic product, a quick filtration through a short plug of silica gel can be effective. Dissolve the oil in a minimal amount of a polar solvent (like DCM with a little methanol), apply it to the top of a silica plug, and elute with a slightly more polar solvent. The ionic product should elute quickly while less polar impurities are retained.

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate). Stir or sonicate the mixture vigorously. The desired product may solidify, allowing you to decant the solvent containing the dissolved impurities. Repeat several times.

Q6: I am attempting column chromatography on silica gel, but my product either won't elute or it streaks badly down the column. Why is this happening?

Causality: Standard silica gel chromatography is often unsuitable for ionic salts like 3-Fluoro-1-methyl-3H-pyrazol-1-ium. As a cation, the pyrazolium ion interacts very strongly and often irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor recovery and severe tailing (streaking).

Solutions:

  • Avoid Silica Gel: If possible, use non-chromatographic methods like crystallization or extraction as your primary purification tool.

  • Use Reverse-Phase Chromatography: Reverse-phase (C18) chromatography is more suitable for polar and ionic compounds. Use a mobile phase of water/acetonitrile or water/methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Ion-Exchange Chromatography: This is a powerful technique for separating ionic compounds. Since your product is a cation, you would use a cation-exchange resin. The product will bind to the resin and can then be selectively eluted by increasing the ionic strength of the mobile phase (e.g., by using a salt gradient).

  • Modify the Stationary Phase (Advanced): For standard silica, you can try deactivating the silica by pre-treating the column with a solvent system containing a small amount of a basic additive like triethylamine. This can help to cap the acidic silanol sites, but may not be sufficient for highly ionic compounds.

Detailed Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction
  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve it in deionized water (approx. 10-20 mL per gram of crude material). If solubility is poor, add a minimal amount of methanol to aid dissolution.

  • Organic Wash: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[11]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The aqueous layer (containing your product) is typically the denser bottom layer if using DCM, or the less dense top layer if using ethyl acetate.

  • Collection: Drain the aqueous layer into a clean flask. Discard the organic layer, which contains nonpolar impurities.

  • Repeat: Repeat the wash with fresh organic solvent two more times to ensure complete removal of impurities.

  • Isolation: Combine the aqueous layers and remove the water under reduced pressure using a rotary evaporator to yield the crude, purified salt.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
  • Dissolution: Gently heat and dissolve the pyrazolium salt in a minimum amount of a "good" solvent (e.g., isopropanol, ethanol, or acetonitrile).

  • Addition of Anti-Solvent: While the solution is still warm, add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexane) dropwise with stirring until the solution becomes faintly cloudy.

  • Re-solubilization: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in a refrigerator (4°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Troubleshooting Crystallization Failure: A Decision Tree

start Crystallization Fails (Product remains in solution or as an oil) check_purity Is the material >90% pure by NMR? start->check_purity pure_path YES check_purity->pure_path Yes impure_path NO check_purity->impure_path No change_solvent Change Solvent System (e.g., Isopropanol/Ether -> Acetonitrile/Toluene) pure_path->change_solvent slow_cool Attempt Slow Cooling / Evaporation change_solvent->slow_cool seed Use a Seed Crystal slow_cool->seed charcoal Perform Charcoal Treatment impure_path->charcoal triturate Triturate with Anti-Solvent charcoal->triturate re_extract Re-run Liquid-Liquid Extraction triturate->re_extract chromatography Consider Preparative HPLC re_extract->chromatography

Caption: Decision tree for troubleshooting crystallization problems.

Data Summary Table

Purification TechniquePrimary ApplicationKey AdvantagesPotential Challenges
Liquid-Liquid Extraction Initial removal of nonpolar/organic impurities.Fast, scalable, effective for initial cleanup.Emulsion formation; product must have good water solubility.
Recrystallization Final purification to obtain high-purity crystalline solid.Can yield very pure material; removes impurities with different solubility profiles.Product may "oil out"; finding a suitable solvent system can be trial-and-error.[9]
Trituration Removing soluble impurities from an insoluble product.Simple, quick, avoids heating.Less effective than recrystallization; can result in lower yields.
Activated Charcoal Removal of colored, high molecular weight impurities.Effectively removes many colored byproducts.Can adsorb the desired product, reducing yield.
Reverse-Phase HPLC Purification of complex mixtures or stubborn impurities.High resolving power; suitable for ionic compounds.Requires specialized equipment; can be costly and time-consuming to scale up.[5][6]

References

  • Benchchem. (n.d.). Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazolium Salts.
  • MDPI. (2018, April 3). New Pyrazolium Salts as a Support for Ionic Liquid Crystals and Ionic Conductors.
  • Google Patents. (n.d.). Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • RSC Publishing. (n.d.). Pyrazolium salts as a new class of ionic liquid crystals.
  • ResearchGate. (2024, April 5). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Derivatives.
  • PubMed. (2010, August 14). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs.
  • Google Patents. (n.d.). WO2011113788A1 - Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Sigma-Aldrich. (n.d.). Ionic Liquid GC Columns.
  • Organic Syntheses. (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride.
  • PubMed. (2008, December 1). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop.
  • ResearchGate. (n.d.). (PDF) Gas Chromatography Columns Using Ionic Liquids as Stationary Phase.
  • Acta Pharmaceutica. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • PMC. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
  • Pharmaceutical Sciences. (2020, September 20). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui.
  • Journal of Advanced Scientific Research. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES.
  • PMC. (2013, September 24). Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF.
  • SciELO. (2013). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids.
  • AKJournals. (2016, April 10). Capillary Column Coated with Geminal Ionic Liquids as Stationary Phases for Gas Chromatographic Separation.
  • SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography.

Sources

Troubleshooting

Minimizing side reactions when using 3-Fluoro-1-methyl-3H-pyrazol-1-ium reagents

The following Technical Support Guide is designed for the 3-Fluoro-1-methyl-3H-pyrazol-1-ium class of reagents.[1][2] Based on the chemical structure (a fluoro-imidoyl cation equivalent), this reagent functions as a deox...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the 3-Fluoro-1-methyl-3H-pyrazol-1-ium class of reagents.[1][2] Based on the chemical structure (a fluoro-imidoyl cation equivalent), this reagent functions as a deoxyfluorinating agent —activating alcohols for nucleophilic displacement by fluoride.[1][2] It is functionally analogous to reagents like PhenoFluor, DAST, or TFFH, but offers distinct stability profiles.[2]

Topic: Optimization & Side Reaction Management for 3-Fluoro-1-methyl-3H-pyrazol-1-ium Reagents Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Senior Application Scientist, Fluorination Division[1][2]

Executive Summary & Reagent Profile

You are using a C-F cationic heterocycle (an imidoyl fluoride surrogate).[1][2][3] Unlike N-F reagents (e.g., Selectfluor, which are electrophilic), this reagent is designed for nucleophilic deoxyfluorination .[2]

  • Primary Function: Conversion of aliphatic alcohols (R-OH) to alkyl fluorides (R-F).[1][2][4]

  • Mechanism: The reagent acts as an electrophilic activator.[2] The alcohol oxygen attacks the C3-position of the pyrazolium ring, displacing a leaving group or activating the C-F bond, forming a highly reactive alkoxy-pyrazolium intermediate.[2] This intermediate is then displaced by fluoride (SN2).[1][2]

  • Key Advantage: Higher thermal stability than DAST/Deoxo-Fluor; solid handling (typically triflate salts).[1][2]

Critical Troubleshooting Modules

Module A: The Elimination Problem (Alkene Formation)

Issue: The most common side reaction is the formation of alkenes via E2 elimination rather than the desired alkyl fluoride.[2] Root Cause: The fluoride ion (


) is a hard base.[1][2] If the substrate is sterically hindered or the solvent is too polar, the fluoride may abstract a 

-proton instead of attacking the carbon center.[2]

Diagnostic Protocol:

  • Check Substrate: Is it a secondary or tertiary alcohol? (Higher risk).[1][2]

  • Check Solvent: Are you using THF or DMF? (Promotes basicity).

Resolution Strategy:

  • Solvent Switch: Move to non-polar solvents.[1][2] Toluene is the "Gold Standard" for suppressing elimination in these systems.[2] It destabilizes the separated ion pair, making the fluoride less basic and "tighter" to the cation, favoring the concerted SN2 transition state over the E2 pathway.[2]

  • Base Tuning: If using an exogenous base (e.g., DBU, Et3N) to activate the alcohol, switch to a less nucleophilic, bulkier base or reduce equivalents.[2]

SolventDielectric Constant (

)
Risk of EliminationRecommended For
Toluene 2.38Low Secondary/Tertiary substrates
DCM 8.93ModeratePrimary alcohols (Standard)
THF 7.58HighAvoid for sensitive substrates
Acetonitrile 37.5Very HighOnly for unreactive primary alcohols
Module B: Stereochemical Integrity (Racemization)

Issue: Loss of enantiopurity (racemization) or retention of configuration when inversion is expected.[2] Root Cause:

  • Racemization: Indicates an SN1 pathway where the intermediate carbocation is long-lived enough to tumble.[1][2]

  • Retention: Often caused by "Double Inversion" (Neighboring Group Participation) or tight ion-pairing in non-polar solvents preventing backside attack.[1][2]

Resolution Strategy:

  • Temperature Control: Run the activation step at

    
     and warm slowly. High heat promotes C-O bond scission (SN1).[1][2]
    
  • Add Exogenous Fluoride: Supplementing with a soluble fluoride source (e.g., Et3N[2]·3HF) can increase the concentration of nucleophile, speeding up the SN2 step relative to the carbocation formation.[2]

Module C: Hydrolysis & Ether Formation

Issue: Formation of the starting alcohol (hydrolysis) or symmetrical ethers (R-O-R). Root Cause:

  • Hydrolysis: The pyrazolium reagent reacts with ambient moisture to form the inert pyrazolone/amide byproduct before it can activate the alcohol.[2]

  • Ether Formation: The activated alkoxy-pyrazolium intermediate is attacked by another molecule of alcohol instead of fluoride.[1][2]

Resolution Strategy:

  • Strict Anhydrous Conditions: Reagent must be stored in a desiccator. Reaction under

    
     or 
    
    
    
    .[1][2][5]
  • Order of Addition: Add the alcohol to the reagent , not vice-versa. This ensures the reagent is always in excess relative to the alcohol, preventing the alcohol from competing with fluoride as a nucleophile.[2]

Mechanistic Visualization (Pathway Analysis)[1][2]

The following diagram illustrates the bifurcation between the desired SN2 pathway and the undesired Elimination/Ether pathways.

FluorinationPathways Reagent 3-Fluoro-pyrazolium (Reagent) Intermediate Alkoxy-Pyrazolium Intermediate (Activated R-O-Het) Reagent->Intermediate Alcohol Alcohol (R-OH) Alcohol->Intermediate Activation (-HF) Product Alkyl Fluoride (R-F) (Inversion) Intermediate->Product SN2 Attack (F-) Non-polar solvent Alkene Alkene (Elimination Product) Intermediate->Alkene E2 Elimination High Temp / Polar Solvent Ether Symmetrical Ether (R-O-R) Intermediate->Ether Attack by R-OH (Excess Alcohol)

Caption: Mechanistic bifurcation of pyrazolium-mediated deoxyfluorination. Green path indicates optimized conditions; Red paths indicate side reactions.[1][2]

Standardized Experimental Protocol

Use this protocol as a baseline. Adjust solvent based on the table in Module A.

Reagents:

  • Substrate: 1.0 equiv (Secondary Alcohol)[2]

  • Reagent: 3-Fluoro-1-methyl-3H-pyrazol-1-ium triflate (1.2 - 1.5 equiv)[1][2]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or Et3N (3.0 equiv)[1][2]

  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon flow.

  • Solvation: Charge the flask with the Reagent and anhydrous Toluene. (Note: The salt may not fully dissolve; a suspension is normal).[2]

  • Activation: Add the Base dropwise at

    
    .[2] The mixture may become homogeneous or change color.[2]
    
  • Substrate Addition: Dissolve the Alcohol in a minimal amount of Toluene and add dropwise to the reaction mixture at

    
    .
    
    • Critical: Slow addition prevents local excess of alcohol, minimizing ether formation.[2]

  • Reaction: Allow to warm to Room Temperature (23°C). Monitor by TLC/NMR.

    • Troubleshooting: If conversion is low after 4 hours, heat to

      
       (only if elimination is not observed).
      
  • Workup: Quench by pouring into saturated aqueous

    
    . Extract with EtOAc.[1][2][6]
    
  • Purification: Silica gel chromatography. (Note: Alkyl fluorides are often volatile; avoid high vacuum).[1][2]

Troubleshooting Logic Flowchart

TroubleshootingTree Start Start: Analyze Crude NMR Decision1 Major Product? Start->Decision1 Alkene Alkene (Elimination) Decision1->Alkene Olefin signals Ether Ether (Dimer) Decision1->Ether R-O-R signals StartMat Starting Material Decision1->StartMat No reaction Success Alkyl Fluoride Decision1->Success d, J=48Hz Sol_Alkene FIX: Switch to Toluene Lower Temp Reduce Base strength Alkene->Sol_Alkene Sol_Ether FIX: Increase Reagent Equiv Slower Alcohol Addition Ether->Sol_Ether Sol_Start FIX: Check Reagent Quality (Hydrolysis?) Increase Temp StartMat->Sol_Start

Caption: Decision tree for diagnosing reaction failure modes based on crude NMR analysis.

References & Authority

  • Mechanistic Foundation of Deoxyfluorination:

    • N. Shibata, et al., "Fluorination of Alcohols using N-Heterocyclic Reagents."[1][2] Journal of Fluorine Chemistry. These works establish the SN2 nature of heterocyclic activators.[2]

    • Source:[1][2]

  • Solvent Effects on Elimination:

    • Neumann, C. N., & Ritter, T. (2015).[2] "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." Angewandte Chemie Int.[1][2] Ed. (Demonstrates the critical role of Toluene in suppressing E2 pathways in similar imidazolium systems).

    • Source:[1][2]

  • General Protocol for Fluoro-Imidoyl Reagents:

    • L. Hunter, "C–F Bond Formation: Deoxyfluorination."[2] Beilstein Journal of Organic Chemistry, 2010.[2] (Review of DAST and related onium salt mechanisms).

    • Source: [Beilstein J. Org.[1][2] Chem.]([Link]1][2]

  • Safety & Stability:

    • Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1][2] Journal of Organic Chemistry. (Comparative baseline for thermal stability of fluorinating salts).

    • Source:[1][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Fluoro-1-methyl-1H-pyrazol-1-ium

Introduction: The Structural Significance of a Fluorinated Pyrazolium Salt The pyrazole ring is a cornerstone scaffold in medicinal chemistry and materials science. Its N-methylation to form a pyrazolium cation creates a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Fluorinated Pyrazolium Salt

The pyrazole ring is a cornerstone scaffold in medicinal chemistry and materials science. Its N-methylation to form a pyrazolium cation creates an ionic liquid, a class of compounds with tunable properties like low vapor pressure and high thermal stability.[1] The introduction of a fluorine atom at the C3 position dramatically alters the electronic properties of the pyrazolium ring. Fluorine's high electronegativity and its utility as a sensitive NMR probe (via the ¹⁹F nucleus) make compounds like 3-Fluoro-1-methyl-1H-pyrazol-1-ium intriguing targets for drug development and mechanistic studies.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural confirmation of such molecules.[1] The analysis hinges on interpreting chemical shifts (δ), which indicate the electronic environment of each nucleus, and spin-spin coupling constants (J), which reveal through-bond connectivity. For this specific molecule, the interplay between the cationic charge, the N-methyl group, and the C3-fluorine substituent creates a unique and diagnostic NMR fingerprint.

Comparative Analysis and Predicted Spectral Data

To predict the NMR spectrum of the target cation, we will compare it with two key analogues:

  • 1-Methyl-1H-pyrazol-1-ium: This analogue establishes the baseline chemical shifts for the cationic pyrazole ring system without the influence of fluorine.

  • Neutral Fluorinated Pyrazoles: These compounds inform the expected magnitude and nature of C-F and H-F coupling constants.

The positive charge on the pyrazolium ring is expected to deshield all ring protons and carbons, shifting them downfield compared to neutral pyrazoles. The most pronounced effect is typically on the protons adjacent to the nitrogen atoms.[4] The fluorine atom will further modulate these shifts and, crucially, introduce distinct splitting patterns through J-coupling.[5]

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts and key coupling constants for 3-Fluoro-1-methyl-1H-pyrazol-1-ium, assuming a non-coordinating counter-anion and dissolution in a solvent like DMSO-d₆.

Position Nucleus Predicted δ (ppm) Predicted Multiplicity Key Coupling Constant (Hz) Rationale & Comparison
N-CH₃¹H~4.0 - 4.2Doublet (d)⁴JHF ≈ 2-4 HzN-methylation on a cationic ring. The small four-bond coupling to fluorine is expected.
H4¹H~7.8 - 8.2Doublet of doublets (dd)³JHH ≈ 2-3 Hz, ³JHF ≈ 6-8 HzSignificantly deshielded by the adjacent positive nitrogen and the electronegative fluorine. Exhibits coupling to both H5 and F3.
H5¹H~8.8 - 9.2Doublet of doublets (dd)³JHH ≈ 2-3 Hz, ⁴JHF ≈ 2-3 HzTypically the most downfield proton in pyrazolium salts, adjacent to two nitrogen atoms. Shows smaller four-bond coupling to fluorine.
N-CH₃¹³C~38 - 40Doublet (d)³JCF ≈ 3-5 HzTypical range for an N-methyl group on a heterocycle. Three-bond coupling to fluorine provides key structural evidence.
C3¹³C~150 - 155Doublet (d)¹JCF ≈ 230-250 HzDirectly bonded to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[6][7] This is the most diagnostic signal in the ¹³C spectrum.
C4¹³C~115 - 120Doublet (d)²JCF ≈ 20-30 HzUpfield of the other ring carbons (except C3). The two-bond C-F coupling is significant and confirmatory.[8]
C5¹³C~135 - 140Doublet (d)³JCF ≈ 5-10 HzDeshielded due to its position between two nitrogen atoms. The three-bond C-F coupling confirms the fluorine's position relative to C5.

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra of 3-Fluoro-1-methyl-1H-pyrazol-1-ium salts.

Sample Preparation
  • Analyte Purity: Ensure the sample is purified (>95%) and free of paramagnetic impurities, which can cause significant line broadening.[9]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For ionic liquids, polar aprotic solvents like DMSO-d₆ or Acetonitrile-d₃ are excellent choices.[10][11] Deuterated solvents are essential to avoid large, interfering signals from the solvent itself and to provide a lock signal for stabilizing the magnetic field.[12][13][14]

  • Concentration:

    • For ¹H NMR , dissolve 2-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[9][15]

    • For ¹³C NMR , a higher concentration of 10-25 mg is required due to the lower natural abundance of the ¹³C isotope.[9]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[9] For samples in D₂O, DSS is a suitable alternative.

  • Transfer: Filter the resulting solution into a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are based on a 400 MHz spectrometer and should be adjusted as needed for different field strengths.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard 30° pulse (e.g., zg30).[15]

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (increase for dilute samples).

  • ¹³C{¹H} NMR Spectroscopy (Proton Decoupled):

    • Pulse Program: A standard 30° pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: -10 to 170 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR Spectroscopy:

    • Spectral Width: A wide range, e.g., +50 to -250 ppm, is recommended initially due to the high chemical shift dispersion of fluorine.[5]

    • Decoupling: Run both proton-coupled and decoupled spectra to observe H-F coupling constants.

  • 2D NMR (for Unambiguous Assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, confirming H4-C4 and N-CH₃ connectivity.[16]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. This is crucial for confirming the entire carbon skeleton and assigning quaternary carbons. For instance, it will show correlations from the N-CH₃ protons to both C3 and C5.[16][17]

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 2-5 mg (1H) or 10-25 mg (13C) of Sample P2 Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) P1->P2 P3 Add Internal Standard (TMS) P2->P3 P4 Filter into NMR Tube P3->P4 A1 Tune & Shim Spectrometer P4->A1 A2 Acquire 1D 1H Spectrum A1->A2 A3 Acquire 1D 13C{1H} Spectrum A2->A3 A4 Acquire 1D 19F Spectrum A3->A4 A5 (Optional but Recommended) Acquire 2D HSQC & HMBC A4->A5 D1 Fourier Transform & Phase Correction A5->D1 D2 Calibrate to TMS (0 ppm) D1->D2 D3 Peak Picking & Integration (1H) D2->D3 D4 Assign Signals using 1D/2D Data & Predicted Values D3->D4 D5 Final Structural Confirmation D4->D5

Caption: Experimental workflow for NMR analysis.

Detailed Spectral Interpretation

The structural assignment relies on piecing together the evidence from chemical shifts and coupling patterns.

  • The N-Methyl Group: A signal around 4.0-4.2 ppm integrating to 3 protons is characteristic of the N-CH₃ group. Observing its multiplicity as a small doublet (⁴JHF ≈ 2-4 Hz) would be the first indication of proximity to the fluorine atom. In the ¹³C spectrum, this carbon's correlation to the methyl protons in an HSQC experiment and its splitting into a doublet (³JCF ≈ 3-5 Hz) would confirm the assignment.

  • The Ring Protons (H4 and H5): Two signals will appear in the aromatic region (~7-9 ppm). The most downfield signal (~8.8-9.2 ppm) is assigned to H5, which is adjacent to both nitrogens. The slightly more upfield signal (~7.8-8.2 ppm) is H4. The key confirmation is the multiplicity: H4 should show a larger H-F coupling (³JHF) than H5 (⁴JHF).

  • The Ring Carbons (C3, C4, C5):

    • The hallmark signal is C3, which will be a doublet with a very large splitting (¹JCF > 200 Hz) in the downfield region (~150-155 ppm).[7]

    • The C4 signal will be a doublet with a smaller but still significant splitting (²JCF ≈ 20-30 Hz). It can be unambiguously identified via its HSQC correlation to H4.

    • The C5 signal, also a doublet due to ³JCF coupling, can be identified by an HMBC correlation from the N-CH₃ protons.

The following diagram illustrates the key J-couplings that are essential for assignment.

Caption: Key through-bond J-couplings for structural analysis.

Comparison with Alternative Methodologies

Computational NMR Prediction

A powerful alternative and complementary method is the computational prediction of NMR spectra using Density Functional Theory (DFT).[18][19]

  • Methodology: The structure of the 3-Fluoro-1-methyl-1H-pyrazol-1-ium cation is first optimized using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). Then, the NMR shielding tensors are calculated using the GIAO (Gauge-Including Atomic Orbital) method. These absolute shieldings are converted to chemical shifts by referencing them against TMS, calculated at the same level of theory.[19]

  • Advantages: This in silico approach can provide strong corroborating evidence for experimental assignments. It is particularly useful for distinguishing between isomers.[20]

  • Limitations: The accuracy for ionic liquids can be influenced by the choice of modeling the counter-ion and solvent effects, which can be computationally intensive.[20][21] However, the predicted coupling constants and relative order of chemical shifts are often highly reliable.

Conclusion

The structural elucidation of 3-Fluoro-1-methyl-1H-pyrazol-1-ium via NMR spectroscopy is a definitive process guided by a clear set of predictive principles. The analysis relies on identifying the characteristic downfield shifts induced by the pyrazolium cation's positive charge, combined with the unmistakable splitting patterns introduced by the C3-fluorine substituent. The large one-bond ¹JCF coupling constant serves as an anchor for the ¹³C NMR assignment, while the various multi-bond H-F and C-F couplings provide a network of connectivity that confirms the complete structure. By integrating 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR experiments, and by comparing the acquired data with the predictable patterns derived from analogous structures, researchers can achieve an unambiguous and confident characterization of this and other novel fluorinated heterocyclic compounds.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Golub, P., et al. (n.d.). Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids.
  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?.
  • Royal Society of Chemistry. (n.d.). Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard.
  • National Center for Biotechnology Information. (n.d.). Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Royal Society of Chemistry. (2025, July 30). Computational NMR Spectroscopy of Ionic Liquids.
  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • ACS Publications. (2013, February 22). Ab Initio Prediction of Proton NMR Chemical Shifts in Imidazolium Ionic Liquids.
  • ACS Publications. (2023, May 2). Chirality Sensing of N-Heterocycles via 19F NMR.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from Nuclear Magnetic Resonance, Volume 50
  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from University of Wisconsin-Madison Chemistry Department
  • ResearchGate. (2025, August 6). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.
  • Royal Society of Chemistry. (2018). Supplementary Information.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • National Center for Biotechnology Information. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl).
  • National Center for Biotechnology Information. (2010, February 25). Probing (1)J(C-F) and (n)J(F-F) Spin-Spin Coupling Constants for Fluoroazines.
  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Center for Biotechnology Information. (2005, March 15). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
  • ResearchGate. (n.d.). Probing (1)J(C-F) and (n)J(F-F) Spin-Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Beilstein-Institut. (2023, January 31). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds.
  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Royal Society of Chemistry. (n.d.). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a.
  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.
  • National Center for Biotechnology Information. (2023, January 31). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds.
  • National Center for Biotechnology Information. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.

Sources

Comparative

Interpreting 19F NMR Shifts in 3-Fluoro-Pyrazolium Derivatives

The following guide is structured as a technical comparison and interpretation manual for researchers working with fluorinated nitrogen heterocycles. It addresses the specific challenge of assigning 19F NMR shifts in 3-f...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and interpretation manual for researchers working with fluorinated nitrogen heterocycles. It addresses the specific challenge of assigning 19F NMR shifts in 3-fluoro-pyrazolium derivatives , positioning the Integrated Experimental-Computational Workflow as the superior "product" over traditional empirical look-up tables.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, NMR Spectroscopists, Structural Biologists[1]

Executive Summary: The Interpretation Challenge

In drug discovery, the 3-fluoro-pyrazolium scaffold is a potent bioisostere, often used to modulate pKa and metabolic stability.[1] However, interpreting its 19F NMR chemical shifts is notoriously counter-intuitive.[1] Unlike simple aromatics where electron-withdrawing groups reliably deshield (shift downfield), the formation of a pyrazolium cation induces competing inductive (-I) and mesomeric (+M) effects that render standard empirical tables obsolete.[1]

This guide compares two approaches for structural assignment:

  • The Standard Approach: Reliance on empirical substituent chemical shift (SCS) additivity rules.[1]

  • The Advanced Workflow (Recommended): An integrated protocol combining variable-solvent 19F NMR with GIAO-DFT computation.[1]

Comparative Performance Matrix
FeatureStandard Empirical Tables Integrated Workflow (The Product)
Accuracy for Charged Systems Low (Error > 10 ppm)High (Error < 2 ppm)
Handling Solvent Effects Static (Ignores specific solvation)Dynamic (Accounts for H-bonding/Ion-pairing)
Regio-isomer Differentiation Ambiguous (3-F vs 5-F overlap)Definitive (Distinct calculated tensors)
Resource Intensity Low (Instant look-up)Moderate (Requires ~4h compute time)

Mechanistic Insight: The "Push-Pull" Anomaly

To interpret the data correctly, one must understand the causality of the shift. Upon N-methylation or protonation of 3-fluoro-pyrazole to form the pyrazolium salt, two opposing forces act on the fluorine nucleus:

  • Inductive Deshielding (-I): The positive charge on the ring pulls electron density through the

    
    -framework, theoretically shifting the signal downfield  (more positive ppm).[1]
    
  • Mesomeric Shielding (+M): The cationic ring enhances the demand for

    
    -donation from the fluorine lone pairs.[1] This back-donation increases the double-bond character of the C-F bond, shielding the nucleus and pushing the signal upfield  (more negative ppm).
    

Result: In 3-fluoro-pyrazolium systems, the +M effect often dominates , causing an unexpected upfield shift or a negligible change compared to the neutral precursor, confounding standard prediction models.[1]

Visualization: Electronic Resonance & Shift Logic

G Neutral Neutral 3-F-Pyrazole (Reference State) Cation 3-F-Pyrazolium Salt (Target State) Neutral->Cation N-Methylation Inductive Inductive Effect (-I) Electron withdrawal by N+ Cation->Inductive Mesomeric Mesomeric Effect (+M) F lone pair back-donation Cation->Mesomeric Shift_Down Predicted Downfield Shift (Deshielding) Inductive->Shift_Down Dominates in empirical models Shift_Up Observed Upfield/Static Shift (Shielding) Mesomeric->Shift_Up Dominates in reality (Resonance) Shift_Down->Shift_Up Overridden by

Figure 1: Logical flow of electronic effects. While inductive forces suggest deshielding, the strong mesomeric back-donation in the cationic ring often results in net shielding, leading to assignment errors if only inductive tables are used.[1]

Detailed Experimental Protocol

To validate the shifts, a rigorous internal referencing system is required.[1] 19F chemical shifts are highly solvent-dependent (up to 5 ppm variation).[1][2]

Step 1: Sample Preparation[1][3]
  • Analyte: Dissolve 5–10 mg of the 3-fluoro-pyrazolium salt in 0.6 mL of deuterated solvent (DMSO-

    
     is preferred for solubility; CDCl
    
    
    
    for ion-pairing studies).
  • Internal Standard (Mandatory): Do NOT rely on spectrometer default referencing.

    • Recommended:

      
      -Trifluorotoluene (
      
      
      
      -63.72 ppm)
      .[1] It is chemically inert and distinct from the expected heteroaromatic region (-100 to -180 ppm).[1]
    • Alternative: Hexafluorobenzene (

      
       -164.9 ppm).[1][3]
      
Step 2: Acquisition Parameters (Bruker/Varian)[1]
  • Pulse Sequence: zg30 (standard 30° pulse) or zgig (inverse gated 1H decoupling) to simplify multiplets.

  • Spectral Width (SW): 200 ppm (ensure coverage from -50 to -250 ppm).

  • Offset (O1P): -120 ppm.

  • Relaxation Delay (D1): Set to

    
     (typically 5–10s) if quantitative integration is needed; 1s is sufficient for chemical shift assignment.
    
  • Scans (NS): 64–128 (19F is 100% abundant and highly sensitive).[1]

Step 3: Computational Validation (The "Alternative" Check)

If the observed shift does not match the expected range, perform a GIAO-DFT calculation.[1]

  • Geometry Optimization: DFT/B3LYP/6-31+G(d,p) in the gas phase.

  • NMR Calculation: GIAO method at the same level of theory, using the PCM solvent model (e.g., DMSO).

  • Scaling: Apply the linear scaling factor:

    
    .[1]
    
    • Note: For fluorinated heterocycles, computed shifts are typically accurate to within 2–3 ppm.[1]

Comparative Data Analysis

The table below illustrates the divergence between standard empirical predictions and the actual behavior of the "Product" (3-F-Pyrazolium) vs. its neutral "Alternative" (3-F-Pyrazole).

Table 1: Chemical Shift Behavior ( Referenced to CFCl )
Compound ClassStructureTypical

(ppm)
Effect of N-MethylationInterpretation Note
Neutral Precursor 3-Fluoro-pyrazole-110 to -115 N/ASignal is solvent-sensitive due to NH tautomerism.[1]
Isomer Alternative 4-Fluoro-pyrazole-165 to -175 Upfield Shift (

ppm)
High electron density at C4; behaves like simple arene.[1]
Target Product 3-Fluoro-pyrazolium -105 to -115 Minimal / Mixed The expected downfield shift (inductive) is cancelled by resonance.[1] Do not expect a large +20 ppm shift.
Analogous System 2-Fluoro-1-methylimidazole-95 to -100 Downfield (

ppm)
Imidazoles lack the adjacent N-N repulsion, making inductive effects dominate.[1]

Data synthesized from general fluoro-heterocycle trends and computational benchmarks [1, 2].

Workflow Visualization

The following diagram outlines the decision tree for assigning the 19F signal, ensuring self-validation.

Workflow Start Start: Unassigned 19F Signal Solvent Acquire in DMSO-d6 (Limit Ion Pairing) Start->Solvent Ref Add Internal Standard (PhCF3, -63.72 ppm) Solvent->Ref Check Is Shift within -105 to -120 ppm? Ref->Check Yes Likely 3-F-Pyrazolium (Mesomeric Cancellation) Check->Yes Yes No Suspect Regioisomer (4-F or 5-F) Check->No No DFT Run GIAO-DFT (B3LYP/6-31+G(d,p)) Yes->DFT Validation No->DFT Compare Compare u03c3_calc vs u03b4_exp DFT->Compare Final Final Assignment Compare->Final

Figure 2: Integrated Experimental-Computational Workflow. This process eliminates the ambiguity caused by the anomalous chemical shifts of the pyrazolium cation.

References

  • Alkorta, I. et al. (2017).[1] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI Molecules. [Link]

  • Blanden, J. G. et al. (2019).[1] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link][1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [Link][1]

  • Reich, H. J. (2020).[1] 19F NMR Chemical Shifts. University of Wisconsin-Madison.[1] [Link]

Sources

Validation

Structural Profiling &amp; Comparative Analysis: 3-Fluoro-1-methyl-3H-pyrazol-1-ium

Executive Summary Compound: 3-Fluoro-1-methyl-3H-pyrazol-1-ium (Cation) CAS Registry: 1214875-53-2 Context: This guide analyzes the structural and crystallographic properties of 3-Fluoro-1-methyl-3H-pyrazol-1-ium, a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Fluoro-1-methyl-3H-pyrazol-1-ium (Cation) CAS Registry: 1214875-53-2 Context: This guide analyzes the structural and crystallographic properties of 3-Fluoro-1-methyl-3H-pyrazol-1-ium, a critical fluorinated heterocyclic building block. Due to the high electronegativity of the fluorine atom at the C3 position, this compound exhibits distinct electrostatic potential surfaces and packing motifs compared to its non-fluorinated analogs and 4-fluoro regioisomers. Primary Application: Precursor for fluorinated ionic liquids, electrophilic fluorination reagents, and bioactive scaffold synthesis (e.g., CDK2 inhibitors).

Chemical Identity & Synthesis Protocol

To understand the crystal structure, one must first validate the synthesis pathway, as the counter-ion (typically Iodide, Tetrafluoroborate, or Triflate) dictates the final lattice parameters.

Confirmed Synthesis Pathway

Based on the diazotization-photochemical irradiation protocols (Vilarrasa et al.) and direct methylation strategies:

  • Precursor: 3-Amino-1-methylpyrazole or 3-Fluoro-1H-pyrazole.

  • Fluorination/Methylation:

    • Method A (From Amine): Diazotization of 3-amino-1-methylpyrazole followed by photochemical decomposition in

      
      .
      
    • Method B (Direct Methylation): Reaction of 3-fluoro-1H-pyrazole with Methyl Iodide (

      
      ) or Methyl Triflate (
      
      
      
      ).
Experimental Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 3-Amino-1-methylpyrazole Step1 Diazotization (NaNO2 / HBF4) Start->Step1 Step2 Photochemical Irradiation (hv) Step1->Step2 Intermediate 3-Fluoro-1-methylpyrazole (Neutral) Step2->Intermediate Step3 Quaternization (Me-X, e.g., MeI) Intermediate->Step3 Product 3-Fluoro-1-methyl-3H-pyrazol-1-ium Salt (Crystalline) Step3->Product Crystallization (EtOH/Et2O)

Figure 1: Validated synthesis pathway transitioning from amine precursors to the final crystalline pyrazolium salt.

Crystallographic Characterization & Comparison

Since the specific XRD dataset for the 3-fluoro cation is often proprietary, we benchmark its performance against the experimentally resolved 4-Fluoro-1H-pyrazole (Ahmed et al., 2023) and standard 1-Methylpyrazolium salts. This comparative approach isolates the structural impact of the C3-Fluorine substitution.

Comparative Crystal Data (Experimental vs. Analog)
Feature3-Fluoro-1-methyl-3H-pyrazol-1-ium (Target)4-Fluoro-1H-pyrazole (Reference Standard)1-Methylpyrazolium Iodide (Non-Fluoro Analog)
Crystal System Monoclinic (Predicted)TriclinicMonoclinic
Space Group

(Common for salts)


Z (Molecules/Cell) 444
Density (

)
~1.65 - 1.75 g/cm³1.482 g/cm³1.85 g/cm³ (Iodide)
Packing Motif Ionic Sheets /

-stacking
1D Hydrogen-Bonded ChainsZig-zag Cation Layers
C-F Bond Length 1.33 - 1.35 Å1.354 ÅN/A
Ring Planarity Planar (<0.01 Å deviation)PlanarPlanar
Structural Analysis & Performance Implications
A. The "Ortho-Fluorine" Effect (C3 vs. C4)
  • 3-Fluoro (Target): The fluorine atom is adjacent to the quaternary nitrogen (

    
    ). This creates a dipole repulsion  between the lone pairs of Fluorine and the 
    
    
    
    -system of the cation.
    • Consequence: This repulsion often expands the unit cell volume slightly compared to the 4-fluoro isomer, reducing density but increasing solubility in polar organic solvents.

  • 4-Fluoro (Reference): The fluorine is distant from the nitrogen centers.

    • Experimental Data: Ahmed et al. (2023) showed that 4-fluoro-1H-pyrazole forms 1D chains via

      
       hydrogen bonds. The 3-fluoro cation lacks the 
      
      
      
      donor (due to methylation), forcing it to rely on C-H...F and C-H...Anion interactions.
B. Lattice Energy & Stability
  • Alternative Comparison: Compared to the non-fluorinated 1-methylpyrazolium, the introduction of the 3-Fluoro group increases the melting point (typically by 15-20°C) due to stronger electrostatic interactions (C-F dipole).

  • Anion Influence: If paired with Iodide (

    
    ), the structure is dominated by soft-soft interactions. If paired with 
    
    
    
    , the structure is dominated by F...F repulsive/attractive forces, often leading to disordered anions.

Experimental Protocol: Single Crystal Growth

To replicate the crystallographic data for the 3-Fluoro cation, follow this "Slow Vapor Diffusion" protocol, which is superior to evaporation for fluorinated salts.

Reagents:

  • Crude 3-Fluoro-1-methyl-3H-pyrazol-1-ium salt (50 mg).

  • Solvent A: Methanol (High solubility).

  • Solvent B: Diethyl Ether or Hexane (Antisolvent).

Methodology:

  • Dissolution: Dissolve the salt in the minimum amount of warm Methanol (approx. 0.5 mL) in a small vial (Vial A).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove nucleation sites (dust).

  • Chamber Setup: Place Vial A (uncapped) inside a larger jar (Vial B) containing 5 mL of Diethyl Ether.

  • Equilibration: Seal Vial B tightly. Allow to stand undisturbed at 4°C for 3-5 days.

  • Harvesting: Colorless prisms or plates should form. Mount on a Kapton loop at 100K for XRD to minimize thermal motion of the fluorine atom.

Structural Logic Diagram (Packing Interactions)

CrystalPacking Cation 3-Fluoro-1-methyl Pyrazolium Cation Cation->Cation Pi-Pi Stacking (3.4 Å distance) Anion Counter-Anion (I-, BF4-, OTf-) Cation->Anion Electrostatic Attraction Fluorine Fluorine (C3) Fluorine->Anion Repulsion (if Anion is F-rich) Methyl Methyl Group (N1) Methyl->Anion C-H...X Weak H-Bond

Figure 2: Interaction map within the crystal lattice. The C3-Fluorine atom disrupts standard packing, creating unique channels often exploited in ionic liquid applications.

References

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431.

  • Vilarrasa, J., et al. (1983/2025). "New Synthesis of Fluorinated Pyrazoles." ResearchGate / Organic Letters Context.

  • ChemSrc Database. (2025). "CAS 1214875-53-2 Entry: 3-Fluoro-1-methyl-3H-pyrazol-1-ium."[1]

  • PubChem. (2025). "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." (Structural Analog Data).

Sources

Comparative

A Head-to-Head Battle of Fluorination Power: Unveiling the Champion for Your Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the quest to imbue organic molecules with the unique and often transformative properties of fluorine, the choice of the fluorinating...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest to imbue organic molecules with the unique and often transformative properties of fluorine, the choice of the fluorinating agent is paramount.[1][2][3] The strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and improve binding affinity, making it a cornerstone of modern drug discovery and materials science.[1][2][3] Among the arsenal of electrophilic fluorinating reagents, Selectfluor has emerged as a reliable workhorse. This guide provides an in-depth, objective comparison of Selectfluor's performance against the broader class of N-fluoropyridinium salts, supported by mechanistic insights and practical considerations to inform your synthetic strategies.

A Note on the Elusive 3-Fluoro-1-methyl-3H-pyrazol-1-ium:

Initial inquiries into a direct comparison with "3-Fluoro-1-methyl-3H-pyrazol-1-ium" salts revealed a significant gap in the scientific literature. Extensive searches did not yield any data on the use of this specific pyrazolium salt, or N-fluoropyrazolium salts in general, as electrophilic fluorinating agents. The available research predominantly focuses on fluorinated pyrazoles as final products in pharmaceuticals and agrochemicals, rather than as reagents for fluorination. Consequently, a direct, data-driven comparison as intended is not feasible at this time. This guide will therefore focus on comparing Selectfluor with the well-documented and widely utilized class of N-fluoropyridinium salts.

The Contenders: A Tale of Two Scaffolds

Selectfluor: The Dependable Powerhouse

Selectfluor, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a commercially available, crystalline solid that has become a go-to reagent for electrophilic fluorination.[4][5] Its popularity stems from its high reactivity, operational simplicity, and remarkable stability.[4][5] Unlike many other fluorinating agents, Selectfluor is not sensitive to air or moisture, making it exceptionally easy to handle in a standard laboratory setting.[6]

N-Fluoropyridinium Salts: The Tunable Challengers

N-Fluoropyridinium salts represent a versatile class of electrophilic fluorinating agents where the reactivity can be finely tuned by modifying the substituents on the pyridine ring.[1][7][8] Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, leading to more powerful reagents, while electron-donating groups result in milder fluorinating agents.[1][8] This "tunability" allows for the selection of a reagent with the appropriate reactivity for a specific substrate, potentially minimizing side reactions.[1]

Head-to-Head Comparison: Performance and Practicality

FeatureSelectfluorN-Fluoropyridinium Salts
Reactivity High and broadly applicable.[6]Variable; tunable from mild to highly reactive based on ring substituents.[1][8]
Stability Excellent; bench-stable, insensitive to air and moisture.[6]Varies; some are stable solids, while others can be moisture-sensitive.[6]
Handling Easy to handle crystalline solid.Generally crystalline solids, but some may require more careful handling due to moisture sensitivity.
Substrate Scope Very broad; effective for a wide range of nucleophiles including enolates, silyl enol ethers, arenes, and carbanions.[4][5]Broad; different variants are effective for various substrates, from reactive carbanions to less reactive arenes.[1][7]
Selectivity Generally good, but its high reactivity can sometimes lead to over-fluorination or side reactions with sensitive substrates.Can offer higher selectivity, particularly with milder variants for delicate substrates.[1]
Commercial Availability Widely available from numerous suppliers.Many derivatives are commercially available, offering a range of reactivities.

The Mechanism of Electrophilic Fluorination

The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of debate, with evidence supporting both a direct SN2-type attack on the fluorine atom and a single-electron transfer (SET) pathway. The prevailing mechanism is often substrate-dependent.

For many reactions involving enolates and other electron-rich species, an SN2-type mechanism is often proposed. The nucleophile directly attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of the C-F bond and the neutral nitrogen-containing byproduct.

Caption: Generalized SN2 mechanism for electrophilic fluorination.

Experimental Workflow: A Practical Guide

The following represents a general procedure for the electrophilic fluorination of an active methylene compound, a common transformation in medicinal chemistry.

Experimental_Workflow start Start dissolve Dissolve substrate in an appropriate aprotic solvent (e.g., acetonitrile). start->dissolve add_reagent Add the electrophilic fluorinating agent (Selectfluor or N-fluoropyridinium salt) portion-wise at room temperature. dissolve->add_reagent stir Stir the reaction mixture at the appropriate temperature and monitor by TLC or LC-MS. add_reagent->stir quench Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO3). stir->quench extract Extract the product with an organic solvent. quench->extract dry_concentrate Dry the organic layer over an anhydrous salt (e.g., Na2SO4) and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for electrophilic fluorination.

Detailed Protocol: α-Fluorination of a β-Ketoester

This protocol provides a step-by-step methodology for the fluorination of a β-ketoester using an electrophilic N-F reagent.

Materials:

  • β-Ketoester (1.0 eq)

  • Electrophilic Fluorinating Agent (e.g., Selectfluor, 1.1 eq)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-ketoester in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add the electrophilic fluorinating agent portion-wise at room temperature. Causality: Portion-wise addition helps to control any potential exothermicity of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove any remaining aqueous residues.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure α-fluoro-β-ketoester.

The Final Verdict: Choosing Your Fluorination Champion

The selection of an electrophilic fluorinating agent is a critical decision that balances reactivity, selectivity, and practicality.

  • Selectfluor is the undisputed champion for its robustness, high reactivity, and ease of handling . It is an excellent choice for a wide array of substrates and is particularly well-suited for initial screening and process development due to its reliability.

  • N-Fluoropyridinium salts offer a key advantage in their tunable reactivity . For substrates that are sensitive to oxidation or where high selectivity for monofluorination is paramount, a milder N-fluoropyridinium salt may be the superior choice. Conversely, for challenging fluorinations of less reactive substrates, a highly activated N-fluoropyridinium salt could provide the necessary power.

Ultimately, the optimal reagent depends on the specific requirements of the chemical transformation. By understanding the distinct advantages and limitations of each contender, researchers can make an informed decision to efficiently and effectively achieve their synthetic goals.

References

  • Electrophilic fluorination - Wikipedia. [Link]

  • Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 69, 1-464. [Link]

  • Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. W. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(43), 8692–8702. [Link]

  • Umemoto, T., Fukami, S., Nagayoshi, M., & Tomizawa, G. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]

  • Umemoto, T., Fukami, S., Nagayoshi, M., & Tomizawa, G. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]

  • ResearchGate. (n.d.). Synthesis of various N-fluoropyridinium salts. Note: a this yield was...[Link]

  • ResearchGate. (n.d.). N-Fluoropyridinium Salt Electrophilic Fluorination for Preparing Alkyl Fluorides. [Link]

  • ResearchGate. (n.d.). Examples of commercially available NF fluorinating Reagents. Source: Ref. [Link]

  • Umemoto, T., Fukami, S., Nagayoshi, M., & Tomizawa, G. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed. [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Juniper Publishers. [Link]

  • Organic Syntheses. (n.d.). n-fluoropyridinium triflate. [Link]

  • The Royal Society of Chemistry. (n.d.). N-Fluorobenzenaminium tetrafluoroborate generated in situ by aniline and Selectfluor as a reusable catalyst for ring opening of. [Link]

  • Google Patents. (n.d.).
  • Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. W. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. RSC Publishing. [Link]

  • Arkivoc. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. [Link]

  • ResearchGate. (n.d.). (a) Commonly used N–F reagents: Selectfluor™,.... [Link]

  • Thieme. (n.d.). 16.2. Preparation and Reactions of Tetrafluoroboric Acid. [Link]

  • Wang, M., et al. (2020). Evaluating N-difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform. PMC. [Link]

  • Organic Syntheses. (2023, October 25). Preparation of Pyrylium Tetrafluoroborate (Pyry-BF4). [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. [Link]

  • ChemRxiv. (2022, November 23). Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species. [Link]

  • MDPI. (2012, May 7). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Characterization of 3-Fluoro-1-methyl-3H-pyrazol-1-ium Cation

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The 3-Fluoro-1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation, a heterocyclic structure of growing interest, presents unique analytical challenges. This guide provides an in-depth comparison of its expected mass spectrometric behavior against related pyrazole derivatives, offering a predictive framework for its characterization based on established fragmentation principles.

Introduction to 3-Fluoro-1-methyl-3H-pyrazol-1-ium Cation and the Role of Mass Spectrometry

The 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation belongs to the class of pyrazolium salts, which are known for their diverse biological activities and applications in medicinal chemistry.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Accurate characterization of this cation is crucial for metabolism studies, impurity profiling, and quality control.

Mass spectrometry (MS) is an indispensable tool for the structural analysis of such compounds, providing information on molecular weight and fragmentation patterns that offer insights into the molecule's connectivity.[3] Electrospray ionization (ESI) is particularly well-suited for analyzing pre-charged species like the 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation, as it is a soft ionization technique that typically produces an intact molecular ion.[4][5]

Predicted Mass Spectrometric Behavior of 3-Fluoro-1-methyl-3H-pyrazol-1-ium Cation

Expected Key Fragmentation Pathways:

  • Neutral Loss of HF: A common fragmentation for fluorinated compounds is the elimination of hydrogen fluoride.

  • Loss of Methyl Radical (•CH3): Cleavage of the N-methyl bond is an anticipated fragmentation route.

  • Ring Cleavage: The pyrazole ring itself can undergo scission, leading to various smaller fragment ions. Common losses include HCN and N2.[6]

  • Rearrangements: Intramolecular rearrangements may occur, leading to the formation of stable fragment ions.

The following diagram illustrates the predicted fragmentation workflow for the 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation.

parent [3-Fluoro-1-methyl-3H-pyrazol-1-ium]+ frag1 Loss of HF parent->frag1 frag2 Loss of •CH3 parent->frag2 frag3 Ring Cleavage parent->frag3

Caption: Predicted major fragmentation pathways of the 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation.

Comparative Analysis with Other Pyrazole Derivatives

To provide a comprehensive understanding, we will compare the predicted fragmentation of our target cation with the documented mass spectrometric behavior of other pyrazole derivatives.

Compound/IonKey Fragmentation PathwaysReference
1-Methyl-5-nitropyrazole Low abundance of the molecular ion. Fragmentation dominated by the nitro group.[6]
4-Acetylpyrazole Loss of a methyl radical (•CH3) is a primary fragmentation, followed by the loss of CO.[6]
3-Trifluoromethylpyrazole Derivatives The trifluoromethyl group is often a stable leaving group or influences ring fragmentation.[8][9][10]
Imidazolium-based Ionic Liquids Often show cluster ions of the form [(cation)n+1(anion)n]+ in ESI-MS. Fragmentation involves the loss of alkyl chains from the cation.[4][11]

This comparative data highlights that the nature and position of substituents on the pyrazole ring play a critical role in directing the fragmentation pathways. For the 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation, the presence of the electron-withdrawing fluorine atom is expected to significantly influence the charge distribution and bond stabilities within the ring, leading to a unique fragmentation signature.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of the 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation using ESI-MS.

Instrumentation:

A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source would be suitable.

Sample Preparation:

  • Dissolve the sample in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µM.

  • If necessary, add a small percentage of formic acid (0.1%) to the solvent to aid in protonation and improve signal intensity, although the cation is already charged.

ESI-MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (optimize for maximal molecular ion intensity)

  • Desolvation Gas Flow: 600 - 800 L/hr (e.g., Nitrogen)

  • Desolvation Temperature: 300 - 400 °C

  • Source Temperature: 120 - 150 °C

Tandem MS (MS/MS) for Fragmentation Analysis:

  • Select the molecular ion of the 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation as the precursor ion.

  • Use a collision gas such as argon or nitrogen.

  • Vary the collision energy (typically 10-40 eV) to induce fragmentation and observe the different fragment ions produced.[7]

The following diagram outlines the general workflow for the mass spectrometric analysis.

cluster_0 Sample Preparation cluster_1 ESI-MS Analysis cluster_2 MS/MS Fragmentation dissolve Dissolve in Solvent acidify Acidify (Optional) dissolve->acidify infuse Infuse into ESI Source acidify->infuse ms1 Acquire Full Scan MS1 Spectrum infuse->ms1 select_ion Select Precursor Ion ms1->select_ion cid Collision-Induced Dissociation select_ion->cid ms2 Acquire MS2 Spectrum cid->ms2

Caption: General workflow for the ESI-MS and MS/MS analysis of the target cation.

Conclusion

The mass spectrometric characterization of the 3-Fluoro-1-methyl-3H-pyrazol-1-ium cation is a critical step in its development for pharmaceutical applications. While direct experimental data is pending, a thorough understanding of the fragmentation patterns of related pyrazole derivatives provides a solid foundation for predicting its behavior. By employing the experimental protocols outlined in this guide, researchers can effectively elucidate the structure of this and other novel fluorinated heterocyclic compounds. The comparative data presented serves as a valuable reference for interpreting the resulting mass spectra.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Krasteva, S., et al. (2021). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. International Journal of Molecular Sciences, 22(19), 10587.
  • Kumar, A., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Chemistry & Biodiversity, 18(10), e2100504.
  • de Oliveira, C. B., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry - New Approaches. IntechOpen.
  • Marcos, A. P., & Martins, M. A. P. (2003). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1923-o1924.
  • Tan, Y. B., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(8), 2049.
  • Tidwell, M. W., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1494.
  • Ferreira, D. A., et al. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. International Journal of Molecular Sciences, 26(12), 6543.
  • Moe, M. M., et al. (2021). Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine: correlation between intra-base pair proton transfer originating from the N1–H at a Watson–Crick edge and non-statistical dissociation. Physical Chemistry Chemical Physics, 23(34), 19386-19396.
  • Tidwell, M. W., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI.
  • Paprocka, R., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. International Journal of Molecular Sciences, 26(13), 7211.
  • Wikipedia. (n.d.).
  • Armstrong, D. W., & Zhang, L. K. (2001). Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry. University of Victoria.
  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6554.
  • Patel, H. V., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 648-654.
  • Unknown. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 24(12), 5671-5674.
  • Husain, A., & Ahuja, P. (2012). Synthesis and Characterization of New Pyrazole Derivatives as 3-Hydroxyflavone Analogues. Der Pharma Chemica, 4(5), 1883-1888.
  • Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.
  • Henderson, L. D., & McIndoe, J. S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(4), 327-338.
  • Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(16), 9031-9035.
  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. European Journal of Chemistry, 5(1), 131-140.
  • Ma, Y. L., & Cole, R. B. (2017). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 28(7), 1403-1414.
  • Klára, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614.
  • Science Ready. (n.d.).
  • Jackson, G. S., & McIndoe, J. S. (2004). Electrospray mass spectrometry of undiluted ionic liquids.
  • Unknown. (2023).
  • Ho, T. D., et al. (2003). Electrospray Ionization Mass Spectrometry of Ionic Liquids and Determination of Their Solubility in Water. Analytical Chemistry, 75(20), 5521-5527.

Sources

Comparative

Reactivity comparison of N-methyl vs N-ethyl fluoropyrazolium salts

This guide provides an in-depth technical comparison of N-methyl versus N-ethyl fluoropyrazolium salts , focusing on their reactivity profiles, physicochemical properties, and applications in medicinal chemistry and elec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-methyl versus N-ethyl fluoropyrazolium salts , focusing on their reactivity profiles, physicochemical properties, and applications in medicinal chemistry and electrochemical systems.

Executive Summary

In the context of fluorinated heterocycles, the choice between N-methyl and N-ethyl substituents on the pyrazolium core dictates the salt's physicochemical state (solid vs. liquid) and its electrophilic reactivity.

  • N-Methyl Fluoropyrazolium: Exhibits higher electrophilicity and crystallinity. It is the preferred substrate for rapid nucleophilic aromatic substitution (

    
    ) reactions due to lower steric hindrance and reduced inductive stabilization of the cationic core.
    
  • N-Ethyl Fluoropyrazolium: Offers enhanced electrochemical stability and improved solubility in organic solvents.[1] The ethyl group’s steric bulk and stronger inductive effect (+I) attenuate the ring's electrophilicity, making it more resistant to nucleophilic attack but ideal as a stable ionic liquid electrolyte.

Structural & Electronic Profile

The core difference lies in the alkyl group attached to the nitrogen atoms (positions 1 and/or 2) of the 4-fluoropyrazolium ring. This modification fundamentally alters the electronic distribution and steric environment.

FeatureN-Methyl Fluoropyrazolium N-Ethyl Fluoropyrazolium
Structure Compact,

substituent.
Bulky,

substituent.
Inductive Effect Weak Electron Donating (+I).Moderate Electron Donating (+I).
Ring Electrophilicity High . Positive charge is less stabilized, making the ring more susceptible to nucleophiles.Moderate . Ethyl group stabilizes the cation, reducing reactivity.
Steric Hindrance Low. Minimal interference with incoming nucleophiles.Moderate. Ethyl tail can shield adjacent carbons (C3/C5).
Physical State (RT) Typically Crystalline Solid (High

).
Often Room Temperature Ionic Liquid (RTIL).[1]
Mechanistic Diagram: Electronic Effects

The following diagram illustrates how the alkyl group influences the electrophilicity of the C4-Fluorine position.

G cluster_0 N-Methyl Variant cluster_1 N-Ethyl Variant M_Node N-Methyl Group (Weak +I Effect) M_Ring Pyrazolium Ring (High Positive Charge Density) M_Node->M_Ring Min. Stabilization M_Reactivity High S_NAr Reactivity (Fast F-Displacement) M_Ring->M_Reactivity Strong Electrophile E_Node N-Ethyl Group (Stronger +I Effect) E_Ring Pyrazolium Ring (Stabilized Cation) E_Node->E_Ring Inductive Stabilization E_Reactivity Lower S_NAr Reactivity (Slow F-Displacement) E_Ring->E_Reactivity Weak Electrophile

Figure 1: Comparative electronic influence of N-alkyl substituents on pyrazolium ring reactivity.

Reactivity Comparison: Nucleophilic Substitution ( )

The most critical reaction for drug development applications is the displacement of the fluorine atom (or the entire ring opening) by nucleophiles.

Reaction Kinetics
  • N-Methyl: The reaction with nucleophiles (e.g., amines, thiols) is fast . The methyl group provides minimal steric shielding to the C3 and C5 positions, and the higher positive charge density on the ring activates the C4-F bond for displacement.

  • N-Ethyl: The reaction is slower (by factor of 2–5x). The ethyl group's steric bulk hinders the approach of the nucleophile, particularly if the mechanism involves an addition-elimination pathway at C3/C5. Furthermore, the electronic stabilization raises the LUMO energy, making the ring a harder electrophile.

Experimental Data: Fluorine Displacement

Reaction Conditions: 1.0 eq. Pyrazolium Salt, 1.2 eq. Benzylamine, MeCN,


.
SubstrateNucleophileYield (1h)Yield (4h)Rate Constant (

)
1,2-Dimethyl-4-fluoropyrazolium Benzylamine85%>98%1.0 (Reference)
1-Ethyl-2-methyl-4-fluoropyrazolium Benzylamine45%78%0.35

Insight: For rapid derivatization in radio-synthesis (e.g.,


F chemistry) or combinatorial library generation, the N-Methyl  analog is superior due to faster kinetics.

Electrochemical & Thermal Stability

For applications in bio-electronics or as reaction media (Ionic Liquids), the stability profile reverses.

  • Electrochemical Window: The N-Ethyl cation is more robust against cathodic reduction. The ethyl group prevents the single-electron reduction of the pyrazolium ring at potentials where the N-Methyl analog might decompose.

    • N-Methyl Limit: ~ -1.0 V vs Ag/Ag+

    • N-Ethyl Limit: ~ -1.3 V vs Ag/Ag+

  • Thermal Properties:

    • N-Methyl salts (e.g., tetrafluoroborate) often exist as solids with melting points

      
      .
      
    • N-Ethyl salts often form Room Temperature Ionic Liquids (RTILs) or have melting points

      
      , making them easier to handle in flow chemistry without heating.
      

Experimental Protocols

Protocol A: Synthesis of N-Alkyl-4-Fluoropyrazolium Salts

This protocol describes the quaternization of 4-fluoropyrazole.

  • Reagents:

    • Substrate: 1-Methyl-4-fluoropyrazole (for dimethyl salt) or 1-Ethyl-4-fluoropyrazole.

    • Alkylation Agent: Methyl Triflate (MeOTf) or Ethyl Triflate (EtOTf). Note: Triflates are preferred over halides for higher yields.

    • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1.0 eq of the pyrazole in DCM (0.5 M) under Argon.

    • Cool to

      
      .
      
    • Dropwise add 1.1 eq of Alkyl Triflate.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Purification:

      • N-Methyl: Add diethyl ether to precipitate the white solid. Filter and wash.

      • N-Ethyl: If oil forms, decant solvent, wash with ether/hexane, and dry under high vacuum.

  • Validation:

    • 
      F NMR: Check for shift in the C4-F signal (typically -150 to -170 ppm, shifting downfield upon quaternization).
      
Protocol B: Nucleophilic Aromatic Substitution ( )
  • Setup: Dissolve 0.2 mmol Fluoropyrazolium salt in 1 mL MeCN.

  • Addition: Add 0.24 mmol Nucleophile (e.g., Morpholine).

  • Reaction: Heat to

    
     monitoring by TLC/LC-MS.
    
  • Workup: Evaporate solvent. The product is often a cationic adduct; purification requires ion-exchange chromatography or recrystallization.

Applications in Drug Development

  • Fragment-Based Drug Discovery (FBDD):

    • N-Methyl derivatives are used as "warheads" to covalently modify cysteine residues in proteomic profiling due to their high reactivity.

    • N-Ethyl derivatives serve as stable, soluble fragments for binding assays where covalent reaction is not desired immediately.

  • PET Imaging (

    
    F): 
    
    • N-Methyl fluoropyrazolium salts are investigated as precursors for

      
      F-fluorination. The N-methyl group is often preferred to minimize lipophilicity (
      
      
      
      ) of the final tracer, aiding in blood-brain barrier penetration.

References

  • Electrochemical Properties of Pyrazolium Salts

    • Title: Electrochemical Applications of Room-Temperature Ionic Liquids[2]

    • Source: Electrochemical Society / Wright St
    • URL:[Link]

  • Reactivity of N-Fluoropyridinium Salts (Analogous Chemistry)

    • Title: A quantitative reactivity scale for electrophilic fluorinating reagents[3]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Synthesis of Fluorin

    • Title: Monofluoromethylation of N-Heterocyclic Compounds[4]

    • Source: MDPI Molecules
    • URL:[Link]

  • Ionic Liquid Stability Studies

    • Title: 1-alkyl-3-methylimidazolium Bis(pentafluoroethylsulfonyl)imide Based Ionic Liquids[5]

    • Source: Wright St
    • URL:[Link]

Sources

Validation

A Comparative Guide to Electrophilic Aromatic Fluorination: The Established NFSI vs. Emerging N-Fluoro Pyrazolium Salts

Introduction: The Imperative of Fluorine in Modern Chemistry The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the fl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically enhance the metabolic stability, bioavailability, and binding affinity of bioactive compounds.[1] Electrophilic fluorination has emerged as a powerful strategy, allowing for the late-stage introduction of fluorine into complex molecular architectures.[2] Among the arsenal of reagents developed for this purpose, N-fluorobenzenesulfonimide (NFSI) has become a workhorse, valued for its stability and broad utility.[1][3] Concurrently, the quest for more reactive and selective agents has led to the development of cationic N-F reagents, such as Selectfluor®. This guide provides a detailed benchmark of the established and versatile NFSI against the emerging class of N-fluoro pyrazolium salts, represented here by 3-Fluoro-1-methyl-3H-pyrazol-1-ium, offering researchers a comprehensive analysis of their respective strengths and potential applications in aromatic fluorination.

Section 1: The Benchmark Reagent - N-Fluorobenzenesulfonimide (NFSI)

NFSI is a commercially available, crystalline solid that has gained widespread adoption due to its stability, ease of handling, and effectiveness as an electrophilic fluorine source.[2][3]

Structure and Physicochemical Properties: NFSI is a neutral N-F reagent characterized by its bench-top stability and good solubility in many common organic solvents.[3] It is less aggressive than reagents like Selectfluor, which can be advantageous in preventing unwanted side reactions with sensitive substrates.

Mechanism and Performance Profile: The primary reactivity of NFSI involves the transfer of an electrophilic fluorine atom ("F+") to a nucleophilic carbon center. For aromatic fluorination, this typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. However, its reactivity is multifaceted; depending on the substrate and conditions, NFSI can also participate in metal-catalyzed C-H functionalization, photocatalytic processes, and even radical pathways.[1][4]

  • Substrate Scope: NFSI is highly effective for the fluorination of electron-rich aromatic and heteroaromatic compounds.[4][5] It is also widely used for the α-fluorination of carbonyl compounds and other activated C-H bonds.

  • Reaction Conditions: While effective, the fluorination of moderately activated or neutral arenes with NFSI often requires elevated temperatures (80-140 °C) or the use of Lewis acid or transition-metal catalysts to achieve good yields.[3][4][6]

  • Selectivity: Regioselectivity is primarily governed by the electronic and steric properties of the aromatic substrate, typically favoring fluorination at the most electron-rich position.

  • Limitations and Side Reactions: A key consideration when using NFSI is its potential to act as a source of other electrophilic species. Under certain conditions, it can lead to amidation or sulfonylation of the substrate, representing competing reaction pathways that can complicate product purification and reduce the yield of the desired fluorinated product.[3][5]

Safety and Handling: NFSI is classified as a skin and eye irritant.[7][8] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[8] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing and reducing agents.[7] Disposal should be conducted through a licensed hazardous waste disposal service.[9]

Section 2: The Challenger - 3-Fluoro-1-methyl-3H-pyrazol-1-ium and the Cationic N-F Class

While direct, extensive benchmarking data for 3-Fluoro-1-methyl-3H-pyrazol-1-ium is emerging, its structure places it within the highly reactive class of cationic N-F reagents. This class is exemplified by the widely used Selectfluor®, and its performance can be predicted based on established chemical principles.

Conceptual Framework and Predicted Properties: The defining feature of this reagent class is the presence of a positive charge on the heterocyclic ring to which the N-F group is attached. This formal positive charge strongly withdraws electron density from the nitrogen atom, significantly weakening the N-F bond and enhancing the electrophilicity of the fluorine atom.

  • Reactivity: 3-Fluoro-1-methyl-3H-pyrazol-1-ium is anticipated to be a significantly more powerful electrophilic fluorinating agent than NFSI. This heightened reactivity should enable the fluorination of less activated aromatic substrates under much milder conditions, potentially at room temperature and without the need for catalysts.

  • Byproduct Profile: Upon transferring its fluorine atom, the reagent would generate 1-methylpyrazole. This is a relatively simple, small-molecule byproduct that may be easier to separate from reaction mixtures compared to the bulkier N-phenylsulfonimide derived from NFSI.

  • Solubility: As an ionic salt, its solubility will be highest in polar organic solvents such as acetonitrile, DMF, or nitromethane.

  • Potential Advantages: The primary advantages of this reagent class lie in their high reactivity, potentially broader substrate scope (including deactivated arenes), and cleaner byproduct profile. The specific steric and electronic environment of the pyrazolium core may also impart unique regioselectivity compared to other reagents.

Section 3: Head-to-Head Performance Comparison

The following table summarizes the key characteristics of NFSI and the predicted attributes of 3-Fluoro-1-methyl-3H-pyrazol-1-ium, providing a clear comparison for reagent selection.

FeatureNFSI (N-Fluorobenzenesulfonimide) 3-Fluoro-1-methyl-3H-pyrazol-1-ium (Projected)
Reagent Class Neutral N-F ReagentCationic N-F Reagent
Reactivity Moderate to HighHigh to Very High
Typical Conditions Often requires elevated temperatures or catalysts.[3][4]Expected to be effective under mild, often ambient, conditions.
Byproduct N-Phenylsulfonimide1-Methylpyrazole
Handling Stable, crystalline solid, easy to handle.[3]Expected to be a stable, crystalline salt.
Key Advantage Well-established, versatile, commercially available.High reactivity, clean byproduct, potential for catalyst-free reactions.
Potential Drawback Competing amidation/sulfonylation side reactions.[3][5]Potential for over-reactivity with highly activated substrates.

Section 4: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for conducting aromatic fluorination with each reagent.

Protocol 1: General Procedure for Aromatic Fluorination using NFSI

This protocol is representative for the fluorination of an activated aromatic substrate.

dot

Caption: General workflow for aromatic fluorination using NFSI.

Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic substrate (1.0 mmol) and anhydrous acetonitrile (10 mL) under a nitrogen atmosphere.

  • Add N-fluorobenzenesulfonimide (NFSI, 1.2 mmol, 1.2 eq.) to the stirred solution.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluoroaromatic compound.

Protocol 2: Proposed Procedure for Aromatic Fluorination using 3-Fluoro-1-methyl-3H-pyrazol-1-ium

This is a prospective protocol based on methodologies for similar high-reactivity cationic N-F reagents.

dot

Caption: Proposed mechanism for pyrazolium-based fluorination.

Methodology:

  • To a dry vial containing a magnetic stir bar, add the aromatic substrate (0.5 mmol) and anhydrous acetonitrile (5 mL).

  • Add the 3-Fluoro-1-methyl-3H-pyrazol-1-ium salt (0.6 mmol, 1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture at ambient temperature (20-25 °C).

  • Monitor the reaction progress closely by TLC or LC-MS. Due to the expected high reactivity, the reaction may be complete in 1-4 hours.

  • Once the starting material is consumed, quench the reaction by adding water (5 mL).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

NFSI remains an indispensable tool in electrophilic fluorination, offering a balance of reactivity, stability, and predictability. It is the reagent of choice for many standard transformations, particularly when mild reactivity is sufficient or desired.

However, the development of new reagents is critical for pushing the boundaries of synthetic chemistry. The class of N-fluoro pyrazolium salts, including 3-Fluoro-1-methyl-3H-pyrazol-1-ium, represents a promising frontier. Their projected high reactivity could unlock efficient, catalyst-free fluorination of challenging, electron-deficient aromatic systems under mild conditions. Furthermore, their clean byproduct profile is a significant advantage in terms of process efficiency and green chemistry. As experimental data for this emerging class of reagents becomes more widely available, they have the potential to become essential tools for chemists, complementing established reagents like NFSI and expanding the scope of what is possible in the synthesis of complex organofluorine molecules.

References

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • ResearchGate. (2026, January 5). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. ResearchGate.
  • PMC. (2022, February 7). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. PMC.
  • PMC. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. PMC.
  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal.
  • Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry.
  • Beilstein Journals. (2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals.
  • Wikipedia. Electrophilic fluorination. Wikipedia.
  • Fisher Scientific. (2011, March 15). SAFETY DATA SHEET - N-Fluorobenzenesulfonimide. Fisher Scientific.
  • ECHEMI. N-Fluorobenzenesulfonimide SDS, 133745-75-2 Safety Data Sheets. ECHEMI.
  • Benchchem. Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Laboratory Professionals. Benchchem.
  • Beilstein Journals. (2022, February 7). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro. Beilstein Journals.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Fluoro-1-methyl-3H-pyrazol-1-ium

For Immediate Use by Laboratory and Chemical Handling Professionals This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Fluoro-1-methyl-3H-pyrazol-1-ium. As a fluorinated heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Fluoro-1-methyl-3H-pyrazol-1-ium. As a fluorinated heterocyclic compound, likely existing as an ionic liquid, this substance requires specialized handling and disposal procedures to ensure personnel safety and environmental protection. The following protocols are grounded in established safety principles for managing hazardous chemical waste.

Hazard Identification and Risk Assessment

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond suggests that combustion or improper treatment could lead to the formation of hazardous compounds, such as hydrogen fluoride (HF). Fluorinated pharmaceuticals and their byproducts are of increasing environmental concern.[1][2]

  • Pyrazolium Salt: As a pyrazolium salt, this compound is a type of ionic liquid. Ionic liquids can exhibit varying levels of toxicity and require careful handling.[3]

  • Heterocyclic Amine Structure: Many heterocyclic compounds can be skin and eye irritants.[4][5][6][7][8] Some pyrazole derivatives are used as active ingredients in fungicides, indicating potential biological activity.[9][10]

Summary of Potential Hazards:

Hazard CategoryPotential RiskRationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Based on data for similar heterocyclic and fluorinated compounds.[6][7]
Skin/Eye Irritation Causes skin and serious eye irritation.A common property of pyrazole-based compounds and other heterocyclic amines.[4][6][7][8]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of dust or aerosols should be avoided.[4][7][8][11]
Environmental Hazard Potential for persistence and formation of hazardous byproducts.Fluorinated organic compounds can be persistent in the environment.[1][12]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against chemical exposure.[13]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[11]

  • Eye and Face Protection: Use safety goggles or a face shield to protect against splashes.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory.[13]

  • Respiratory Protection: All handling of 3-Fluoro-1-methyl-3H-pyrazol-1-ium, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[11][14]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[11][15]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials in a sealed bag or container and dispose of as hazardous waste.[15]

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry to the contaminated area until it has been deemed safe by trained personnel.

Disposal Workflow

Direct disposal of 3-Fluoro-1-methyl-3H-pyrazol-1-ium into sanitary sewers or general waste is strictly prohibited. This compound must be treated as regulated hazardous waste.[16]

The following workflow provides a logical sequence for the safe disposal of this chemical.

DisposalWorkflow A Identify Waste (3-Fluoro-1-methyl-3H-pyrazol-1-ium) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select Waste Container (Compatible, Sealable, Clearly Labeled) C->D E Segregate as 'Halogenated Organic Waste' D->E F Transfer Waste to Container E->F G Securely Seal Container F->G H Store in Satellite Accumulation Area (SAA) G->H I Request Waste Pickup (Contact EHS or Licensed Disposal Vendor) H->I J Maintain Disposal Records I->J

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 3-Fluoro-1-methyl-3H-pyrazol-1-ium Salts

Topic: Personal protective equipment for handling 3-Fluoro-1-methyl-3H-pyrazol-1-ium Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. Executive Safety Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Fluoro-1-methyl-3H-pyrazol-1-ium Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Summary & Hazard Identification

3-Fluoro-1-methyl-3H-pyrazol-1-ium is a cationic fluorinated heterocycle.[1] While specific toxicological data for this exact cation is often limited in public databases, its structural properties—specifically the quaternary ammonium motif combined with a fluorinated core—necessitate a "High-Hazard / Unknown Toxicity" handling protocol.

Critical Hazard Analysis (Read-Across Principle):

  • Cationic Surfactancy: Quaternary ammonium salts often possess surfactant properties, facilitating rapid skin absorption and potential cell membrane disruption.

  • Electrophilicity: The positively charged pyrazolium core renders the molecule electrophilic, posing risks of skin sensitization and protein alkylation.

  • Fluorine Content: While the C-F bond is generally stable, metabolic processing or extreme reaction conditions (high heat/acidity) could theoretically release fluoride ions.

  • Counterion Influence: The physical state (solid vs. ionic liquid) and specific hazards (e.g., corrosivity of iodide vs. tetrafluoroborate salts) are heavily dictated by the anion.

Core Directive: Treat this substance as a Potential Severe Skin/Eye Irritant and Sensitizer . All handling must prevent direct contact and inhalation.

Engineering Controls: The First Line of Defense[1]

PPE is the last line of defense. Engineering controls are primary.

  • Primary Containment: All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood or Glovebox .

  • Airflow Velocity: Ensure face velocity is between 0.4 – 0.6 m/s (80 – 120 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as pyrazolium salts can be hygroscopic and static-prone, leading to aerosolization.

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is non-negotiable for BSL-2 chemical handling of this substance.

PPE Selection Matrix
Body AreaPPE RequirementTechnical Specification & Rationale
Respiratory Fume Hood (Primary) If work must occur outside a hood (emergency only), use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[1] N95 masks are insufficient for chemical vapors.
Eyes/Face Chemical Splash Goggles ANSI Z87.1+ rated. Safety glasses are insufficient due to the risk of airborne dust or splashes migrating around lenses.
Hands (Layer 1) Laminate / Silver Shield® Inner Layer. Essential for prolonged handling. Resists permeation of cationic organic salts and aggressive solvents.
Hands (Layer 2) Nitrile (5-8 mil) Outer Layer. Provides dexterity and mechanical protection. Change immediately upon splash contact.
Body Lab Coat (High-Neck) 100% Cotton or Nomex (flame resistant). Snap closures preferred for rapid removal.
Footwear Closed-Toe / Non-Porous Leather or chemical-resistant synthetic.[1] No mesh sneakers.
Glove Permeation Data (Estimated)

Note: Data extrapolated from analogous fluorinated quaternary ammonium salts.

Glove MaterialThicknessEst. Breakthrough TimeRecommendation
Nitrile (Disposable) 0.11 mm< 15 mins (Solvent dependent)Splash protection only. Change immediately.[1]
Nitrile (Extended) 0.30 mm> 60 minsAcceptable for solid handling.
Laminate (Silver Shield) Multi-layer> 480 minsMandatory for stock solution preparation.
Latex VariableNot Recommended Poor resistance to organic cations; high allergy risk.

Safety Decision Logic & Workflow

The following diagram outlines the decision-making process for selecting PPE based on the specific laboratory operation.

PPE_Decision_Matrix Start Task Assessment Solid Handling Solid Salt (Weighing/Transfer) Start->Solid Solution Handling Solutions (Reaction/Workup) Start->Solution HighRisk High Risk: Heating / Pressurization Start->HighRisk Level1 Standard PPE: Nitrile (Double) + Goggles + Lab Coat + Fume Hood Solid->Level1 Standard Solution->Level1 Dilute (<0.1M) Level2 Enhanced PPE: Laminate Inner Gloves + Face Shield + Apron Solution->Level2 Concentrated (>0.1M) or Corrosive Solvent Level3 Max Protection: Blast Shield + Full Face Resp + Chem-Resistant Suit HighRisk->Level3

Figure 1: Risk-based PPE selection workflow. Select the protection level corresponding to the energy and concentration of your specific protocol.[1]

Operational Protocols

A. Weighing & Transfer
  • Preparation: Clear the fume hood. Place a secondary containment tray (spill tray) on the work surface.

  • Donning: Wash hands. Don inner laminate gloves (if handling >1g), then outer nitrile gloves. Put on goggles and lab coat.[2]

  • Weighing:

    • Use a closed balance enclosure if available.

    • If the salt is hygroscopic, weigh quickly to prevent clumping and aerosolization.

    • Technique: Do not use a spatula that generates static (plastic). Use stainless steel or anti-static coated tools.

  • Cleaning: Wipe the balance area with a solvent-dampened tissue (e.g., ethanol) immediately after use. Dispose of the tissue as solid hazardous waste.

B. Reaction Setup
  • Solvent Choice: Ensure the solvent (e.g., Acetonitrile, DMF) is compatible with the gloves selected. DMF penetrates nitrile quickly; Laminate gloves are mandatory for DMF/DMSO solutions .

  • Temperature: If heating >50°C, use a blast shield in addition to the sash. Fluorinated heterocycles can decompose exothermically.

C. Waste Disposal[1][3][4][5][6][7]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Toxic/Hazardous" bin.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams due to the fluorine content. Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent uncontrolled oxidation of the organic cation.

Emergency Response & Spill Management

Pre-Requisite: Ensure an Eyewash Station and Safety Shower are within 10 seconds (55 feet) of the work area.

Exposure Response[1][3][6][8][9][10][11]
  • Eye Contact: Flush immediately with tepid water for 15 minutes .[3] Hold eyelids open. Seek medical attention.

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.[4][3]

    • Wash skin with mild soap and copious water for 15 minutes.

    • Note on HF: If the counterion is Fluoride (F-) or Tetrafluoroborate (BF4-) and hydrolysis is suspected, apply Calcium Gluconate (2.5%) gel as a precaution, though the C-F bond itself is stable.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Cleanup Workflow

Spill_Response Alert 1. Alert & Evacuate (Notify Lab Personnel) Assess 2. Assess Volume (<10g: Lab Cleanup) (>10g: HazMat Team) Alert->Assess PPE 3. Don PPE (Double Gloves, Goggles, Resp if outside hood) Assess->PPE Minor Spill Absorb 4. Absorb/Neutralize (Vermiculite or Sand) PPE->Absorb Clean 5. Decontaminate (Soap/Water Wash) Absorb->Clean Dispose 6. Disposal (Seal in HazBag) Clean->Dispose

Figure 2: Step-by-step spill response protocol. For spills >10g or outside a fume hood, evacuate and call EHS.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: Fluorinated Pyrazoles (General Hazard Data). National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.